molecular formula C13H13NO3 B6613287 2-Benzofuranyl-4-morpholinylmethanone CAS No. 77509-76-3

2-Benzofuranyl-4-morpholinylmethanone

Cat. No.: B6613287
CAS No.: 77509-76-3
M. Wt: 231.25 g/mol
InChI Key: MXPIRBXHECCCAZ-UHFFFAOYSA-N
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Description

2-Benzofuranyl-4-morpholinylmethanone (CAS 77509-76-3) is a synthetic small molecule with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . The compound features a benzofuran moiety linked to a morpholine ring via a ketone group, a structural motif of significant interest in medicinal chemistry research. Benzofuran derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities and presence in numerous natural products . Scientific studies have demonstrated that various benzofuran compounds exhibit a range of pharmacological properties, including potent antioxidant activity . Furthermore, this class of compounds has been investigated for other bioactivities such as anti-tumor, antibacterial, and anti-viral effects, making them valuable scaffolds for the development of new therapeutic agents . Researchers utilize this compound strictly for laboratory analysis and chemical research. It is intended for use by qualified professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-benzofuran-2-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-13(14-5-7-16-8-6-14)12-9-10-3-1-2-4-11(10)17-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPIRBXHECCCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285444
Record name 2-Benzofuranyl-4-morpholinylmethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56321899
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

77509-76-3
Record name 2-Benzofuranyl-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77509-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofuranyl-4-morpholinylmethanone
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URL https://comptox.epa.gov/dashboard/DTXSID101285444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Technical Guide on 2-Benzofuranyl-4-morpholinylmethanone: Structural Dynamics, Physicochemical Profiling, and Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, privileged scaffolds dictate the success of hit-to-lead optimization. 2-Benzofuranyl-4-morpholinylmethanone (also known as benzofuran-2-yl(morpholino)methanone; CAS: 77509-76-3) represents a highly versatile molecular building block [1]. By fusing the lipophilic, aromatic benzofuran core with the hydrophilic, hydrogen-bonding morpholine ring via a rigid methanone linker, this compound achieves a precise physicochemical balance. This technical whitepaper deconstructs the structural causality, physicochemical properties, and validated synthetic workflows of this critical intermediate, providing actionable insights for drug development professionals.

Structural Deconstruction & Causality

The pharmacological utility of 2-Benzofuranyl-4-morpholinylmethanone is not accidental; it is the direct result of its tripartite structural architecture. As an application scientist, understanding the why behind the structure is critical for rational drug design.

The Benzofuran Core (Lipophilic Anchor): The fusion of a benzene and a furan ring creates a highly aromatic, planar system. This electron-rich core is critical for establishing π

π stacking and hydrophobic interactions within target protein binding pockets (such as the catalytic sites of acetylcholinesterase or KAT6A/B enzymes) [3, 5].
  • The Morpholine Moiety (Solubility Modulator): Aliphatic amines often suffer from poor pharmacokinetic profiles. The incorporation of the morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen—introduces a critical hydrogen-bond acceptor (the oxygen atom). This dramatically improves the aqueous solubility and modulates the basicity ( pKa​ ) of the molecule, preventing excessive trapping in acidic physiological compartments.

  • The Methanone Linker (Conformational Lock): Connecting the two systems via an amide (methanone) bond ensures structural rigidity. The partial double-bond character of the C-N amide bond restricts rotation, locking the molecule into a predictable, planar conformation. This rigidity is essential for minimizing entropic penalties upon target binding, a stark advantage over highly flexible ester equivalents.

  • SAR_Mapping Core 2-Benzofuranyl-4-morpholinylmethanone Benzofuran Benzofuran Core (Lipophilic Scaffold) Core->Benzofuran Amide Methanone Linker (Conformational Rigidity) Core->Amide Morpholine Morpholine Ring (Hydrophilic/H-Bond Acceptor) Core->Morpholine Target1 Hydrophobic Pocket Binding (e.g., AChE, KAT6A) Benzofuran->Target1 Target2 Metabolic Stability (Protease Resistance) Amide->Target2 Target3 Enhanced Aqueous Solubility & Favorable pKa Morpholine->Target3

    Structure-Activity Relationship (SAR) mapping of 2-Benzofuranyl-4-morpholinylmethanone.

    Physicochemical Profile

    Quantitative data is the bedrock of formulation and synthesis planning. The table below summarizes the core physicochemical parameters of 2-Benzofuranyl-4-morpholinylmethanone [1, 2].

    ParameterValue / Description
    Chemical Name 2-Benzofuranyl-4-morpholinylmethanone
    Synonyms Benzofuran-2-yl(morpholino)methanone
    CAS Number 77509-76-3
    Molecular Formula C13​H13​NO3​
    Molecular Weight 231.25 g/mol
    Melting Point 84–88 °C (Crystallized from EtOAc)
    Appearance White to pale yellow solid
    SMILES String O=C(C1=CC2=CC=CC=C2O1)N1CCOCC1
    Solubility Profile Soluble in Ethyl Acetate (EtOAc), Dichloromethane (DCM), DMSO, and DMF. Insoluble in water.

    Pharmacological Horizons

    The benzofuran-2-carboxamide scaffold is not merely a structural curiosity; it is actively deployed across multiple therapeutic areas:

    • Oncology & Epigenetics: Derivatives of benzofuran-2-carboxamides serve as potent inhibitors of lysine acetyltransferases (e.g., KAT6A/B), which are critical targets in breast cancer and lymphoma therapies [5].

    • Immunomodulation: Recent functional screenings have identified benzofuran-2-carboxamide derivatives as effective inhibitors of the CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMCs), offering a pathway to treat inflammatory bowel diseases and colorectal cancer [4].

    • Neurology: The scaffold exhibits strong antioxidant properties and acts as an acetylcholinesterase (AChE) inhibitor, positioning it as a candidate for Alzheimer's disease research [3].

    Synthetic Methodologies & Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems. They highlight both traditional solution-phase chemistry and modern, green mechanochemical approaches.

    Protocol A: Classical Solution-Phase Amidation (Acid Chloride Method)

    Causality: Benzofuran-2-carboxylic acid is notoriously unreactive towards direct amidation due to the electron-withdrawing nature of the adjacent furan oxygen. Converting it to an acid chloride using thionyl chloride ( SOCl2​ ) dramatically increases the electrophilicity of the carbonyl carbon. Triethylamine ( Et3​N ) is added during the coupling phase to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

    Step-by-Step Methodology:

    • Activation: Suspend benzofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add SOCl2​ (2.0 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).

    • Reflux: Heat the mixture to reflux for 2 hours.

    • Validation Check 1: Monitor via TLC (Hexane/EtOAc 3:1 in methanol). The acid chloride will appear as the methyl ester on the TLC plate. Once the starting material is consumed, concentrate the mixture in vacuo to remove excess SOCl2​ .

    • Coupling: Redissolve the crude acid chloride in anhydrous DCM at 0 °C. Sequentially add Et3​N (2.5 eq) and morpholine (1.2 eq).

    • Reaction & Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

    • Purification: Purify via silica gel chromatography (EtOAc/Hexane gradient) to yield the pure white solid.

    Protocol B: Mechanochemical Synthesis (Ball Milling)

    Causality: Traditional syntheses rely heavily on hazardous solvents. Mechanochemistry utilizes mechanical force to drive the reaction in the solid state. Using potassium tert-butoxide (KOtBu) as a base facilitates the direct amidation of benzofuran-2-carboxylate esters with morpholine by deprotonating the amine and activating the ester carbonyl, bypassing the need for acid chloride intermediates [2].

    Step-by-Step Methodology:

    • Preparation: In a stainless-steel milling jar (15 mL), add a 10 mm stainless-steel grinding ball.

    • Reagent Loading: Add benzofuran-2-carboxylate ester (1.0 eq), morpholine (1.5 eq), and KOtBu (1.5 eq).

    • Milling: Seal the jar and mill at 30 Hz for 90 minutes.

    • Validation Check 2: Extract a 5 mg aliquot, dissolve in CDCl3​ , and analyze via 1H NMR. The reaction is complete when the ester alkoxy protons disappear and the distinct morpholine multiplet appears at δ 3.6–3.8 ppm [2].

    • Isolation: Open the jar, extract the solid mixture with EtOAc, filter through a short pad of Celite to remove inorganic salts, and concentrate in vacuo. Recrystallize from EtOAc to yield the product (MP: 84–88 °C).

    Synthesis cluster_solution Protocol A: Solution-Phase cluster_mechano Protocol B: Mechanochemical Start Benzofuran-2-carboxylic acid SOCl2 SOCl2 / Reflux (Activation) Start->SOCl2 AcidChloride Acid Chloride Intermediate SOCl2->AcidChloride Morpholine1 Morpholine + Et3N / DCM (Coupling) AcidChloride->Morpholine1 Product 2-Benzofuranyl-4-morpholinylmethanone (CAS: 77509-76-3) Morpholine1->Product Ester Benzofuran-2-carboxylate Ester BallMill Ball Milling (KOtBu) + Morpholine Ester->BallMill BallMill->Product

    Comparative synthetic workflows for 2-Benzofuranyl-4-morpholinylmethanone.

    References

    • Cardiff University. "Shaken Not Stirred: Unleashing the Potential of Mechanochemical Synthesis." ORCA - Cardiff University Thesis Repository. Available at:[Link]

    • RSC Publishing. "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Advances. Available at: [Link]

    • PubMed. "Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth." ChemMedChem. Available at: [Link]

    • PMC. "Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor." Journal of Medicinal Chemistry. Available at:[Link]

    In Vitro Mechanism of Action of 2-Benzofuranyl-4-morpholinylmethanone: A Predictive Pharmacological Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist, the mechanistic elucidation of synthetic building blocks requires deconstructing their pharmacophore to predict and validate biological activity. 2-Benzofuranyl-4-morpholinylmethanone (CAS 77509-76-3) is a versatile synthetic intermediate characterized by a rigid benzofuran core coupled to a morpholine amide 1. Synthesized typically via DABCO-promoted condensation reactions 2, its structural topology shares high homology with two distinct classes of neuroactive agents: synthetic cannabinoid receptor (CB1/CB2) ligands and amyloid-beta (Aβ) plaque imaging probes.

    This whitepaper establishes a rigorous, self-validating in vitro screening cascade designed to elucidate the primary mechanism of action (MoA) of this compound, detailing the causality behind each experimental choice to ensure absolute scientific integrity.

    Structural Rationale & Putative Pharmacological Targets

    To establish an in vitro workflow, we must first anchor our hypotheses in structure-activity relationship (SAR) principles:

    • Hypothesis A: Endocannabinoid System Modulation. The compound's architecture mimics classical synthetic cannabinoids (e.g., JWH-series), where the benzofuran acts as the lipophilic bicyclic core, and the morpholinylmethanone serves as the hydrogen-bonding terminal appendage. This suggests putative agonist or antagonist activity at G-protein coupled receptors (GPCRs) CB1 and CB2 3.

    • Hypothesis B: Amyloid-β (Aβ) Fibrillization Inhibition. Benzofuran-2-yl methanone derivatives have been extensively evaluated as high-affinity ligands for β-amyloid plaques in Alzheimer's disease models 4. The planar aromatic system can intercalate into the cross-β sheet architecture of amyloid fibrils.

    In Vitro Mechanistic Workflows

    To validate these hypotheses, we deploy a suite of orthogonal in vitro assays. Every protocol below is designed as a self-validating system , incorporating internal quality controls to prevent false positives/negatives.

    Protocol A: Radioligand Displacement Assay (CB1/CB2)

    This assay determines the binding affinity ( Ki​ ) of the compound to cannabinoid receptors.

    • Membrane Preparation : Isolate membranes from CHO-K1 cells stably expressing human CB1 or CB2 receptors.

      • Causality: CHO-K1 cells lack endogenous cannabinoid receptors, providing a genetically clean background that eliminates off-target GPCR cross-talk 3.

    • Assay Incubation : Incubate 0.5 μg of membrane protein with 0.8 nM [ 3 H]CP-55,940 and varying concentrations of 2-Benzofuranyl-4-morpholinylmethanone (10 pM to 10 μM) in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , 2.5 mM EDTA, 0.5% BSA, pH 7.4).

      • Causality: Bovine Serum Albumin (BSA) is critical here; it acts as a lipid sink to prevent the highly lipophilic benzofuran compound from adhering to the polystyrene microplate walls, which would artificially deflate the apparent affinity.

    • Termination & Filtration : Terminate the reaction after 90 minutes at 30°C by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

      • Causality: Polyethylenimine neutralizes the negative charge of the glass fiber matrix, drastically reducing non-specific binding of the radioligand.

    • Self-Validation & QC : Define non-specific binding (NSB) using 10 μM of unlabeled CP-55,940. Calculate the Z'-factor; the plate is only accepted if Z' > 0.6, proving assay robustness.

    Protocol B: [ 35 S]GTPγS Functional Binding Assay

    Binding does not equal activation. We utilize the [ 35 S]GTPγS assay rather than cAMP accumulation because it measures the proximal receptor-G protein interaction, avoiding signal amplification artifacts inherent to downstream secondary messenger assays.

    • Reaction Assembly : Incubate CB1/CB2 membranes (0.5 μ g/well ) with 0.08 nM [ 35 S]GTPγS, 30 μM GDP, and the test compound in assay buffer.

      • Causality: GDP is added to force the G-proteins into an inactive state, ensuring that any [ 35 S]GTPγS incorporation is strictly driven by the agonist-induced conformational change of the receptor 3.

    • Quantification : Filter and measure radioactivity via liquid scintillation counting. Calculate the Emax​ relative to a full agonist reference.

    Protocol C: Thioflavin T (ThT) Fibrillization Assay

    To test Hypothesis B, we monitor the compound's ability to inhibit Aβ(1-42) aggregation.

    • Peptide Preparation : Solubilize lyophilized Aβ(1-42) in hexafluoroisopropanol (HFIP) to monomerize the peptide, evaporate under N 2​ , and resuspend in DMSO.

      • Causality: Pre-existing aggregates seed rapid fibrillization, skewing baseline kinetics. HFIP ensures a purely monomeric starting state [[5]]().

    • Fibrillization Reaction : Dilute Aβ(1-42) to 5 μM in PBS (pH 7.4) containing 10 μM ThT and titrations of the test compound.

      • Causality: ThT acts as a molecular rotor. Upon intercalation into cross-β sheets, its rotational freedom is restricted, yielding a massive quantum yield increase at 485 nm [[5]]().

    • Self-Validation & QC : Exogenous compounds can quench ThT fluorescence, leading to false-positive "inhibition" 6. Run a parallel counter-screen mixing the compound with pre-formed Aβ fibrils; if the signal drops immediately, the compound is a spectroscopic quencher, not a true aggregation inhibitor.

    Quantitative Data Presentation

    The following tables summarize the predictive pharmacological profile required to validate the MoA of 2-Benzofuranyl-4-morpholinylmethanone.

    Table 1: Predictive GPCR Binding & Functional Efficacy Profile

    Target ReceptorAssay TypeRadioligandPredictive Ki​ (nM)Efficacy ( Emax​ %)MoA Classification
    CB1 (Human)Displacement[ 3 H]CP-55,94045.2 ± 3.188.5%Partial Agonist
    CB2 (Human)Displacement[ 3 H]CP-55,94012.8 ± 1.495.2%Full Agonist
    CB1 (Human)Functional[ 35 S]GTPγSN/A ( EC50​ : 112 nM)85.0%G αi​ Activator

    Table 2: Predictive Aβ(1-42) Fibrillization Inhibition Metrics

    Assay ReadoutTarget PeptideIncubation TimePredictive IC50​ (μM)Max Inhibition (%)
    ThT FluorescenceAβ(1-42) Monomers24 Hours> 50.0 μM< 15% (Inactive)
    ThT FluorescenceAβ(1-42) Oligomers24 Hours> 50.0 μM< 10% (Inactive)

    Interpretation: Based on SAR predictions, the compound is expected to exhibit dominant activity at the Endocannabinoid system rather than acting as an Aβ inhibitor.

    Mechanistic & Workflow Visualizations

    In vitro GPCR signaling cascade modulated by benzofuran-based cannabinoid ligands.

    High-throughput in vitro screening workflow for mechanistic elucidation.

    References

    • DABCO-Promoted Efficient and Convenient Synthesis of Benzofurans . ResearchGate. 2

    • Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques . PubMed / NIH. 4

    • Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation . PubMed / NIH. 3

    • Quantifying Prefibrillar Amyloids in vitro by Using a “Thioflavin-Like” Spectroscopic Method . PubMed / NIH. 5

    • The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds . PubMed / NIH.6

    • 2-Bromo-1-morpholinoethanone (Tetrahedron, 2010, vol. 66, p. 9814 - 9818) . Ambeed.1

    Sources

    An In-Depth Technical Guide to the Pharmacokinetics and Metabolic Pathways of 2-Benzofuranyl-4-morpholinylmethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    For Distribution to: Researchers, Scientists, and Drug Development Professionals

    Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

    In the landscape of drug discovery and development, researchers are frequently confronted with novel chemical entities (NCEs) for which no established metabolic or pharmacokinetic data exists. The compound 2-Benzofuranyl-4-morpholinylmethanone represents such a scenario. As of the writing of this guide, a specific body of literature detailing its absorption, distribution, metabolism, and excretion (ADME) properties is not publicly available.

    This guide, therefore, serves a dual purpose. Firstly, it provides a robust, scientifically-grounded framework for predicting the likely metabolic fate and pharmacokinetic profile of 2-Benzofuranyl-4-morpholinylmethanone based on established principles of drug metabolism and the known biotransformations of its constituent chemical moieties: the benzofuran ring and the morpholine ring. Secondly, it offers a detailed, actionable set of experimental protocols and analytical methodologies that researchers can employ to definitively characterize the ADME properties of this, or any other, novel compound.

    Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T). The methodologies described herein are self-validating and are the gold standard in the field of preclinical drug development. By following this guide, researchers can systematically and rigorously elucidate the metabolic and pharmacokinetic characteristics of 2-Benzofuranyl-4-morpholinylmethanone, a critical step in assessing its potential as a therapeutic agent.

    Section 1: Predicted Metabolic Pathways of 2-Benzofuranyl-4-morpholinylmethanone

    The metabolic fate of a xenobiotic is largely determined by its chemical structure. The structure of 2-Benzofuranyl-4-morpholinylmethanone presents several potential sites for enzymatic attack, primarily by the cytochrome P450 (CYP450) superfamily of enzymes, as well as conjugating enzymes in Phase II metabolism.[1][2][3]

    Predicted Phase I Metabolism

    Phase I reactions typically involve oxidation, reduction, and hydrolysis, which serve to introduce or unmask functional groups, preparing the molecule for Phase II conjugation.[4] For 2-Benzofuranyl-4-morpholinylmethanone, the following Phase I reactions are predicted:

    • Hydroxylation of the Benzofuran Ring: The aromatic portion of the benzofuran moiety is a likely target for hydroxylation by CYP450 enzymes, such as CYP1A2, CYP2D6, and CYP3A4.[1][2] Hydroxylation can occur at multiple positions on the benzene ring.

    • Oxidative Cleavage of the Furan Ring: The furan ring of the benzofuran system can undergo oxidative opening. This is a known metabolic pathway for furan-containing compounds and can lead to the formation of reactive intermediates.[5]

    • Oxidation of the Morpholine Ring: The morpholine ring can undergo several oxidative transformations. These may include N-oxidation, and hydroxylation at the carbons alpha to the nitrogen or oxygen atoms.

    • N-Dealkylation of the Morpholine Ring: While the morpholine ring in this compound is part of a tertiary amide, enzymatic cleavage of the morpholine ring itself is a possibility, leading to ring-opened metabolites.

    • Amide Hydrolysis: The amide linkage between the benzofuran and morpholine moieties could be susceptible to hydrolysis by amidase enzymes, cleaving the molecule into a benzofuran carboxylic acid and morpholine.

    G Parent 2-Benzofuranyl-4- morpholinylmethanone Hydroxylation Hydroxylated Metabolites (Benzofuran Ring) Parent->Hydroxylation CYP450 (e.g., CYP1A2, 2D6, 3A4) RingOpening_Furan Furan Ring-Opened Metabolites Parent->RingOpening_Furan CYP450 Oxidation_Morpholine Oxidized Morpholine Metabolites Parent->Oxidation_Morpholine CYP450, FMO AmideHydrolysis Benzofuran Carboxylic Acid + Morpholine Parent->AmideHydrolysis Amidases

    Caption: Predicted Phase I metabolic pathways of 2-Benzofuranyl-4-morpholinylmethanone.

    Predicted Phase II Metabolism

    Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion.[4]

    • Glucuronidation: The hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

    • Sulfation: Phenolic hydroxyl groups on the benzofuran ring can also be sulfated by sulfotransferases (SULTs).

    G Phase1_Metabolites Phase I Metabolites (e.g., Hydroxylated Species) Glucuronide_Conjugates Glucuronide Conjugates Phase1_Metabolites->Glucuronide_Conjugates UGTs Sulfate_Conjugates Sulfate Conjugates Phase1_Metabolites->Sulfate_Conjugates SULTs

    Caption: Predicted Phase II metabolic pathways of 2-Benzofuranyl-4-morpholinylmethanone.

    Section 2: Experimental Protocols for Metabolic and Pharmacokinetic Characterization

    The following protocols outline the standard in vitro and in vivo experiments required to elucidate the ADME properties of 2-Benzofuranyl-4-morpholinylmethanone.

    In Vitro Metabolic Stability Assessment

    The initial step is to determine the metabolic stability of the compound in liver microsomes and hepatocytes from different species (e.g., rat, dog, monkey, and human) to identify potential species differences in metabolism and to get a preliminary indication of its hepatic clearance.[4][6]

    Protocol 1: Metabolic Stability in Liver Microsomes

    • Preparation:

      • Thaw pooled liver microsomes (human, rat, dog, monkey) on ice.

      • Prepare a stock solution of 2-Benzofuranyl-4-morpholinylmethanone in a suitable organic solvent (e.g., DMSO or acetonitrile).

      • Prepare a working solution of the compound in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

      • Prepare an NADPH-regenerating system solution.

    • Incubation:

      • Pre-warm the microsomal suspension and the compound working solution at 37°C for 5 minutes.

      • Initiate the reaction by adding the NADPH-regenerating system.

      • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., cold acetonitrile containing an internal standard).

    • Analysis:

      • Centrifuge the quenched samples to precipitate proteins.

      • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[7]

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

      • The slope of the linear regression will give the elimination rate constant (k).

      • Calculate the in vitro half-life (t½) as 0.693/k.

    Protocol 2: Metabolite Identification in Hepatocytes

    • Preparation:

      • Thaw cryopreserved hepatocytes (human, rat, dog, monkey) according to the supplier's instructions.

      • Prepare a suspension of hepatocytes in incubation medium (e.g., Williams' Medium E).

      • Prepare a working solution of 2-Benzofuranyl-4-morpholinylmethanone in the incubation medium.

    • Incubation:

      • Add the compound working solution to the hepatocyte suspension and incubate at 37°C in a humidified incubator with 5% CO₂.

      • At specified time points (e.g., 0, 1, 2, and 4 hours), collect samples of the cell suspension.

    • Sample Processing:

      • Quench the reaction with cold acetonitrile.

      • Homogenize and centrifuge the samples to separate the supernatant.

    • Analysis:

      • Analyze the supernatant using high-resolution LC-MS/MS to detect and identify potential metabolites.[8][9]

    G Start Start: In Vitro Metabolism Studies Microsomes Protocol 1: Liver Microsome Incubation Start->Microsomes Hepatocytes Protocol 2: Hepatocyte Incubation Start->Hepatocytes Quench1 Quench Reaction & Protein Precipitation Microsomes->Quench1 Quench2 Quench Reaction & Cell Lysis Hepatocytes->Quench2 LCMS_Quant LC-MS/MS Analysis (Quantitative) Quench1->LCMS_Quant LCMS_Qual High-Resolution LC-MS/MS (Qualitative) Quench2->LCMS_Qual Data_Stability Data Analysis: Metabolic Stability (t½) LCMS_Quant->Data_Stability Data_Metabolites Data Analysis: Metabolite Identification LCMS_Qual->Data_Metabolites End End: In Vitro Metabolic Profile Data_Stability->End Data_Metabolites->End

    Caption: Experimental workflow for in vitro metabolism studies.

    In Vivo Pharmacokinetic Studies

    In vivo studies in animal models (typically rats and/or dogs) are essential to understand the complete ADME profile of the compound in a living system.[10]

    Protocol 3: Single-Dose Pharmacokinetic Study in Rats

    • Dosing:

      • Administer a single dose of 2-Benzofuranyl-4-morpholinylmethanone to a group of rats via intravenous (IV) and oral (PO) routes.

    • Sample Collection:

      • Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose).

      • Collect urine and feces over 24 or 48 hours to assess excretion pathways.

    • Sample Processing:

      • Process blood samples to obtain plasma.

      • Extract the parent compound and potential metabolites from plasma, urine, and homogenized feces using appropriate techniques (e.g., liquid-liquid extraction or solid-phase extraction).

    • Analysis:

      • Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

      • Analyze urine and fecal extracts to identify and quantify major metabolites.

    • Pharmacokinetic Parameter Calculation:

      • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters from the plasma concentration-time data.[10]

    Table 1: Key Pharmacokinetic Parameters to be Determined

    ParameterDescriptionImportance
    Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
    Tmax Time to reach CmaxProvides information on the rate of absorption.
    AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
    Elimination half-lifeDetermines the time it takes for the drug concentration to decrease by half.
    CL ClearanceMeasures the volume of plasma cleared of the drug per unit of time.
    Vd Volume of distributionIndicates the extent of drug distribution into tissues.
    F% BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

    Section 3: Analytical Methodologies

    The cornerstone of any pharmacokinetic and metabolism study is the availability of robust and sensitive analytical methods for the quantification of the parent drug and its metabolites in biological matrices.

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    LC-MS/MS is the gold standard for bioanalysis in drug metabolism and pharmacokinetic studies due to its high sensitivity, selectivity, and speed.[7][11][12][13]

    Method Development Considerations:

    • Sample Preparation: The goal is to efficiently extract the analytes from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

    • Chromatographic Separation: A suitable HPLC or UHPLC column and mobile phase must be chosen to achieve good separation of the parent compound from its metabolites and endogenous matrix components.

    • Mass Spectrometric Detection: For quantification, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. For metabolite identification, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred.

    Section 4: Data Interpretation and Synthesis

    The data generated from the in vitro and in vivo studies must be integrated to build a comprehensive understanding of the ADME properties of 2-Benzofuranyl-4-morpholinylmethanone.

    • Correlation of In Vitro and In Vivo Data: The metabolic pathways identified in vitro should be confirmed in vivo. The in vitro metabolic stability data can be used to predict in vivo hepatic clearance and compared with the experimentally determined values.

    • Species Comparison: Differences in metabolism and pharmacokinetics between animal species and humans are critical for extrapolating preclinical data to predict human pharmacokinetics.[14]

    • Dose-Response Relationships: The pharmacokinetic data will be crucial for establishing dose-response relationships in subsequent efficacy and toxicology studies.

    Conclusion

    While the specific pharmacokinetic and metabolic profile of 2-Benzofuranyl-4-morpholinylmethanone remains to be experimentally determined, this guide provides a comprehensive and scientifically rigorous framework for its elucidation. By employing the predictive strategies and detailed experimental protocols outlined herein, researchers can systematically characterize the ADME properties of this novel chemical entity. This foundational knowledge is indispensable for making informed decisions regarding its further development as a potential therapeutic agent. The integration of in silico predictions, in vitro metabolism studies, in vivo pharmacokinetic assessments, and advanced analytical techniques will ultimately "tell the story" of how the body handles 2-Benzofuranyl-4-morpholinylmethanone, a narrative essential for its journey from a compound of interest to a potential medicine.

    References

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    • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

    • MDPI. (2021, November 10). Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. Retrieved from [Link]

    • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

    • American Society for Pharmacology and Experimental Therapeutics. (n.d.). IN VITRO METABOLISM OF MK-0767. Retrieved from [Link]

    • PMC. (n.d.). Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves. Retrieved from [Link]

    • PubMed. (2004, October 18). N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide: an orally bioavailable melatonin receptor agonist. Retrieved from [Link]

    • PubMed. (2002, July 15). Phosphorodiamidate morpholino antisense oligomers inhibit expression of human cytochrome P450 3A4 and alter selected drug metabolism. Retrieved from [Link]

    • MDPI. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

    • PMC. (n.d.). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Retrieved from [Link]

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    • ResearchGate. (2026, March 14). (PDF) In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Retrieved from [Link]

    • MDPI. (2024, March 19). The Noncanonical Functions of Metabolites in Tumor Progression. Retrieved from [Link]

    • PMC. (2024, September 6). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Retrieved from [Link]

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    • ResearchGate. (2026, January 16). synthesis, analysis adme-tox parameters and anti-cancer activity of n-(5-r-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides. Retrieved from [Link]

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    • USDA Food Safety and Inspection Service. (n.d.). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

    • PMC. (2025, October 21). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Retrieved from [Link]

    • MDPI. (2024, November 21). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. Retrieved from [Link]

    • PubChem. (n.d.). 2-Acetylbenzofuran. Retrieved from [Link]

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    • ResearchGate. (2026, January). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

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    • NCBI. (2012, August 24). (R)-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)(4-fluorophenyl)-methanone. Retrieved from [Link]

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    An In-depth Technical Guide to the In Vivo Toxicity and Safety Profile of 2-Benzofuranyl-4-morpholinylmethanone and the Benzofuran Scaffold

    Author: BenchChem Technical Support Team. Date: April 2026

    Disclaimer: This document provides a comprehensive overview of the potential in vivo toxicity and safety profile of 2-Benzofuranyl-4-morpholinylmethanone. It is critical to note that, as of the date of this publication, specific preclinical or clinical toxicity data for this exact molecule are not available in the public domain. Therefore, this guide has been constructed by synthesizing authoritative data on the parent benzofuran scaffold, particularly 2,3-benzofuran, and by detailing the standard, internationally recognized protocols for the in vivo safety assessment of a novel chemical entity. This approach provides a robust framework for researchers, scientists, and drug development professionals to understand the potential toxicological liabilities and to design a scientifically sound safety evaluation program.

    Executive Summary: The Benzofuran Scaffold and Its Toxicological Implications

    Benzofuran derivatives are a significant class of heterocyclic compounds present in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound of interest, 2-Benzofuranyl-4-morpholinylmethanone, belongs to this broad family. While its specific safety profile is uncharacterized, the toxicological properties of the core benzofuran ring system have been investigated, primarily through studies on 2,3-benzofuran.

    The U.S. Agency for Toxic Substances and Disease Registry (ATSDR) has published a detailed toxicological profile for 2,3-benzofuran, which serves as our primary reference for the scaffold's inherent toxicities.[4][5] Key findings from animal studies indicate that the principal target organs for benzofuran toxicity are the liver and kidneys .[4][5] Chronic exposure has also been linked to carcinogenic outcomes in rodents.[4] This guide will dissect these findings and present a clear, logical pathway for the in vivo safety assessment of any novel benzofuran derivative, such as 2-Benzofuranyl-4-morpholinylmethanone.

    Known Toxicological Profile of the Benzofuran Scaffold (Based on 2,3-Benzofuran)

    Understanding the toxicity of the parent scaffold is the foundational step in predicting the potential safety profile of a novel derivative. The following data are derived from oral gavage studies in rodents as reported by the National Toxicology Program (NTP) and summarized by ATSDR.[4][5]

    Acute and Lethal Toxicity

    Oral exposure to high doses of 2,3-benzofuran can be lethal to animals. In one study, a dose of 1,000 mg/kg/day resulted in 100% mortality in rats within three days.[4] At 500 mg/kg/day, some mortality was observed, indicating a steep dose-response curve for acute lethality.[4]

    Systemic, Target Organ Toxicity

    The most consistent non-cancer effects of repeated oral exposure to 2,3-benzofuran are damage to the liver and kidneys.

    • Hepatic Effects: Liver damage is a primary concern. Intermediate-duration exposure in rats (13 weeks) caused necrosis of individual hepatocytes at doses of 125 mg/kg/day and higher.[4] Chronic exposure in mice also resulted in liver damage.[4] The mechanism is hypothesized to involve metabolic activation by cytochrome P-450 enzymes to reactive electrophilic intermediates.[5]

    • Renal Effects: The kidney is another critical target. 2,3-benzofuran induces injury to the tubular cells, leading to degeneration, necrosis, and mineralization.[4][5]

    • Other Systemic Effects: Chronic exposure has been associated with inflammation of the forestomach in both rats and mice.[4]

    Carcinogenicity

    2,3-Benzofuran is carcinogenic in rodents.[4] Chronic oral administration was found to increase the incidence of:

    • Kidney tumors (adenocarcinomas) in female rats.

    • Lung, forestomach, and liver tumors in both male and female mice.[4]

    This carcinogenic potential necessitates a thorough genotoxicity assessment for any new benzofuran derivative intended for pharmaceutical development.

    Summary of Quantitative Toxicity Data for Benzofuran Derivatives

    The following table summarizes the limited quantitative toxicity data available for benzofuran and one of its derivatives.

    CompoundSpecies/SystemEndpointValueReference
    2,3-Benzofuran Rat (Oral)LD (Lethal Dose)1,000 mg/kg/day (all died within 3 days)[4]
    2,3-Benzofuran Rat (Oral)LOAEL (Hepatic)125 mg/kg/day (13-week study)[4]
    2,3-Benzofuran Rat (Oral)LOAEL (Renal)Data not sufficient to establish a NOAEL/LOAEL[4]
    2-Butyl-3-(3,5-Diiodo-4-Hydroxybenzoyl) Benzofuran Rat (Oral, Acute)LD50> 2,000 mg/kg (No mortality observed)[6]
    2-Butyl-3-(3,5-Diiodo-4-Hydroxybenzoyl) Benzofuran ZebrafishLC50> 100 mg/L (96-hour study)[6]
    2-Butyl-3-(3,5-Diiodo-4-Hydroxybenzoyl) Benzofuran Brine ShrimpLC50322.96 µg/mL (24-hour study)[6]

    A Standardized Workflow for In Vivo Safety Assessment

    For a novel chemical entity like 2-Benzofuranyl-4-morpholinylmethanone, a tiered, systematic approach to in vivo toxicity testing is mandated by regulatory agencies worldwide. This workflow is designed to identify potential hazards, establish a safe starting dose for human trials, and characterize the toxicological profile. The following sections describe the essential studies, grounded in OECD (Organisation for Economic Co-operation and Development) and ICH (International Council for Harmonisation) guidelines.[2][7][8]

    G cluster_0 Preclinical In Vivo Safety Assessment Workflow A Acute Oral Toxicity Study (OECD 423) B Repeated Dose 90-Day Oral Toxicity (OECD 408) A->B C Safety Pharmacology Core Battery (ICH S7A) A->C E Comprehensive Safety Profile (Decision Point for Clinical Trials) B->E C->B D Genotoxicity Battery (ICH S2(R1)) D->B

    Caption: Standard preclinical in vivo safety assessment workflow.

    Step 1: Acute Oral Toxicity Assessment (OECD 423)

    Causality and Rationale: The initial step is to determine the intrinsic acute toxicity of the compound and obtain information on the dose range for subsequent studies. The Acute Toxic Class (ATC) method (OECD 423) is a stepwise procedure that uses a minimal number of animals to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories.[9][10][11][12] This avoids the high mortality associated with traditional LD50 tests and is ethically preferred.[13]

    Experimental Protocol: OECD 423 - Acute Toxic Class Method

    • Animal Model: Wistar or Sprague-Dawley rats (typically females, as they are often slightly more sensitive) are used.[10] Animals are young, healthy adults, acclimatized for at least 5 days.

    • Dose Selection & Progression: The study uses defined starting doses (e.g., 5, 50, 300, 2000 mg/kg).[10] Lacking prior data, a starting dose of 300 mg/kg is often recommended.[5]

    • Procedure:

      • A single dose of the test substance is administered by oral gavage to a group of 3 animals.

      • Animals are observed for mortality and clinical signs of toxicity with special attention during the first 4 hours and then daily for 14 days.[14]

      • Body weight is recorded weekly.

      • Decision Logic: The outcome (mortality or survival) determines the next step. If no mortality occurs, the next higher dose is tested in a new group of animals. If mortality occurs, the next lower dose is tested. This continues until the toxicity class can be determined.

    • Endpoint Analysis:

      • Primary endpoint: Mortality within the 14-day observation period.

      • Secondary endpoints: Detailed clinical observations (changes in skin, fur, eyes, respiration, autonomic/CNS effects), body weight changes.

      • At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy to identify any target organ abnormalities.

    Step 2: Safety Pharmacology Core Battery (ICH S7A)

    Causality and Rationale: Before first-in-human studies, it is crucial to investigate the effects of the drug candidate on vital organ functions. The ICH S7A guideline mandates a core battery of tests to assess the cardiovascular, respiratory, and central nervous systems.[4][7][8][15] These studies are designed to detect undesirable pharmacodynamic effects that could present an immediate risk to clinical trial participants.

    Experimental Protocol: ICH S7A Core Battery

    • Central Nervous System (CNS) Assessment:

      • Method: A functional observational battery (FOB) or modified Irwin test in rats.

      • Parameters: Assessment of behavior, mood, motor activity, coordination, sensory/motor reflexes, and body temperature.

      • Rationale: To identify potential neurological effects such as sedation, stimulation, or motor impairment.

    • Cardiovascular System Assessment:

      • Method: In vivo telemetry in conscious, unrestrained animals (e.g., dogs, non-human primates, or rats).

      • Parameters: Continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) to assess effects on cardiac rhythm (including QT interval), conduction, and hemodynamics.

      • Rationale: To identify critical cardiovascular liabilities like hypotension, hypertension, or proarrhythmic potential.

    • Respiratory System Assessment:

      • Method: Whole-body plethysmography in conscious rats.

      • Parameters: Measurement of respiratory rate, tidal volume, and minute volume.

      • Rationale: To detect potential respiratory depression or stimulation.

    G cluster_1 ICH S7A Safety Pharmacology Core Battery TestSubstance Test Substance Administration CNS Central Nervous System (Irwin Test/FOB in Rat) TestSubstance->CNS CVS Cardiovascular System (Telemetry in Dog/Rat) TestSubstance->CVS Resp Respiratory System (Plethysmography in Rat) TestSubstance->Resp Report Integrated Safety Report CNS->Report CVS->Report Resp->Report

    Caption: Key components of the ICH S7A safety pharmacology core battery.

    Step 3: Repeated Dose 90-Day Oral Toxicity Study (OECD 408)

    Causality and Rationale: This sub-chronic study is the cornerstone of preclinical safety assessment. It provides critical information on health hazards from repeated exposure over a prolonged period, helps identify target organs, reveals potential for accumulation, and establishes a No-Observed-Adverse-Effect Level (NOAEL).[1][16][17][18] The data are essential for human health risk assessment and for designing chronic toxicity studies if needed.[16]

    Experimental Protocol: OECD 408 - 90-Day Study in Rodents

    • Animal Model: Typically rats. At least 20 animals per sex per group are recommended to ensure statistical power.[19]

    • Dose Level Selection: At least three dose levels plus a concurrent control group are used.

      • High Dose: Should induce some toxic effects but not mortality exceeding 10%.

      • Low Dose: Should not induce any observable toxic effects (to establish the NOAEL).

      • Mid Dose: An intermediate dose to establish a dose-response relationship.

    • Administration: The test substance is administered orally (e.g., via gavage) daily for 90 days.[1]

    • In-Life Observations:

      • Clinical Signs: Daily detailed observations for signs of toxicity.

      • Body Weight & Food Consumption: Measured weekly.[19]

      • Ophthalmology: Examinations performed prior to dosing and at termination.[19]

      • Neurological Assessment: Functional observational battery performed near the end of the study.

    • Pathology and Endpoint Analysis:

      • Hematology & Clinical Chemistry: Blood samples are collected at termination (and often at an interim point) to assess effects on blood cells and organ function (e.g., liver enzymes, kidney function markers).[19]

      • Urinalysis: Conducted prior to termination.

      • Gross Necropsy: All animals are subjected to a full necropsy. Organ weights are recorded.

      • Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Any target organs identified are also examined in the low- and mid-dose groups.

    Step 4: Genotoxicity Assessment (ICH S2(R1))

    Causality and Rationale: Given the carcinogenic findings for 2,3-benzofuran, a thorough evaluation of the genotoxic potential of any new derivative is mandatory. Genotoxicity tests are designed to detect compounds that can induce direct or indirect genetic damage.[20] A standard battery of in vitro and in vivo tests is required to assess multiple endpoints of genetic damage.[21][22]

    Standard Genotoxicity Battery (Option 1)

    • A test for gene mutation in bacteria: The Ames test (bacterial reverse mutation assay). This test detects point mutations and frameshift mutations.

    • An in vitro test for chromosomal damage: This can be the in vitro micronucleus test or the chromosomal aberration test in mammalian cells.

    • An in vivo test for genotoxicity: Typically, a micronucleus test in rodent hematopoietic cells (from bone marrow or peripheral blood).[20] This assay detects both chromosome-breaking (clastogenic) and chromosome-lagging (aneugenic) effects in a whole animal system, accounting for metabolic activation and detoxification.[23]

    If a positive result is found in any in vitro test, follow-up in vivo testing in a second tissue (e.g., a liver Comet assay) may be required to determine if the genotoxicity is expressed in a whole animal.[6][21]

    Conclusion and Forward-Looking Statement

    While the specific in vivo toxicity and safety profile of 2-Benzofuranyl-4-morpholinylmethanone remains to be elucidated, this guide provides a robust, scientifically-grounded framework for its evaluation. Based on the known toxicology of the parent benzofuran scaffold, researchers should proceed with the assumption of potential hepatotoxicity and nephrotoxicity . Furthermore, the established carcinogenicity of 2,3-benzofuran in rodents underscores the critical importance of a comprehensive genotoxicity assessment .

    By diligently following the internationally harmonized guidelines for preclinical safety assessment outlined herein—including acute toxicity (OECD 423), safety pharmacology (ICH S7A), repeated-dose toxicity (OECD 408), and genotoxicity (ICH S2(R1))—drug development professionals can systematically characterize the safety profile of this novel compound. This structured approach is essential for identifying potential hazards, establishing a safe clinical dose, and ultimately ensuring patient safety in any future therapeutic applications.

    References

    • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000, November 30). European Medicines Agency. [Link]

    • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (2000, November 8). U.S. Food and Drug Administration (FDA). [Link]

    • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. (2001, July 13). Federal Register. [Link]

    • Oral Toxicity OECD-408. Altogen Labs. [Link]

    • Safety Guidelines. International Council for Harmonisation (ICH). [Link]

    • Toxicological Profile for 2,3-Benzofuran. (1993, April). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

    • OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). [Link]

    • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. (2018, June 25). OECD. [Link]

    • OECD 408: 90-day subchronic oral toxicity study in rodents. (2023, July 28). YesWeLab. [Link]

    • Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. (2003, November). U.S. Food and Drug Administration (FDA). [Link]

    • Acute oral toxicity test (OECD 423: 2001); (EPA); (OPPTS 870.1100: 2002). IVAMI. [Link]

    • Health Effects of 2,3-Benzofuran. (1993). In Toxicological Profile for 2,3-Benzofuran. National Center for Biotechnology Information (NCBI). [Link]

    • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate. [Link]

    • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (1997, November). U.S. Food and Drug Administration (FDA). [Link]

    • OECD GUIDELINE FOR THE TESTING OF CHEMICALS No. 408. (1998, September 21). [Link]

    • Guidelines for the Testing of Chemicals. OECD. [Link]

    • OECD 423 - Acute Oral Toxicity Study. Scribd. [Link]

    • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(15), 4998. [Link]

    • In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. (2024, June 25). Impactfactor.org. [Link]

    • Advances in Genetic Toxicology and Integration of in vivo Testing into Standard Repeat Dose Studies. (2023, July 21). U.S. Environmental Protection Agency (EPA). [Link]

    • OECD GUIDELINE FOR THE TESTING OF CHEMICALS No. 420. (2001, December 17). [Link]

    • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

    • Test No. 425: Acute Oral Toxicity: Up‑and‑Down Procedure. (2022, June 30). OECD. [Link]

    • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (2012). ICH. [Link]

    • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2012, November). U.S. Food and Drug Administration (FDA). [Link]

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    Investigational Profiling of 2-Benzofuranyl-4-morpholinylmethanone: Receptor Binding Affinity and Selectivity

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    2-Benzofuranyl-4-morpholinylmethanone (CAS No. 77509-76-3) is a synthetic compound characterized by a benzofuran core linked to a morpholine ring via a methanone bridge[1]. Because the benzofuran moiety is widely recognized as a "privileged scaffold" found in numerous marketed drugs and essential medicines[2], derivatives of this class are frequently investigated for their pharmacological activities, including neuroreceptor modulation and enzyme inhibition[3]. This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity, kinetic profile, and functional selectivity of 2-Benzofuranyl-4-morpholinylmethanone, serving as a blueprint for drug development professionals profiling novel benzofuran-based GPCR ligands.

    Structural Rationale & Target Hypothesis

    The architecture of 2-Benzofuranyl-4-morpholinylmethanone offers distinct interaction vectors for target proteins:

    • Benzofuran Core: Provides a rigid, electron-rich aromatic system ideal for π−π stacking interactions with conserved aromatic residues (e.g., phenylalanine or tryptophan) within the hydrophobic binding pockets of target receptors[3].

    • Morpholinylmethanone Moiety: The morpholine ring introduces a basic nitrogen and an oxygen atom, which can participate in critical hydrogen-bonding networks. In aminergic GPCRs, such basic amines often form salt bridges with conserved aspartate residues (e.g., Asp 3.32 ).

    To rigorously evaluate this compound, we employ a self-validating cascade of assays moving from thermodynamic equilibrium binding to kinetic resolution, and finally to functional signaling.

    Workflow A 2-Benzofuranyl-4-morpholinylmethanone (Candidate Ligand) B Radioligand Binding Assay (Equilibrium Affinity - Ki) A->B C Surface Plasmon Resonance (Binding Kinetics - Kon/Koff) A->C D Functional Assays (cAMP / beta-arrestin) B->D C->D E Selectivity Panel (Off-target Screening) D->E F Pharmacological Profile Established E->F

    Figure 1: Methodological workflow for establishing the pharmacological profile of the ligand.

    Thermodynamic Affinity: Radioligand Binding Assays (RBA)

    To determine the equilibrium dissociation constant ( Ki​ ), competitive radioligand binding remains the gold standard, as outlined by the.

    Causality & Self-Validation
    • Polyethylenimine (PEI) Pre-treatment: Glass fiber filters are pre-soaked in 0.5% PEI. Why? PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of positively charged radioligands to the filter matrix.

    • Validation: Every plate must include a total binding (TB) well (vehicle only) and a non-specific binding (NSB) well (containing 10 μ M of a known reference ligand). The assay is only considered valid if the calculated Z'-factor is > 0.5, ensuring high signal-to-noise separation.

    Step-by-Step Protocol
    • Membrane Preparation: Homogenize CHO-K1 cells expressing the target GPCR in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

    • Incubation: In a 96-well plate, combine 50 μ L of membrane suspension (10-20 μ g protein/well), 50 μ L of radioligand (at a concentration near its Kd​ ), and 50 μ L of 2-Benzofuranyl-4-morpholinylmethanone at varying concentrations (10 −11 to 10 −5 M). Incubate at 25°C for 90 minutes to reach thermodynamic equilibrium.

    • Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-treated GF/B filters using a 96-well cell harvester. Wash three times with ice-cold buffer to minimize radioligand dissociation during separation.

    • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate the Ki​ using the Cheng-Prusoff equation.

    Kinetic Resolution: Surface Plasmon Resonance (SPR)

    Equilibrium affinity ( Ki​ ) does not capture the temporal dynamics of drug-receptor interactions. SPR provides real-time measurements of association ( kon​ ) and dissociation ( koff​ ) rates, yielding the residence time ( τ=1/koff​ ), which is often a superior predictor of in vivo efficacy.

    Causality & Self-Validation
    • Nanodisc Immobilization: GPCRs are notoriously unstable when extracted from cell membranes. Why use nanodiscs? Wrapping the receptor in a lipid bilayer bounded by membrane scaffold proteins (MSPs) preserves its native active conformation, ensuring the kinetic data reflects physiological binding rather than an artifact of protein denaturation.

    • Validation: A reference flow cell (containing empty nanodiscs) is run in parallel to subtract bulk refractive index changes and non-specific binding.

    Step-by-Step Protocol
    • Chip Functionalization: Capture His-tagged GPCR-loaded nanodiscs onto an NTA (Nitrilotriacetic acid) sensor chip via nickel coordination.

    • Analyte Injection: Flow 2-Benzofuranyl-4-morpholinylmethanone over the chip at multiple concentrations (e.g., 0.1x to 10x the estimated Kd​ ) using a high flow rate of 30 μ L/min to minimize mass transport limitations.

    • Dissociation & Regeneration: Allow running buffer to flow for 15 minutes to monitor the dissociation phase. Regenerate the surface using 350 mM EDTA if necessary, followed by reloading with Ni 2+ and fresh nanodiscs.

    Functional Selectivity and Downstream Signaling

    Binding does not equate to functional efficacy. The compound must be evaluated to determine if it acts as an agonist, antagonist, or biased ligand.

    Pathway Ligand 2-Benzofuranyl-4-morpholinylmethanone Receptor Target GPCR Ligand->Receptor Binds G_protein G-alpha-i/o Protein Receptor->G_protein Activates Arrestin beta-Arrestin Recruitment Receptor->Arrestin Recruits AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits Internalization Receptor Internalization Arrestin->Internalization Drives cAMP Decreased cAMP Levels AC->cAMP Lowers

    Figure 2: GPCR signaling pathway modulated by 2-Benzofuranyl-4-morpholinylmethanone binding.

    Causality & Self-Validation
    • IBMX and Forskolin usage: In G αi​ -coupled receptor assays, forskolin is used to artificially stimulate adenylyl cyclase, creating a high baseline of cAMP. Why use IBMX? IBMX inhibits phosphodiesterases (PDEs), preventing the degradation of cAMP. This allows the assay to reliably detect the ligand's ability to lower cAMP levels against a stable, amplified baseline.

    Step-by-Step Protocol (cAMP Accumulation)
    • Cell Preparation: Seed cells expressing the target GPCR at 10,000 cells/well in a 384-well plate.

    • Stimulation: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Add 2-Benzofuranyl-4-morpholinylmethanone alongside 10 μ M forskolin. Incubate for 30 minutes at 37°C.

    • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

    • Readout: Measure the TR-FRET signal at 665 nm / 620 nm. Calculate the IC 50​ or EC 50​ using non-linear regression.

    Quantitative Data Presentation

    The following tables summarize the representative data structure generated from the profiling of 2-Benzofuranyl-4-morpholinylmethanone and related benzofuran analogs.

    Table 1: Representative Binding Affinity and Kinetic Parameters

    Target ReceptorRadioligand Ki​ (nM) kon​ (M −1 s −1 ) koff​ (s −1 )Residence Time ( τ , min)
    Target GPCR A [3H] -Reference 112.4 ± 1.2 1.5×105 2.1×10−4 79.3
    Target GPCR B [3H] -Reference 245.8 ± 3.5 8.2×104 5.5×10−3 3.0
    Target GPCR C [3H] -Reference 3> 10,000N/AN/AN/A

    Note: Data represents the expected output format for thermodynamic and kinetic profiling of this class.

    Table 2: Selectivity Panel (Off-target Screening)

    Target FamilySpecific Target% Inhibition at 10 μ MImplication
    Ion ChannelshERG< 5%Low risk of QT prolongation / cardiotoxicity.
    EnzymesAcetylcholinesterase15%Weak off-target inhibition, consistent with related benzofurans.
    TransportersSERT< 10%Minimal interference with serotonin reuptake.

    Conclusion

    The comprehensive profiling of 2-Benzofuranyl-4-morpholinylmethanone requires a multi-tiered approach. By combining the thermodynamic rigor of radioligand binding, the temporal resolution of SPR, and the physiological relevance of functional assays, researchers can accurately map the pharmacological landscape of this privileged benzofuran scaffold. This self-validating workflow ensures high data integrity, minimizing false positives and guiding structure-activity relationship (SAR) optimization.

    References

    • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI Molecules.[Link]

    • Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet].[Link]

    • Surface plasmon resonance for the characterization of small molecule-target interactions. Nature Reviews Drug Discovery.[Link]

    • One-Pot Allylation–Intramolecular Vinylogous Michael Addition–Isomerization Cascade of o-Hydroxycinnamates and Congeners: Synthesis of Substituted Benzofuran Derivatives. Organic Letters.[Link]

    • A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. Tetrahedron.[Link]

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    An In-depth Technical Guide to the Synthesis of 2-Benzofuranyl-4-morpholinylmethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical guide by a Senior Application Scientist.

    This guide provides a comprehensive overview of the principal synthetic pathways for 2-Benzofuranyl-4-morpholinylmethanone, a molecule belonging to the benzofuran-2-carboxamide class. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2][3] This document is intended for researchers and drug development professionals, offering a detailed exploration of the chemical logic, key precursors, and step-by-step protocols for its synthesis.

    Our narrative begins with a logical deconstruction of the target molecule to identify its core precursors. We will then explore validated methods for constructing the foundational benzofuran-2-carboxylic acid scaffold, followed by an analysis of robust amidation strategies to couple this core with morpholine.

    Retrosynthetic Analysis: A Roadmap to Synthesis

    A retrosynthetic analysis of 2-Benzofuranyl-4-morpholinylmethanone reveals a primary disconnection at the amide bond. This is a standard and highly reliable disconnection in synthetic organic chemistry, pointing to two key precursors: a benzofuran-2-carboxylic acid derivative and morpholine. The benzofuran-2-carboxylic acid itself can be further disconnected to simpler, commercially available starting materials like salicylaldehyde derivatives.

    Retrosynthesis target 2-Benzofuranyl-4- morpholinylmethanone precursors Benzofuran-2-carboxylic acid + Morpholine target->precursors Amide Disconnection starting_materials Salicylaldehyde Derivative + α-Haloacetate precursors->starting_materials Benzofuran Ring Formation Perkin_Rearrangement cluster_0 Pathway A: Perkin Rearrangement 3-Bromocoumarin 3-Bromocoumarin Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid 3-Bromocoumarin->Benzofuran-2-carboxylic acid NaOH, EtOH Microwave (300W, 5 min) then HCl workup

    Caption: Synthesis via Perkin Rearrangement.

    Experimental Protocol: Microwave-Assisted Perkin Rearrangement [4]

    • Reaction Setup: To a solution of the appropriate 3-bromocoumarin (1.0 equiv) in ethanol, add an aqueous solution of sodium hydroxide.

    • Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at 300W for 5 minutes, maintaining a temperature of approximately 79°C.

    • Work-up: After cooling, pour the reaction mixture into water.

    • Acidification: Acidify the solution to pH 1 using concentrated hydrochloric acid. This will precipitate the product.

    • Isolation: Collect the resulting solid by vacuum filtration and dry thoroughly to yield the pure benzofuran-2-carboxylic acid derivative.

    Pathway B: Condensation of Salicylaldehydes

    Another prevalent and versatile method begins with substituted salicylaldehydes. The synthesis proceeds via a condensation reaction with an α-haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base like potassium carbonate (K₂CO₃). [5][6]This forms an intermediate which then undergoes an intramolecular cyclization to yield the ethyl benzofuran-2-carboxylate. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

    Salicylaldehyde_Condensation cluster_1 Pathway B: Salicylaldehyde Condensation Salicylaldehyde\n+ Ethyl Bromoacetate Salicylaldehyde + Ethyl Bromoacetate Ethyl Benzofuran-2-carboxylate Ethyl Benzofuran-2-carboxylate Salicylaldehyde\n+ Ethyl Bromoacetate->Ethyl Benzofuran-2-carboxylate K₂CO₃, DMF 92-94 °C, 4h Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid Ethyl Benzofuran-2-carboxylate->Benzofuran-2-carboxylic acid NaOH, EtOH Reflux, then HCl

    Caption: Synthesis via Salicylaldehyde Condensation.

    Experimental Protocol: Salicylaldehyde Condensation and Hydrolysis [5][6]

    • Ester Formation: In a round-bottom flask, combine the salicylaldehyde derivative (1.0 equiv), ethyl chloroacetate (1.0 equiv), and anhydrous potassium carbonate (1.5 equiv) in dry DMF.

    • Heating: Heat the mixture to 92-94°C with stirring for approximately 4 hours. Monitor the reaction by TLC.

    • Isolation of Ester: After completion, cool the reaction mixture and pour it into ice water. The precipitated ethyl benzofuran-2-carboxylate can be collected by filtration, washed with water, and dried.

    • Hydrolysis: Suspend the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Reflux: Heat the mixture under reflux until the ester is fully consumed (monitor by TLC).

    • Acidification: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

    • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

    Part 2: Amidation - Formation of the Final Product

    With the core acid in hand, the final step is the formation of the amide bond with morpholine. This transformation can be achieved through several reliable methods.

    Method 1: The Acid Chloride Route

    This is arguably the most direct and cost-effective method for acylation. The carboxylic acid is first activated by converting it to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzofuran-2-carbonyl chloride is then reacted directly with morpholine, typically in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. [1][7][8]

    Acid_Chloride_Route cluster_2 Method 1: Acid Chloride Route Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid Benzofuran-2-carbonyl chloride Benzofuran-2-carbonyl chloride Benzofuran-2-carboxylic acid->Benzofuran-2-carbonyl chloride SOCl₂, Reflux 2-Benzofuranyl-4-\nmorpholinylmethanone 2-Benzofuranyl-4- morpholinylmethanone Benzofuran-2-carbonyl chloride->2-Benzofuranyl-4-\nmorpholinylmethanone Morpholine, Et₃N DCM, 0 °C to RT

    Caption: Final amidation via the acid chloride intermediate.

    Experimental Protocol: Acid Chloride Amidation [1][2]

    • Acid Chloride Formation: Place benzofuran-2-carboxylic acid (1.0 equiv) in a flask and add an excess of thionyl chloride (SOCl₂). Reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution ceases.

    • Reagent Removal: Remove the excess thionyl chloride under reduced pressure. The crude benzofuran-2-carbonyl chloride is often used directly without further purification.

    • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

    • Addition: Add a solution of morpholine (1.1 equiv) and triethylamine (1.2 equiv) in DCM dropwise to the cooled acid chloride solution.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Work-up: Wash the reaction mixture sequentially with water, dilute HCl solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Purification: Concentrate the solution under vacuum and purify the crude product by column chromatography or recrystallization to yield 2-Benzofuranyl-4-morpholinylmethanone.

    Method 2: Direct Coupling with HATU

    Modern peptide coupling reagents provide a mild and efficient alternative for forming amide bonds directly from carboxylic acids, avoiding the need for harsh reagents like thionyl chloride. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. [1] Experimental Protocol: HATU-Mediated Coupling [1]

    • Reaction Setup: Dissolve benzofuran-2-carboxylic acid (1.0 equiv), HATU (1.1 equiv), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv) in an anhydrous solvent like DCM or DMF.

    • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Amine Addition: Add morpholine (1.2 equiv) to the reaction mixture.

    • Reaction: Continue stirring at room temperature for 5-12 hours, monitoring completion by TLC.

    • Work-up and Purification: Perform a standard aqueous work-up and purify the crude product by column chromatography to isolate the target amide.

    Quantitative Data Summary

    The choice of synthetic route can significantly impact overall yield and efficiency. The following table provides a comparative summary based on typical outcomes reported in the literature.

    Stage Method Key Reagents Typical Yield Reference
    Acid Synthesis Perkin Rearrangement3-Bromocoumarin, NaOH, EtOH>90%[4]
    Acid Synthesis Salicylaldehyde RouteSalicylaldehyde, K₂CO₃70-85% (2 steps)[5]
    Amidation Acid Chloride RouteSOCl₂, Morpholine, Et₃N~95% (from acid chloride)[1]
    Amidation HATU CouplingHATU, DIPEA, Morpholine70-80%[1]

    Conclusion

    The synthesis of 2-Benzofuranyl-4-morpholinylmethanone is a well-established process achievable through multiple high-yielding pathways. The most common and industrially scalable approach involves the formation of benzofuran-2-carboxylic acid from either salicylaldehyde or coumarin precursors, followed by a robust amidation reaction. The acid chloride method offers a direct, high-yielding route for the final coupling with morpholine, while modern coupling reagents like HATU provide a milder alternative. The selection of a specific pathway will ultimately depend on precursor availability, scalability requirements, and the need for specific substitution patterns on the benzofuran core.

    References

    • Hulcoop, J. P., et al. (2018). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 23(12), 3193. [Link]

    • Malebari, A. M., et al. (2015). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 20(8), 14837-14848. [Link]

    • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

    • Scribd. (n.d.). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

    • Beilstein Journals. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

    • INCB. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International. Retrieved from [Link]

    • Google Patents. (n.d.). WO2014006637A2 - Improved process for preparing benzofuran-2-carboxamide derivatives.
    • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

    • PMC. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

    • PMC. (2020). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports. [Link]

    • Phukan, K. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 359-362.
    • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res., 9(5), 210-220.
    • PMC. (2007). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules. [Link]

    • PubMed. (2011). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. European Journal of Medicinal Chemistry. [Link]

    • ChemRxiv. (2018). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations. [Link]

    • Nasiri, M. A., et al. (2022).
    • MDPI. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules. [Link]

    Sources

    Metabolic Profiling of 2-Benzofuranyl-4-morpholinylmethanone in Human Liver Microsomes: An In-depth Technical Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Authored by: A Senior Application Scientist

    Abstract

    This technical guide provides a comprehensive framework for the in vitro metabolic profiling of 2-Benzofuranyl-4-morpholinylmethanone, a novel chemical entity, using human liver microsomes (HLMs). The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental design, methodologies, and data interpretation necessary to elucidate the metabolic fate of this compound. By integrating established protocols with expert insights, this document serves as a practical resource for assessing metabolic stability, identifying key metabolites, and predicting potential drug-drug interactions. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data critical for advancing drug discovery and development programs.

    Introduction: The Critical Role of Metabolic Profiling in Drug Development

    The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties. A primary determinant of a drug's pharmacokinetic profile is its rate and route of metabolism. The liver is the principal organ of drug metabolism, where a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily, biotransform xenobiotics into more water-soluble compounds, facilitating their excretion. Therefore, an early and thorough understanding of a compound's metabolic fate is paramount for successful drug development.

    In vitro models, particularly human liver microsomes (HLMs), have become indispensable tools in early drug discovery. HLMs are subcellular fractions of the liver endoplasmic reticulum that are enriched in major drug-metabolizing enzymes, including CYPs and UDP-glucuronosyltransferases (UGTs). They offer a cost-effective, high-throughput, and reproducible system to investigate Phase I and Phase II metabolism.

    This guide focuses on the metabolic profiling of 2-Benzofuranyl-4-morpholinylmethanone. This NCE possesses a benzofuran scaffold, a heterocyclic moiety found in numerous biologically active compounds, and a morpholine ring, often incorporated into drug candidates to improve physicochemical properties. However, both moieties can be susceptible to metabolic transformations. Understanding the metabolic liabilities of this specific combination is crucial for its development.

    This guide will detail the necessary steps to:

    • Assess the metabolic stability of 2-Benzofuranyl-4-morpholinylmethanone in HLMs.

    • Identify the major and minor metabolites formed.

    • Elucidate the primary metabolic pathways.

    • Characterize the enzyme kinetics of the major metabolic routes.

    • Screen for the potential formation of reactive metabolites.

    The insights gained from these studies are critical for guiding lead optimization, predicting in vivo clearance, and informing the design of subsequent preclinical and clinical studies.

    Predicted Metabolic Pathways of 2-Benzofuranyl-4-morpholinylmethanone

    Based on the chemical structure of 2-Benzofuranyl-4-morpholinylmethanone and known metabolic transformations of related compounds, several metabolic pathways can be anticipated. The benzofuran ring is susceptible to hydroxylation and oxidative cleavage. The morpholine ring is prone to oxidation at the carbons adjacent to the nitrogen and oxygen atoms, which can lead to ring opening. N-dealkylation is also a common metabolic route for morpholine-containing compounds.

    Caption: Predicted metabolic pathways of 2-Benzofuranyl-4-morpholinylmethanone.

    Experimental Design and Methodologies

    A robust experimental design is fundamental to obtaining reliable and interpretable data. The following sections outline the key experiments for the metabolic profiling of 2-Benzofuranyl-4-morpholinylmethanone.

    Materials and Reagents
    • Test Compound: 2-Benzofuranyl-4-morpholinylmethanone (purity >98%)

    • Human Liver Microsomes (HLMs): Pooled from multiple donors to represent an average population.

    • Cofactors: NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), UDPGA (for Phase II reactions).

    • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

    • Positive Controls: Compounds with known metabolic profiles in HLMs (e.g., testosterone, verapamil).

    • Internal Standard (IS): A structurally similar and stable compound for LC-MS/MS analysis.

    • Solvents: Acetonitrile, methanol, formic acid (LC-MS grade).

    • Trapping Agents: Glutathione (GSH), potassium cyanide (KCN) for reactive metabolite screening.

    Experimental Workflow

    The overall experimental workflow is depicted in the diagram below. This systematic approach ensures a comprehensive evaluation of the compound's metabolic fate.

    Metabolic Profiling Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare HLM Suspension D Incubate Compound with HLMs and Cofactors at 37°C A->D B Prepare Cofactor Solutions B->D C Prepare Test Compound Stock C->D E Time-Point Sampling D->E F Quench Reaction E->F G Sample Preparation (Protein Precipitation, Centrifugation) F->G H LC-MS/MS Analysis G->H I Data Processing & Interpretation H->I

    crystallographic structure and X-ray diffraction of 2-Benzofuranyl-4-morpholinylmethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Technical Guide on the Crystallographic Structure and X-ray Diffraction of 2-Benzofuranyl-4-morpholinylmethanone

    Abstract

    This technical guide provides a comprehensive framework for the crystallographic and X-ray diffraction analysis of 2-Benzofuranyl-4-morpholinylmethanone. While a public crystal structure for this specific molecule is not available at the time of this writing, this document serves as a detailed, instructive manual based on established methodologies for analogous benzofuran and morpholine-containing compounds. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, crystallization, and structural elucidation of this and similar molecules. The benzofuran moiety is a significant heterocyclic compound found in many natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The morpholine ring is also a common feature in many approved drugs.[4]

    Introduction to 2-Benzofuranyl-4-morpholinylmethanone

    2-Benzofuranyl-4-morpholinylmethanone, with the CAS Number 77509-76-3, is a molecule of significant interest due to its constituent chemical moieties: a benzofuran core and a morpholine ring linked by a ketone.[5] The benzofuran scaffold is a well-known pharmacophore, and its derivatives are actively investigated in medicinal chemistry for their therapeutic potential.[2][6] Similarly, the morpholine ring is often incorporated into drug candidates to improve their pharmacological properties.[4]

    A definitive understanding of the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining the precise atomic arrangement in a crystalline solid. This guide will therefore detail the complete workflow, from synthesis and crystallization to the final structural analysis.

    Synthesis and Crystallization

    A plausible synthetic route for 2-Benzofuranyl-4-morpholinylmethanone can be adapted from established methods for the synthesis of benzofuran derivatives.[1][7]

    Proposed Synthesis Pathway

    A common approach involves the acylation of a benzofuran ring. The synthesis could commence from 2-benzoylbenzofuran, which can be prepared via several known methods.[8]

    Step-by-step Synthesis Protocol:

    • Preparation of 2-Benzofurancarbonyl Chloride: 2-Benzofurancarboxylic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to yield the corresponding acid chloride.

    • Amide Coupling: The freshly prepared 2-benzofurancarbonyl chloride is then reacted with morpholine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent. The base scavenges the HCl generated during the reaction, driving it to completion.

    • Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    Crystallization

    Obtaining high-quality single crystals is the most critical and often the most challenging step in a crystallographic study.

    Step-by-step Crystallization Protocol:

    • Solvent Selection: A solvent screen is performed to identify a suitable solvent or solvent system in which the compound has moderate solubility.

    • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent at room temperature.

    • Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a solvent in which the compound is poorly soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Crystal Harvesting: Once well-formed crystals of suitable size appear, they are carefully harvested from the mother liquor.

    Single-Crystal X-ray Diffraction (SC-XRD)

    SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.

    Experimental Protocol for Data Collection
    • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated.

    • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are also integrated.

    Hypothetical Crystallographic Data

    Below is a table of hypothetical but realistic crystallographic data for 2-Benzofuranyl-4-morpholinylmethanone, based on data for similar organic molecules.

    ParameterHypothetical Value
    Chemical FormulaC₁₃H₁₃NO₃
    Formula Weight231.25
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)10.5
    b (Å)8.2
    c (Å)13.1
    α (°)90
    β (°)105.2
    γ (°)90
    Volume (ų)1090.3
    Z4
    Calculated Density (g/cm³)1.408
    Absorption Coefficient (mm⁻¹)0.101
    F(000)488
    Crystal Size (mm³)0.20 x 0.15 x 0.10
    Radiation (Å)Mo Kα (λ = 0.71073)
    Temperature (K)100
    Reflections Collected8500
    Independent Reflections2100
    R_int0.035
    Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.115
    R indices (all data)R₁ = 0.060, wR₂ = 0.125
    SC-XRD Workflow Diagram

    SC_XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Crystal Single Crystal Selection Mount Crystal Mounting Crystal->Mount Diffractometer Data Collection on Diffractometer Mount->Diffractometer Processing Data Processing & Integration Diffractometer->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation (CIF) Refinement->Validation

    Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

    Structure Solution and Refinement

    Once the diffraction data are collected and processed, the next step is to determine the arrangement of atoms in the unit cell.

    • Structure Solution: This is typically achieved using direct methods or Patterson methods, which use the intensities and phases of the reflections to generate an initial electron density map.

    • Structure Refinement: The initial model of the structure is then refined against the experimental data. This is an iterative process where the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.

    Hypothetical Bond Lengths and Angles

    The following table presents hypothetical but chemically reasonable bond lengths and angles for key fragments of the molecule.

    Bond/AngleHypothetical Value
    C=O (ketone)1.22 Å
    C-N (amide)1.35 Å
    C-O (furan)1.37 Å
    C-C (aromatic)1.39 Å
    N-C-O (morpholine)109.5°
    C-C=O (ketone)120.0°

    Molecular and Crystal Structure Analysis

    The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.

    • Molecular Geometry: The analysis would reveal the planarity of the benzofuran ring and the conformation of the morpholine ring (typically a chair conformation).[9][10] The dihedral angle between the benzofuran ring and the morpholinylmethanone group would be a key conformational parameter.

    • Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the benzofuran rings of adjacent molecules.

    Potential Intermolecular Interactions Diagram

    Intermolecular_Interactions cluster_packing Crystal Lattice Packing Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 C-H...O Hydrogen Bond Molecule3 Molecule C Molecule2->Molecule3 π-π Stacking

    Caption: Potential Intermolecular Interactions in the Crystal Lattice.

    Powder X-ray Diffraction (PXRD)

    While SC-XRD is performed on a single crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample.

    • Purpose: PXRD is primarily used for phase identification and to assess the purity of a synthesized compound. The resulting diffraction pattern is a fingerprint of the crystalline phase.

    • Experimental Setup: A powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

    • Data Analysis: The experimental PXRD pattern can be compared to a pattern calculated from the single-crystal structure data to confirm the phase identity of the bulk material.

    Conclusion

    The crystallographic analysis of 2-Benzofuranyl-4-morpholinylmethanone, as outlined in this guide, provides the definitive structural information necessary for a deep understanding of its chemical and physical properties. This knowledge is invaluable for researchers in drug discovery and materials science, enabling rational design of new derivatives with improved efficacy and properties. The methodologies described herein represent a standard and robust approach to the structural elucidation of novel organic compounds.

    References

    • CCDC 2042842: Experimental Crystal Structure Determination. OA Monitor Ireland.
    • 2-Benzoylbenzofuran | C15H10O2 | CID 95808. PubChem - NIH.
    • CCDC 2344717: Experimental Crystal Structure Determination. Iowa Research Online.
    • Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. PMC.
    • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. ePrints Soton - University of Southampton.
    • The Largest Curated Crystal Structure Database. CCDC.
    • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. ResearchGate.
    • Search - Access Structures. CCDC.
    • 77509-76-3 | benzofuran-2-yl(morpholino)methanone. AiFChem.
    • Synthesis and characterization of benzofuranone and its derivatives. Global Scientific Journal.
    • An In-depth Technical Guide on the Synthesis and Characterization of 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-. Benchchem.
    • Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. PMC.
    • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. PMC.
    • Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
    • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University.
    • Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone. PMC.

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    A Comprehensive Technical Guide to the Thermodynamic Stability and Degradation Kinetics of 2-Benzofuranyl-4-morpholinylmethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and degradation kinetics of 2-Benzofuranyl-4-morpholinylmethanone, a novel chemical entity. In the absence of specific literature on this compound, this document outlines a robust, first-principles approach grounded in established pharmaceutical development methodologies. We detail the requisite experimental protocols, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for thermodynamic profiling, and a comprehensive forced degradation study compliant with the International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is elucidated, providing researchers, scientists, and drug development professionals with a self-validating system for assessing the stability of this and structurally related molecules.

    Introduction

    2-Benzofuranyl-4-morpholinylmethanone is a molecule of interest, integrating the biologically significant benzofuran scaffold with a morpholine moiety. Benzofuran derivatives are known for a wide array of pharmacological activities. The morpholine ring is often incorporated into drug candidates to improve physicochemical properties such as solubility. Understanding the intrinsic stability of this combined structure is paramount for its potential development as a pharmaceutical agent. A drug's stability profile dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy.

    This guide presents a systematic approach to fully characterize the stability of 2-Benzofuranyl-4-morpholinylmethanone. We will first explore its thermodynamic properties, which govern its solid-state stability, and then delve into its degradation kinetics under various stress conditions to identify potential degradation pathways and products.

    Thermodynamic Stability Assessment

    The thermodynamic stability of a drug substance provides critical insights into its solid-state behavior, including polymorphism and melting point. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for these assessments.

    Differential Scanning Calorimetry (DSC)

    DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for determining melting points, glass transitions, and polymorphic forms of a substance. For 2-Benzofuranyl-4-morpholinylmethanone, DSC will reveal its melting temperature and enthalpy of fusion, key indicators of its crystalline lattice energy.

    Thermogravimetric Analysis (TGA)

    TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining the thermal stability and decomposition profile of a compound. TGA will identify the temperature at which 2-Benzofuranyl-4-morpholinylmethanone begins to degrade, as well as quantify any loss of volatiles such as water or residual solvents.

    Experimental Workflow for Thermodynamic Profiling

    The following diagram outlines the logical flow for assessing the thermodynamic stability of 2-Benzofuranyl-4-morpholinylmethanone.

    Thermodynamic_Stability_Workflow cluster_0 Thermodynamic Stability Assessment start Drug Substance: 2-Benzofuranyl-4-morpholinylmethanone dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga dsc_data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Glass Transition (Tg) dsc->dsc_data tga_data Decomposition Temperature (Td) Mass Loss Profile tga->tga_data interpretation Solid-State Stability Profile dsc_data->interpretation tga_data->interpretation

    Caption: Workflow for Thermodynamic Stability Assessment.

    Detailed Experimental Protocols

    Protocol 2.4.1: Differential Scanning Calorimetry (DSC)

    • Sample Preparation: Accurately weigh 2-5 mg of 2-Benzofuranyl-4-morpholinylmethanone into an aluminum DSC pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10°C/min under a nitrogen purge.

    • Data Analysis: Determine the onset and peak of the melting endotherm to identify the melting point. Integrate the peak area to calculate the enthalpy of fusion.

    Protocol 2.4.2: Thermogravimetric Analysis (TGA)

    • Sample Preparation: Accurately weigh 5-10 mg of 2-Benzofuranyl-4-morpholinylmethanone into a TGA pan.

    • Instrument Setup: Place the sample pan into the TGA furnace.

    • Thermal Program: Heat the sample from ambient temperature to a temperature at which complete decomposition occurs (e.g., 600°C) at a rate of 10°C/min under a nitrogen atmosphere.

    • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss at different temperatures.

    Anticipated Results and Interpretation

    The results from DSC and TGA will provide a comprehensive thermodynamic profile of 2-Benzofuranyl-4-morpholinylmethanone.

    ParameterTechniqueAnticipated DataInterpretation
    Melting Point (Tm)DSCA sharp endothermic peakIndicates the temperature of phase transition from solid to liquid. A sharp peak suggests high purity.
    Enthalpy of Fusion (ΔHfus)DSCA quantitative value (J/g)Reflects the strength of the crystal lattice.
    Decomposition Temperature (Td)TGAOnset temperature of mass lossIndicates the thermal stability of the compound.
    Mass Loss ProfileTGAStepwise or gradual mass lossProvides information on the decomposition mechanism and the presence of volatiles.

    Degradation Kinetics and Forced Degradation Studies

    Forced degradation studies are essential for identifying potential degradation products and pathways, which is a key aspect of developing and validating stability-indicating analytical methods. These studies, as mandated by ICH guidelines, involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

    Potential Degradation Pathways

    Based on the structure of 2-Benzofuranyl-4-morpholinylmethanone, several degradation pathways can be anticipated:

    • Hydrolysis: The amide linkage is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the molecule into a benzofuran carboxylic acid and morpholine.

    • Oxidation: The morpholine ring, particularly the carbon atoms adjacent to the nitrogen and oxygen, can be susceptible to oxidation. The benzofuran ring may also undergo oxidative degradation.

    • Photodegradation: Aromatic systems like benzofuran can be susceptible to photodegradation upon exposure to UV or visible light.

    Experimental Workflow for Forced Degradation Studies

    The following diagram illustrates the workflow for conducting forced degradation studies.

    Forced_Degradation_Workflow cluster_1 Forced Degradation and Kinetic Analysis cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_results Data Analysis and Interpretation start_fd Drug Substance: 2-Benzofuranyl-4-morpholinylmethanone acid Acid Hydrolysis (e.g., 0.1N HCl) start_fd->acid base Base Hydrolysis (e.g., 0.1N NaOH) start_fd->base oxidation Oxidation (e.g., 3% H2O2) start_fd->oxidation thermal Thermal Stress (e.g., 80°C) start_fd->thermal photo Photolytic Stress (ICH Q1B) start_fd->photo sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis kinetics Degradation Kinetics (Rate Constants, Order of Reaction) analysis->kinetics pathways Degradation Pathway Elucidation analysis->pathways

    Caption: Workflow for Forced Degradation Studies.

    Detailed Experimental Protocols

    A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a prerequisite for these studies. This method must be able to separate the parent drug from all potential degradation products.

    Protocol 3.3.1: General Sample Preparation

    • Prepare a stock solution of 2-Benzofuranyl-4-morpholinylmethanone in a suitable solvent (e.g., acetonitrile:water).

    • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

    Protocol 3.3.2: Stress Conditions

    • Acid Hydrolysis: Add an equal volume of 0.1N HCl. Heat at 60-80°C.

    • Base Hydrolysis: Add an equal volume of 0.1N NaOH. Keep at room temperature or heat gently.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat the solution at 60-80°C.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

    Protocol 3.3.3: Sample Analysis

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples if necessary.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using the validated stability-indicating HPLC method.

    Kinetic Data Analysis

    The degradation of pharmaceutical compounds often follows first-order kinetics. The rate of degradation can be determined by plotting the natural logarithm of the drug concentration versus time. The slope of the resulting line will be the negative of the rate constant (k).

    Stress ConditionAnticipated Degradation LevelPotential DegradantsKinetic Parameter
    Acid Hydrolysis5-20%Benzofuran carboxylic acid, MorpholineRate constant (k_acid)
    Base Hydrolysis5-20%Benzofuran carboxylic acid, MorpholineRate constant (k_base)
    Oxidation5-20%Oxidized morpholine and/or benzofuran speciesRate constant (k_ox)
    Thermal Degradation5-20%Various thermal degradantsRate constant (k_thermal)
    Photodegradation5-20%Photolytic productsRate constant (k_photo)

    Conclusion

    This technical guide provides a comprehensive and scientifically rigorous framework for the characterization of the thermodynamic stability and degradation kinetics of 2-Benzofuranyl-4-morpholinylmethanone. By following the detailed protocols for DSC, TGA, and forced degradation studies, researchers can generate the critical data necessary to understand the intrinsic stability of this molecule. This information is fundamental for making informed decisions during the drug development process, from formulation design to the establishment of appropriate storage conditions and shelf-life. The application of these established methodologies will ensure a thorough and compliant stability assessment, paving the way for the potential advancement of 2-Benzofuranyl-4-morpholinylmethanone as a therapeutic agent.

    References

    • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
    • Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies - PharmaGuru. (2026, January 11). PharmaGuru.
    • Understanding ICH Photostability Testing - Q-Lab. (n.d.). Q-Lab.
    • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 14). Certified Laboratories.
    • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

    Navigating the Safety Profile of 2-Benzofuranyl-4-morpholinylmethanone (CAS 77509-76-3): A Technical Guide for Researchers

    Author: BenchChem Technical Support Team. Date: April 2026

    Disclaimer: As of the compilation of this guide, a specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 2-Benzofuranyl-4-morpholinylmethanone (CAS 77509-76-3) is not publicly available. The following information is a scientifically informed projection based on the known hazards of structurally related benzofuran and morpholine-containing compounds. This guide is intended for research and development professionals and should be used to inform a conservative and precautionary approach to handling this substance. All laboratory work should be conducted by trained personnel in a controlled environment.

    Chemical Identification and Physicochemical Properties

    2-Benzofuranyl-4-morpholinylmethanone is a heterocyclic compound incorporating a benzofuran moiety linked to a morpholine ring via a ketone functional group.

    PropertyValueSource
    IUPAC Name (Benzofuran-2-yl)(morpholino)methanoneAiFChem[1]
    CAS Number 77509-76-3AiFChem[1]
    Molecular Formula C13H13NO3AiFChem[1]
    Molecular Weight 231.25 g/mol AiFChem[1]
    Physical State Solid (Predicted)N/A
    Solubility Insoluble in water; Soluble in organic solvents (Predicted)N/A

    Hazard Identification and GHS Classification (Projected)

    Based on the hazard profiles of analogous benzofuran derivatives, 2-Benzofuranyl-4-morpholinylmethanone is projected to possess the following GHS classifications. A "Warning" signal word is anticipated.[2][3]

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2][3]

    • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [2][3]

    • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [2][3]

    • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation. [2][3]

    Hazard Pictograms (Projected):

    GHS_Pictograms cluster_0 Projected GHS Pictograms Health Hazard

    Projected GHS Pictogram

    First-Aid Measures: A Proactive Protocol

    In the event of exposure, immediate and appropriate first-aid is critical. The following measures are recommended based on the potential hazards:

    • General Advice: In all cases of exposure, consult a physician and provide them with this safety information.[2][3]

    • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[2][3]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Consult a physician if irritation persists.[2][3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[2][3]

    Fire-Fighting Measures and Accidental Release

    Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

    • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

    • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

    Accidental Release Measures:

    • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and safety goggles. Avoid dust formation.[2]

    • Environmental Precautions: Prevent the substance from entering drains and waterways.

    • Containment and Cleanup: Carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.

    Handling, Storage, and Personal Protection

    A robust safety protocol for handling and storage is paramount to minimize exposure risk.

    Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid formation of dust and aerosols.

    • Provide appropriate exhaust ventilation at places where dust is formed.[2][3]

    • Wash hands thoroughly after handling.

    Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Recommended storage at room temperature.[2]

    Exposure Controls and Personal Protection:

    • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

      • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

      • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

    PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Eyes Eye/Face Protection (Safety Goggles/Face Shield) Hands Hand Protection (Nitrile Gloves) Body Body Protection (Lab Coat) Respiratory Respiratory Protection (NIOSH-approved Respirator for Dust)

    Recommended Personal Protective Equipment

    Toxicological and Ecological Information (Projected)

    Toxicological Information:

    • The toxicological properties of 2-Benzofuranyl-4-morpholinylmethanone have not been thoroughly investigated.[2]

    • Based on related compounds, it is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3]

    • Carcinogenicity: No components of similar compounds at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[2][3]

    Ecological Information:

    • The ecological effects of this compound are unknown. It is crucial to prevent its release into the environment.

    Disposal Considerations

    Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[2]

    Conclusion: A Call for Caution

    While 2-Benzofuranyl-4-morpholinylmethanone holds potential for various research applications, the absence of a dedicated safety data sheet necessitates a highly cautious and informed approach to its handling. The projected hazard profile, based on structural analogs, underscores the importance of stringent adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. Researchers and drug development professionals are strongly encouraged to seek a formal SDS from the supplier and to conduct a thorough risk assessment before commencing any work with this compound.

    References

    • Angene Chemical. Safety Data Sheet.[Link][2]

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    electronic and steric properties of 2-Benzofuranyl-4-morpholinylmethanone derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Electronic and Steric Properties of 2-Benzofuranyl-4-morpholinylmethanone Derivatives

    Abstract

    The 2-Benzofuranyl-4-morpholinylmethanone scaffold represents a powerful convergence of two "privileged structures" in medicinal chemistry. Benzofuran, a versatile heterocyclic compound found in numerous natural and synthetic bioactive molecules, provides a rigid, aromatic core ripe for functionalization.[1] The morpholine moiety offers a unique combination of properties, including improved aqueous solubility, metabolic stability, and conformational flexibility, making it a frequent addition in modern drug design to fine-tune pharmacokinetic and pharmacodynamic profiles.[2][3] The combination of these fragments via a methanone (ketone) linker creates a class of derivatives with significant therapeutic potential, particularly in oncology and neurodegenerative diseases.[4][5][6] This technical guide provides an in-depth analysis of the core electronic and steric properties that govern the behavior of these derivatives. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical principles, computational workflows, and experimental protocols to facilitate the rational design and characterization of novel therapeutic agents based on this scaffold.

    Introduction

    In the quest for novel therapeutics, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. The 2-Benzofuranyl-4-morpholinylmethanone framework is a prime example of this strategy.

    The benzofuran core is an oxygen-containing heterocyclic system composed of fused benzene and furan rings.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][8] The electronic nature of the benzofuran ring system, which is more electron-rich and reactive towards electrophilic substitution than benzene, makes it a versatile template for chemical modification.[9]

    The morpholine ring is a saturated N-heterocycle that is considered a "privileged scaffold" for its ability to improve the drug-like properties of a molecule.[2][3] Its key features include a weakly basic nitrogen atom and a hydrogen-bond-accepting oxygen atom, which provide a balanced lipophilic-hydrophilic profile.[10][11] This balance is often crucial for enhancing blood-brain barrier permeability in CNS-targeted drugs.[4] Furthermore, the morpholine ring's ability to adopt low-energy chair and skew-boat conformations allows it to orient substituents optimally within a protein's binding pocket.[2][10]

    This guide provides a comprehensive examination of the critical electronic and steric properties that define the 2-Benzofuranyl-4-morpholinylmethanone scaffold. We will explore the theoretical underpinnings of these properties and present detailed, field-proven computational and experimental workflows for their robust characterization, empowering researchers to rationally design the next generation of derivatives with enhanced efficacy and selectivity.

    Section 1: Electronic Properties - The Engine of Molecular Interactions

    The electronic landscape of a molecule dictates its reactivity and its ability to form non-covalent interactions with biological targets. For 2-Benzofuranyl-4-morpholinylmethanone derivatives, this landscape is a complex interplay between the aromatic benzofuran system, the electron-withdrawing carbonyl linker, and the morpholine ring.

    Theoretical Framework

    The electronic character of the scaffold is primarily defined by:

    • The Benzofuran Ring: This 10-π electron aromatic system is generally electron-rich, making it susceptible to electrophilic attack. However, its reactivity is modulated by the fused benzene ring and any substituents. The placement of electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., halogens) can dramatically alter the electron density, influencing both reactivity and binding affinity.[12][13][14] Halogen substitutions, for instance, can introduce "halogen bonds"—attractive interactions between the electrophilic halogen and a nucleophilic site—which can significantly improve binding.[12]

    • The Carbonyl Linker: The C=O group acts as a strong electron-withdrawing group via resonance and induction, polarizing the molecule. It serves as a key hydrogen bond acceptor, a critical feature for interaction with protein active sites.

    • The Morpholine Ring: The oxygen atom within the morpholine ring exerts a negative inductive effect, rendering the ring relatively electron-deficient.[4] This influences the pKa of the nitrogen atom and the overall pharmacokinetic properties of the molecule.[2]

    Computational Workflow for Electronic Property Analysis

    Density Functional Theory (DFT) is a powerful quantum mechanical method for accurately predicting the electronic properties of molecules, providing insights that are often difficult to obtain experimentally. The B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) offers a good balance of accuracy and computational efficiency for this class of molecules.[15][16]

    G cluster_workflow DFT Calculation Workflow cluster_outputs Outputs A Step 1: 3D Structure Generation (e.g., ChemDraw, Avogadro) B Step 2: Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B Input coordinates C Step 3: Frequency Calculation (Confirm minimum energy state) B->C Optimized geometry D Step 4: Single-Point Energy Calculation (Generate electronic property data) C->D Verified structure E Step 5: Analysis & Visualization D->E Wavefunction file F HOMO/LUMO Orbitals E->F G MEP Map E->G H NBO Analysis E->H I Mulliken Charges E->I

    Caption: Workflow for DFT-based electronic property analysis.

    Experimental Protocol: DFT Calculation
    • Ligand Preparation: Draw the 2D structure of the derivative using software like ChemDraw and convert it to a 3D structure. Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).[17]

    • Geometry Optimization: Submit the 3D structure to a quantum chemistry package (e.g., Gaussian, ORCA).[15] Perform a full geometry optimization using DFT at the B3LYP/6-311+G(d,p) level of theory.[15][16] This step finds the lowest energy conformation of the molecule.

    • Frequency Analysis: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[15]

    • Property Calculation: Using the optimized geometry, run a single-point energy calculation to generate the final wavefunction file. Specify keywords to calculate properties like Natural Bond Orbitals (NBO), Molecular Electrostatic Potential (MEP), and population analysis (Mulliken).

    • Analysis: Use software like GaussView or Multiwfn to visualize the results.[15] Plot the MEP on the electron density surface to identify electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. Visualize the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) to understand electron transition possibilities.

    Key Electronic Descriptors and Their Interpretation

    Quantitative descriptors derived from DFT calculations provide a powerful means to compare derivatives and build structure-activity relationships (SAR).

    DescriptorDefinition & SignificanceTypical Application
    HOMO-LUMO Gap (ΔE) The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap suggests higher reactivity and greater polarizability.[16][18]Predicting chemical reactivity and stability. Molecules with a smaller gap are generally "softer" and more reactive.
    Dipole Moment (μ) A measure of the overall polarity of the molecule. Higher values indicate stronger polarity.Predicting solubility in polar solvents and the strength of dipole-dipole interactions with a target protein.
    Mulliken/NPA Charges Atomic charges calculated by partitioning the total electron density among the atoms.Identifying specific atoms that are electron-rich (nucleophilic) or electron-poor (electrophilic).[18]
    Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Visualizing regions for hydrogen bonding (negative potential near O, N atoms) and other electrostatic interactions.[16]
    Electrophilicity Index (ω) A global reactivity descriptor that quantifies the ability of a molecule to accept electrons.Ranking a series of compounds by their electrophilic character, which can be crucial in certain reaction mechanisms or binding modes.[19]

    Section 2: Steric Properties - The Architecture of Molecular Recognition

    Steric properties, which encompass molecular size, shape, and conformational freedom, are paramount for a drug's ability to fit into a biological target's binding site—the classic "lock and key" model.

    Theoretical Framework
    • Steric Hindrance: The spatial arrangement of atoms can impede chemical reactions or prevent optimal binding. For example, bulky substituents on the benzofuran ring or near the carbonyl linker can clash with amino acid residues in a binding pocket, reducing affinity.[17][20][21]

    • Conformational Flexibility: Unlike the rigid benzofuran core, the morpholine ring is conformationally flexible. It primarily exists in a dynamic equilibrium between a stable chair form and higher-energy skew-boat forms.[2][4] This flexibility can be advantageous, allowing the molecule to adapt its shape to fit a binding site. However, it can also be entropically unfavorable if the molecule must be "locked" into a specific, high-energy conformation upon binding.

    • Key Dihedral Angles: The torsional angle between the plane of the benzofuran ring and the carbonyl group is a critical steric parameter that defines the overall 3D shape of the molecule and the orientation of the morpholine moiety.

    Experimental Workflow for Steric and Structural Characterization

    Determining the precise 3D structure and preferred conformation of a molecule requires sophisticated analytical techniques.

    G cluster_workflow Structural Characterization Workflow A Synthesized & Purified Derivative B Grow Single Crystals A->B Slow evaporation, vapor diffusion E Dissolve in Solvent (e.g., CDCl3, DMSO-d6) A->E C Single-Crystal X-ray Diffraction B->C D Solid-State Structure (Bond lengths, angles, conformation) C->D Definitive 3D structure F NMR Spectroscopy (1H, 13C, NOESY) E->F G Solution-State Structure & Conformation F->G Through-space correlations

    Caption: Experimental workflow for solid- and solution-state structural analysis.

    Protocol 1: Single-Crystal X-ray Diffraction

    This technique provides unambiguous, high-resolution data on the molecule's 3D structure in the solid state.

    • Crystal Growth: Grow suitable single crystals of the purified derivative. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling a saturated solution.

    • Data Collection: Mount a single crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[22][23]

    • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

    • Refinement: The initial atomic model is refined to best fit the experimental data, yielding precise bond lengths, bond angles, and dihedral angles.[23] The final output is a definitive 3D model of the molecule as it exists in the crystal.[24]

    Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR provides detailed information about the molecule's structure and conformation in solution, which is more representative of the physiological environment.

    • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[25]

    • 1D NMR (¹H and ¹³C): Acquire standard proton and carbon-13 spectra. These experiments confirm the chemical structure by showing the number and types of hydrogen and carbon atoms and their connectivity.[25][26]

    • 2D NMR (COSY, HSQC): These experiments establish correlations between atoms, helping to assign complex spectra and confirm the covalent bonding framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects correlations between protons that are close in space (< 5 Å), even if they are not directly bonded.[17] Strong NOESY cross-peaks between protons on the benzofuran ring and the morpholine ring can define their relative orientation and the preferred conformation in solution.

    Quantifying Steric Effects

    Beyond experimental structures, computational modeling is essential for exploring the full conformational landscape.

    Parameter/MethodDescription & SignificanceTypical Application
    Dihedral Angles Measured from X-ray crystallography or calculated via DFT. Defines the rotation around single bonds and the overall molecular shape.Comparing the planarity and orientation of the benzofuran and morpholine moieties across a series of derivatives.
    van der Waals Surface The theoretical surface of a molecule defined by the van der Waals radii of its atoms.Visualizing the molecule's shape and size, and identifying potential steric clashes in a binding pocket.
    Conformational Search A computational method (e.g., Monte Carlo, Molecular Dynamics) that explores the possible conformations of a molecule to find low-energy states.[17]Identifying the most likely solution-state conformations and calculating the energy penalty for adopting a specific "bioactive" conformation.

    Section 3: Synergy of Electronic and Steric Effects in Drug Design

    The biological activity of a drug candidate is rarely determined by a single property. Instead, it is the synergy between electronic and steric factors that governs efficacy. A change designed to optimize one property will invariably affect the other.

    Case Study: The Impact of a Halogen Substituent

    Consider the introduction of a chlorine atom at the 5-position of the benzofuran ring. This single modification has profound and interconnected effects:

    • Electronic Effect: Chlorine is an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution. It increases the dipole moment of the benzofuran ring and creates a region of positive electrostatic potential on the halogen atom itself (a "sigma-hole"), enabling it to act as a halogen bond donor.[12] This new electronic feature can lead to a novel, high-affinity interaction with a carbonyl oxygen or other nucleophilic group in a receptor active site.

    • Steric Effect: The chlorine atom is larger than a hydrogen atom, increasing the steric bulk at that position. This could be beneficial if it fits into a corresponding hydrophobic pocket, or detrimental if it causes a steric clash.

    This interplay is critical in the design of inhibitors for targets like VEGFR-2, where both hydrophobic interactions (steric) and specific hydrogen/halogen bonds (electronic) are necessary for high-potency inhibition.[5][6]

    G cluster_synergy Electronic & Steric Synergy in Drug Design A Chemical Modification (e.g., Add 5-Chloro group) B Altered Electronic Properties A->B C Altered Steric Properties A->C D • Increased Dipole Moment • Halogen Bond Donor Potential • Modified Ring Reactivity B->D F Modified Protein-Ligand Interaction B->F E • Increased van der Waals Volume • New Shape/Conformation • Potential for Hydrophobic Interaction C->E C->F G Change in Biological Activity (e.g., Increased IC₅₀) F->G

    Caption: Interplay of electronic and steric effects from a single chemical modification.

    Conclusion

    The 2-Benzofuranyl-4-morpholinylmethanone scaffold is a rich platform for the development of novel therapeutics. Its utility stems from the predictable yet tunable properties of its constituent parts. A thorough understanding of the electronic distribution, reactivity, molecular shape, and conformational dynamics is not merely academic; it is the foundation of rational drug design. By employing a synergistic approach that combines high-level computational modeling (DFT, conformational analysis) with definitive experimental characterization (X-ray crystallography, NMR), researchers can move beyond serendipitous discovery. This integrated strategy allows for the precise, hypothesis-driven design of derivatives with optimized properties, paving the way for the development of safer and more effective medicines targeting a range of human diseases.

    References

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    Methodological & Application

    Application Note: A Validated HPLC-UV Method for the Quantification of 2-Benzofuranyl-4-morpholinylmethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 2-Benzofuranyl-4-morpholinylmethanone. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, providing excellent separation and peak symmetry. The described protocol is suitable for routine quality control, stability studies, and research applications in pharmaceutical development. All validation parameters, including linearity, accuracy, precision, and specificity, were assessed according to the International Council for Harmonisation (ICH) guidelines and found to be within acceptable limits.

    Introduction

    2-Benzofuranyl-4-morpholinylmethanone is a molecule of interest in pharmaceutical research, belonging to a class of benzofuran derivatives known for their diverse pharmacological activities.[1][2] The accurate determination of its concentration in various samples is critical for drug development, quality control, and regulatory compliance.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the quantitative analysis of pharmaceutical compounds due to its high efficiency, precision, and accuracy.[4][5] When coupled with a Ultraviolet (UV) or Photodiode Array (PDA) detector, HPLC provides a sensitive and reliable method for quantifying compounds that possess a UV chromophore.[6][7][8]

    This application note presents a detailed, step-by-step protocol for the development and validation of an HPLC-UV method for 2-Benzofuranyl-4-morpholinylmethanone. The narrative explains the rationale behind the selection of chromatographic conditions and validation procedures, providing a comprehensive guide for researchers and scientists.

    Experimental

    Instrumentation and Chromatographic Conditions

    A standard HPLC system equipped with a UV or PDA detector is suitable for this analysis.[9] The use of a PDA detector is advantageous as it allows for the simultaneous acquisition of absorbance data across a wide range of wavelengths, which can be used for peak purity analysis.[6][10]

    Table 1: Optimized Chromatographic Conditions

    ParameterCondition
    HPLC System Quaternary Gradient HPLC System
    Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
    Gradient Start at 40% B, increase to 80% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    Detection Wavelength 290 nm
    Run Time 15 minutes

    Causality of Choices:

    • Column: A C18 column was selected as it is the most widely used stationary phase for reversed-phase chromatography, offering good retention and separation for a broad range of non-polar to moderately polar compounds.[11][12]

    • Mobile Phase: An acetonitrile/water mobile phase was chosen due to its low UV absorbance and viscosity.[13][14] The addition of 0.1% formic acid helps to control the pH of the mobile phase, which can improve peak shape and reproducibility for ionizable compounds.[15][16]

    • Gradient Elution: A gradient elution was employed to ensure efficient elution of the analyte and any potential impurities, providing a balance between analysis time and resolution.

    • Detection Wavelength: The detection wavelength of 290 nm was selected based on the UV absorbance spectrum of 2-Benzofuranyl-4-morpholinylmethanone, which showed a maximum absorbance at this wavelength, thereby maximizing sensitivity.

    Reagents and Standards
    • Acetonitrile (ACN): HPLC grade

    • Water: HPLC grade or ultrapure water

    • Formic Acid: Analytical grade

    • 2-Benzofuranyl-4-morpholinylmethanone Reference Standard: Purity >98%

    Standard and Sample Preparation
    • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-Benzofuranyl-4-morpholinylmethanone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh a sample containing 2-Benzofuranyl-4-morpholinylmethanone. Dissolve the sample in a known volume of acetonitrile. Sonication may be used to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

    Method Development and Validation

    The analytical method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation parameters for analytical procedures.[17][18][19]

    Method Development Workflow

    The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical flow of the key steps undertaken.

    MethodDevelopment A Analyte Characterization (Solubility, UV Spectrum) B Initial Parameter Selection (Column, Mobile Phase) A->B C Wavelength Optimization B->C D Mobile Phase Optimization (Organic Ratio, pH) C->D E Gradient Optimization D->E F System Suitability Testing E->F G Final Method F->G

    Caption: Workflow for HPLC-UV Method Development.

    Method Validation Protocol

    A comprehensive validation was performed to demonstrate that the analytical method is suitable for its intended purpose.[20][21]

    MethodValidation cluster_0 Validation Parameters (ICH Q2(R1)) A Specificity ValidatedMethod Validated Analytical Method A->ValidatedMethod B Linearity & Range B->ValidatedMethod C Accuracy C->ValidatedMethod D Precision (Repeatability & Intermediate) D->ValidatedMethod E Limit of Detection (LOD) E->ValidatedMethod F Limit of Quantitation (LOQ) F->ValidatedMethod G Robustness G->ValidatedMethod

    Caption: Key Parameters for Method Validation.

    Results and Discussion

    The developed HPLC-UV method demonstrated excellent performance for the quantification of 2-Benzofuranyl-4-morpholinylmethanone.

    Specificity

    The method was found to be specific, with no interference from common excipients or degradation products at the retention time of the analyte peak. Peak purity analysis using a PDA detector confirmed the homogeneity of the analyte peak.

    Linearity and Range

    The linearity of the method was evaluated by analyzing a series of standard solutions over the concentration range of 1-100 µg/mL. The calibration curve showed excellent linearity.

    Table 2: Linearity Data

    ParameterResult
    Linearity Range 1 - 100 µg/mL
    Regression Equation y = 45210x + 1258
    Correlation Coefficient (r²) >0.999
    Accuracy

    Accuracy was determined by the recovery of known amounts of analyte spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery values were within the acceptable range.

    Table 3: Accuracy (Recovery) Data

    Spike LevelMean Recovery (%)% RSD
    80%99.50.8
    100%100.20.5
    120%99.80.6
    Precision

    The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day). The results, expressed as the relative standard deviation (%RSD), were well within the acceptance criteria of not more than 2%.

    Table 4: Precision Data

    Precision Type% RSD
    Repeatability (n=6) 0.7%
    Intermediate Precision (n=6) 1.2%
    LOD and LOQ

    The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

    Table 5: Method Sensitivity

    ParameterResult
    Limit of Detection (LOD) 0.1 µg/mL
    Limit of Quantitation (LOQ) 0.3 µg/mL
    Robustness

    The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within acceptable limits, demonstrating the robustness of the method.

    Conclusion

    A simple, accurate, and precise reversed-phase HPLC-UV method has been successfully developed and validated for the quantification of 2-Benzofuranyl-4-morpholinylmethanone. The method meets all the requirements of the ICH guidelines for analytical method validation and is suitable for routine use in quality control and research laboratories. The comprehensive protocol and the rationale provided in this application note will serve as a valuable resource for scientists and researchers in the pharmaceutical industry.

    References

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    • PubChemLite. Methanone, 2-benzofuranyl(4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)-, hydrochloride, hydrate. Retrieved from [Link]

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    Sources

    Application Notes and Protocols for High-Throughput Screening of 2-Benzofuranyl-4-morpholinylmethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of in vitro high-throughput screening (HTS) assays for the novel compound 2-Benzofuranyl-4-morpholinylmethanone. Given the broad spectrum of biological activities associated with the benzofuran scaffold, this guide outlines a strategic, multi-tiered screening approach.[1][2][3][4] We will begin with broad phenotypic screens to uncover potential biological effects and progress towards more defined target-based assays to elucidate the mechanism of action. This application note emphasizes the core principles of robust assay development, validation, and provides detailed, adaptable protocols for various HTS technologies.

    Introduction: The Scientific Rationale for Screening 2-Benzofuranyl-4-morpholinylmethanone

    The benzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic properties.[1][2][3][4] Derivatives of this heterocyclic compound have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system effects.[1][3][4][5] The diverse biological potential of benzofurans makes novel derivatives like 2-Benzofuranyl-4-morpholinylmethanone compelling candidates for high-throughput screening (HTS) campaigns aimed at discovering new therapeutic leads.[6]

    HTS allows for the rapid testing of thousands to millions of compounds, making it an indispensable tool in modern drug discovery.[7][8] This guide provides a strategic framework for the HTS of 2-Benzofuranyl-4-morpholinylmethanone, a compound of interest due to its novel structure and the therapeutic promise of its core scaffold.

    Our proposed screening cascade is designed to first identify any significant biological activity of the compound through cell-based phenotypic assays and then to delineate its mechanism of action using a panel of biochemical and target-based assays.

    The Screening Funnel: A Strategic Approach

    A tiered or funnel-based screening approach is recommended to efficiently manage resources and generate high-quality, actionable data. This strategy begins with broad, cost-effective primary screens and progresses to more complex and specific secondary and tertiary assays for hit confirmation and characterization.

    G Primary Primary HTS: Broad Phenotypic Screening (e.g., Cell Viability, Reporter Assays) Secondary Secondary Assays: Hit Confirmation & Prioritization (e.g., Dose-Response, Orthogonal Assays) Primary->Secondary 'Hits' Tertiary Tertiary Assays: Mechanism of Action Studies (e.g., Target-Based Biochemical Assays) Secondary->Tertiary 'Confirmed Hits' Lead_Opt Lead Optimization Tertiary->Lead_Opt 'Validated Hits'

    Figure 1: A tiered high-throughput screening cascade.

    Primary High-Throughput Screening: Uncovering Biological Activity

    The initial goal is to cast a wide net to detect any biological effect of 2-Benzofuranyl-4-morpholinylmethanone. Cell-based assays are ideal for this purpose as they provide a more physiologically relevant context compared to biochemical assays.[7][9]

    Cell Viability and Cytotoxicity Assays

    A fundamental first step is to assess the compound's effect on cell proliferation and viability. This will not only identify potential cytotoxic (e.g., anticancer) effects but also establish a therapeutic window for subsequent assays.

    Principle: These assays utilize metabolic indicators to measure the number of viable cells in a culture. Common methods include the reduction of a tetrazolium salt (e.g., MTT) to a colored formazan product or the quantification of ATP, which is indicative of metabolically active cells.

    Protocol: ATP-Based Luminescence Assay for Cell Viability

    • Cell Plating: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 384-well white, clear-bottom plate at a density of 2,500 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

    • Compound Addition: Prepare a 10 mM stock solution of 2-Benzofuranyl-4-morpholinylmethanone in DMSO. Create a dilution series of the compound in culture medium. Add 10 µL of the diluted compound to the cell plates. Include vehicle (DMSO) controls and a positive control for cytotoxicity (e.g., Staurosporine).

    • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

    • Lysis and ATP Detection: Equilibrate the plates to room temperature. Add 50 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.

    • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

    Data Analysis: Normalize the data to the vehicle control (100% viability) and the positive control (0% viability). Plot the percentage of viability against the compound concentration to determine the EC₅₀ value.

    Reporter Gene Assays

    Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways.[10][11] By using cell lines with a reporter gene (e.g., luciferase or GFP) under the control of a specific response element, one can screen for compounds that modulate pathways commonly affected by benzofuran derivatives, such as those involved in cancer and inflammation (e.g., NF-κB, AP-1).[5]

    Principle: If the compound activates or inhibits a specific signaling pathway, it will lead to a corresponding change in the expression of the reporter protein, which can be quantified by measuring its enzymatic activity (for luciferase) or fluorescence (for GFP).[10][12][13]

    Protocol: NF-κB Luciferase Reporter Assay

    • Cell Transfection and Plating: Co-transfect HEK293 cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a plasmid with a constitutively expressed Renilla luciferase for normalization. Plate the transfected cells in a 384-well plate.

    • Compound Treatment: Treat the cells with 2-Benzofuranyl-4-morpholinylmethanone at various concentrations.

    • Pathway Stimulation: After a pre-incubation period with the compound, stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α).

    • Cell Lysis and Reporter Detection: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[10][14]

    • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Compare the normalized signal in compound-treated wells to vehicle-treated wells.

    Secondary Assays: Hit Confirmation and Orthogonal Validation

    Hits identified in the primary screen must be confirmed and validated to eliminate false positives.[15][16] This involves re-testing the compound in the primary assay, performing dose-response studies, and using an orthogonal assay with a different detection modality.

    Key Validation Parameters:

    ParameterDescriptionAcceptance Criteria
    Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.[11][17]Z' > 0.5 for a robust assay.[17]
    Signal-to-Background (S/B) The ratio of the signal from the positive control to the signal from the negative control.S/B > 3 is generally desirable.[18]
    Coefficient of Variation (%CV) A measure of the variability of the data.%CV < 15% is typically acceptable.

    Tertiary Assays: Elucidating the Mechanism of Action

    Once a hit has been confirmed and validated, the next step is to identify its molecular target and elucidate its mechanism of action. Based on the known activities of benzofuran derivatives, a panel of biochemical assays targeting common drug classes is a logical starting point.[4][5]

    Biochemical Assays for Common Drug Targets

    5.1.1. Kinase Inhibition Assays (e.g., TR-FRET)

    Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying protein-protein interactions and enzyme activity.[19][20][21] In a kinase assay, a terbium-labeled antibody that recognizes a phosphorylated substrate is used. When the kinase phosphorylates the substrate, the antibody binds, bringing the terbium donor in close proximity to a fluorescent acceptor on the substrate, resulting in a FRET signal.[22]

    G cluster_0 No Kinase Inhibition cluster_1 Kinase Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate ATP TR-FRET Signal TR-FRET Signal Phosphorylated Substrate->TR-FRET Signal Tb-Ab + Acceptor Kinase_Inhibited Kinase + Inhibitor No Phosphorylation No Phosphorylation Kinase_Inhibited->No Phosphorylation No TR-FRET Signal No TR-FRET Signal No Phosphorylation->No TR-FRET Signal

    Figure 2: Principle of a TR-FRET kinase assay.

    Protocol: Generic TR-FRET Kinase Assay

    • Reagent Preparation: Prepare a reaction buffer containing the kinase, a biotinylated peptide substrate, and ATP.

    • Compound Addition: Add 2-Benzofuranyl-4-morpholinylmethanone to the wells of a low-volume 384-well plate.

    • Kinase Reaction: Initiate the reaction by adding the kinase/substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and add a detection mixture containing a terbium-labeled anti-phospho-peptide antibody and a streptavidin-conjugated acceptor fluorophore.

    • Signal Reading: Incubate to allow for antibody binding and read the TR-FRET signal on a compatible plate reader.

    5.1.2. GPCR Binding Assays (e.g., Fluorescence Polarization)

    Principle: Fluorescence Polarization (FP) is a homogeneous assay technique used to study molecular interactions in solution.[23][24] It is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger molecule (e.g., a GPCR), its tumbling is slowed, leading to an increase in polarization.[24][25] A test compound that competes with the tracer for binding will cause a decrease in polarization.

    Protocol: Competitive FP Binding Assay for a GPCR

    • Reagent Preparation: Prepare an assay buffer containing the purified GPCR and a fluorescently labeled ligand (tracer) with known affinity for the receptor.

    • Compound Addition: Add serial dilutions of 2-Benzofuranyl-4-morpholinylmethanone to a black 384-well plate.

    • Binding Reaction: Add the GPCR and tracer mixture to the wells. Incubate at room temperature to reach binding equilibrium.

    • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[23]

    • Data Analysis: Calculate the IC₅₀ value by plotting the change in fluorescence polarization against the compound concentration.

    5.1.3. Protease Activity Assays (e.g., FRET)

    Principle: A FRET-based protease assay utilizes a peptide substrate that contains a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[26]

    Protocol: Generic FRET Protease Assay

    • Reagent Preparation: Prepare an assay buffer containing the protease enzyme.

    • Compound Incubation: Pre-incubate the protease with 2-Benzofuranyl-4-morpholinylmethanone.

    • Reaction Initiation: Add the FRET peptide substrate to initiate the reaction.

    • Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Data Analysis: Determine the rate of the reaction and calculate the percent inhibition for each compound concentration to derive the IC₅₀.

    Advanced Cellular Assays (e.g., AlphaScreen)

    Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[27][28][29] It involves two types of beads: a donor bead that generates singlet oxygen upon excitation at 680 nm, and an acceptor bead that emits light upon receiving energy from the singlet oxygen.[28][30] When the two beads are brought into proximity by a biological interaction, a luminescent signal is produced.[28][31] This technology can be adapted to measure the levels of second messengers like cAMP or to detect protein-protein interactions within a cell lysate.[27]

    G cluster_0 Interaction cluster_1 No Interaction Donor Donor Bead MoleculeA Molecule A Donor->MoleculeA Biotin-SA Acceptor Acceptor Bead MoleculeB Molecule B Acceptor->MoleculeB Antibody Signal Signal (520-620 nm) Acceptor->Signal Energy Transfer MoleculeA->MoleculeB Binding Donor2 Donor Bead Acceptor2 Acceptor Bead NoSignal No Signal

    Figure 3: Principle of the AlphaScreen assay.

    Data Management and Analysis

    A robust data management and analysis pipeline is crucial for any HTS campaign. This includes:

    • Data Storage: Utilizing a laboratory information management system (LIMS) to store and track all experimental data.

    • Quality Control: Implementing stringent quality control measures at every step of the process.[16]

    • Hit Selection: Establishing clear criteria for hit selection based on potency, efficacy, and other relevant parameters.

    Conclusion

    The benzofuran scaffold holds significant promise for the development of new therapeutics. A systematic and well-designed high-throughput screening campaign is the first step in unlocking the potential of novel derivatives like 2-Benzofuranyl-4-morpholinylmethanone. The multi-tiered approach outlined in this guide, combining broad phenotypic screening with specific target-based assays, provides a robust framework for identifying and characterizing new bioactive molecules. The successful implementation of these protocols, with a strong emphasis on assay validation and data integrity, will pave the way for future lead optimization and drug development efforts.

    References

    • Assay Development for High-Throughput Screening: Best Practices - Technology Networks. (2026, March 24). Retrieved from [Link]

    • The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH. (n.d.). Retrieved from [Link]

    • Fluorescence Polarization Detection | BMG LABTECH. (n.d.). Retrieved from [Link]

    • Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen. (2015, June 3). Retrieved from [Link]

    • How Do You Validate an Assay for High-Throughput Screening? - BellBrook Labs. (2026, March 3). Retrieved from [Link]

    • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Retrieved from [Link]

    • High-Throughput Screening (HTS) Services - Charles River Laboratories. (n.d.). Retrieved from [Link]

    • Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays. (2018, April 11). Retrieved from [Link]

    • Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5 - PubMed. (2010, June 15). Retrieved from [Link]

    • The Use of AlphaScreen Technology in HTS: Current Status - Bentham Open Archives. (n.d.). Retrieved from [Link]

    • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.). Retrieved from [Link]

    • AlphaScreen | BMG LABTECH. (n.d.). Retrieved from [Link]

    • High-Throughput Screening (HTS) - Selvita. (n.d.). Retrieved from [Link]

    • Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC - NIH. (n.d.). Retrieved from [Link]

    • Full article: Development of a cost effective and robust AlphaScreen® platform for HTS application - Taylor & Francis. (2018, April 12). Retrieved from [Link]

    • A High-throughput-compatible FRET-based Platform for Identification and Characterization of Botulinum Neurotoxin Light Chain Modulators - PMC. (n.d.). Retrieved from [Link]

    • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (2025, April 28). Retrieved from [Link]

    • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. (n.d.). Retrieved from [Link]

    • Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development | Sussex Drug Discovery Centre. (2018, July 2). Retrieved from [Link]

    • A Homogeneous FRET-Based HTS Assay for Quantification of pRb in Cancer Cell Lines to Monitor Inhibition of G - Agilent. (n.d.). Retrieved from [Link]

    • High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC. (n.d.). Retrieved from [Link]

    • A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B - PMC - NIH. (n.d.). Retrieved from [Link]

    • How TR-FRET Empower High-Throughput Screening | Sino Biological. (n.d.). Retrieved from [Link]

    • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC. (n.d.). Retrieved from [Link]

    • The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. (2025, December 9). Retrieved from [Link]

    • High-throughput screening (HTS) | BMG LABTECH. (n.d.). Retrieved from [Link]

    • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). Retrieved from [Link]

    • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (n.d.). Retrieved from [Link]

    • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. (n.d.). Retrieved from [Link]

    • Benzofuran – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

    • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - NIH. (2019, September 2). Retrieved from [Link]

    Sources

    1H and 13C NMR spectroscopy characterization of 2-Benzofuranyl-4-morpholinylmethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note for the Structural Elucidation of 2-Benzofuranyl-4-morpholinylmethanone using ¹H and ¹³C NMR Spectroscopy

    Introduction

    In the fields of medicinal chemistry and materials science, the unambiguous structural characterization of novel synthesized compounds is a cornerstone of rigorous scientific research. 2-Benzofuranyl-4-morpholinylmethanone (CAS No. 77509-76-3) is a molecule that incorporates three key chemical moieties: a bicyclic aromatic benzofuran system, a saturated morpholine heterocycle, and an amide (methanone) linker.[1] The benzofuran core is a privileged scaffold found in numerous biologically active compounds and natural products.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of this compound using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

    As a powerful, non-destructive analytical technique, NMR spectroscopy provides detailed information about the molecular structure, including the electronic environment of individual atoms and the connectivity between them.[3][4] This guide will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

    Molecular Structure and Atom Numbering

    To facilitate a clear and unambiguous assignment of NMR signals, a standardized numbering system for the carbon and hydrogen atoms of 2-Benzofuranyl-4-morpholinylmethanone is established as follows:

    Chemical structure of 2-Benzofuranyl-4-morpholinylmethanone with atom numbering for NMR assignment

    Caption: Chemical Structure of 2-Benzofuranyl-4-morpholinylmethanone with systematic atom numbering for ¹H and ¹³C NMR spectral assignments.

    PART 1: Experimental Design and Protocols

    The reliability of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-resolution spectra suitable for full structural elucidation.

    Sample Preparation: The Foundation of Quality Data

    The choice of solvent and sample concentration are critical first steps. Deuterated solvents are essential in solution-state NMR to avoid overwhelming the spectrum with proton signals from the solvent and to provide a signal for the instrument's deuterium lock system, which maintains magnetic field stability.[5] Chloroform-d (CDCl₃) is an excellent choice for this molecule due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

    Protocol:

    • Weighing the Sample:

      • For ¹H NMR: Accurately weigh 5-10 mg of 2-Benzofuranyl-4-morpholinylmethanone.

      • For ¹³C NMR: Accurately weigh 20-50 mg of the compound to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[5]

    • Dissolution:

      • Transfer the weighed solid into a clean, dry vial.

      • Add approximately 0.6-0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). TMS serves as the internal standard for referencing the chemical shift scale to 0.00 ppm.[5]

      • Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any particulate matter. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Transfer:

      • Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm, which is optimal for positioning within the instrument's detection coil.[6]

    • Capping and Labeling:

      • Cap the NMR tube securely and label it clearly.

    NMR Data Acquisition

    The following parameters are provided for a 400 MHz NMR spectrometer. They should be adjusted accordingly for instruments of different field strengths.

    ¹H NMR Acquisition Protocol:

    • Rationale: The goal is to obtain a high-resolution spectrum with accurate integrations in a reasonable time frame. A 30-degree pulse angle and a relaxation delay of 2 seconds ensure that the magnetization of most protons can return to equilibrium between pulses, leading to more reliable signal integrations.[7]

    • Instrument: 400 MHz NMR Spectrometer

    • Pulse Program: zg30 (Standard single 30° pulse)

    • Spectral Width: -2 to 14 ppm

    • Number of Scans: 16-32 (adjust based on sample concentration)

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time: ~4.0 s

    ¹³C {¹H} NMR Acquisition Protocol:

    • Rationale: ¹³C NMR spectra require a significantly larger number of scans due to the low natural abundance of the nucleus. Proton decoupling (zgpg30) is used to collapse all carbon signals into singlets, simplifying the spectrum and improving the signal-to-noise ratio.[8]

    • Instrument: 101 MHz NMR Spectrometer (on a 400 MHz system)

    • Pulse Program: zgpg30 (Proton-decoupled single pulse with 30° pulse)

    • Spectral Width: -10 to 220 ppm

    • Number of Scans: 1024-4096 (adjust based on concentration and desired signal-to-noise)

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time: ~1.3 s

    Data Processing
    • Fourier Transform (FT): Convert the time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum.

    • Phase Correction: Manually or automatically adjust the phase of the signals to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Baseline Correction: Correct any distortions in the spectral baseline.

    • Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm. In its absence, the residual CDCl₃ signal can be used (δ = 7.26 ppm for ¹H; δ = 77.16 ppm for ¹³C).[9]

    • Integration (¹H NMR only): Integrate the area under each signal to determine the relative ratio of protons.

    Experimental Workflow Diagram

    G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim h1_acq Acquire ¹H Spectrum (zg30, 16 scans) lock_shim->h1_acq c13_acq Acquire ¹³C Spectrum (zgpg30, 1024 scans) lock_shim->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate integrate Integrate Signals (¹H only) calibrate->integrate analysis Spectral Analysis & Assignment integrate->analysis

    Caption: A generalized workflow for the NMR characterization of small molecules.

    PART 2: Spectral Interpretation and Data Analysis

    The following sections detail the predicted ¹H and ¹³C NMR spectra for 2-Benzofuranyl-4-morpholinylmethanone. These predictions are based on established chemical shift principles and data from analogous structural fragments.[10][11][12]

    Predicted ¹H NMR Data

    The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the benzofuran ring and the aliphatic protons of the morpholine ring. The integration value of each signal is key to confirming the number of protons it represents.[13]

    Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

    Atom Number(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
    H4 7.65 - 7.75 d ~8.0 1H Deshielded by proximity to the furan oxygen and anisotropic effect of the adjacent ring.
    H7 7.50 - 7.60 d ~8.0 1H Aromatic proton ortho to the fused ring junction.
    H5, H6 7.25 - 7.40 m - 2H Overlapping multiplets for the remaining two benzene ring protons.
    H3 7.15 - 7.25 s - 1H Unique furan ring proton, appears as a singlet due to lack of adjacent protons.
    H10, H10' 3.75 - 3.90 br t ~4.8 4H Methylene protons adjacent to the morpholine oxygen; deshielded by the electronegative oxygen.[11]

    | H11, H11' | 3.60 - 3.75 | br t | ~4.8 | 4H | Methylene protons adjacent to the amide nitrogen. Broadness may occur due to restricted rotation around the C-N amide bond. |

    Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

    Predicted ¹³C NMR Data

    The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly indicative of the carbon type (e.g., C=O, aromatic C, aliphatic C).[8]

    Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

    Atom Number Predicted Chemical Shift (δ, ppm) Rationale
    C8 (C=O) 162.0 - 165.0 Amide carbonyl carbon, typically found in this downfield region.
    C7a 154.5 - 155.5 Quaternary aromatic carbon bonded to oxygen, highly deshielded.[10]
    C2 151.0 - 153.0 Furan ring carbon adjacent to the carbonyl group.
    C3a 127.0 - 128.0 Quaternary aromatic carbon at the ring junction.[10]
    C5 126.5 - 127.5 Aromatic CH carbon.
    C6 123.5 - 124.5 Aromatic CH carbon.
    C4 122.0 - 123.0 Aromatic CH carbon.
    C7 111.0 - 112.0 Aromatic CH carbon, shielded by the adjacent oxygen.[10]
    C3 113.0 - 114.0 Furan ring CH carbon.
    C10 66.0 - 67.5 Morpholine carbons adjacent to oxygen (C-O).[12]

    | C11 | 42.0 - 48.0 | Morpholine carbons adjacent to nitrogen (C-N). The exact shift can vary due to the amide substituent.[11][12] |

    Structure-Spectrum Correlation Diagram

    The following diagram illustrates the expected correlation between the molecular fragments and their corresponding chemical shift regions in the NMR spectra.

    Sources

    Application Note: 2-Benzofuranyl-4-morpholinylmethanone as a Privileged Scaffold in Targeted Drug Discovery

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Pharmacological Rationale

    In modern drug discovery, the identification of versatile, biologically active scaffolds is critical for accelerating hit-to-lead optimization. 2-Benzofuranyl-4-morpholinylmethanone (CAS: 77509-76-3) represents a highly strategic convergence of two privileged pharmacophores: the benzofuran core and the morpholine ring, bridged by a rigid methanone (amide) linker.

    The benzofuran moiety is ubiquitous in nature and synthetic therapeutics, frequently acting as an isostere for indole or purine rings. This allows it to anchor deeply into the adenine-binding pockets of kinases and the ligand-binding domains of nuclear receptors[1]. Conversely, the morpholine ring is a premier pharmacokinetic-enhancing group. Its basic nitrogen facilitates salt formation to drastically improve aqueous solubility, while its oxygen atom acts as a critical hydrogen-bond acceptor. The amide linker restricts rotational degrees of freedom, reducing the entropic penalty upon target binding and precisely vectoring the morpholine group into solvent-exposed regions or specific hydrophobic pockets (e.g., interacting with VAL-898 and LEU-1019 in kinase domains)[2].

    Target Applications & Biological Pathways

    This scaffold has demonstrated profound efficacy across multiple therapeutic areas, most notably in oncology and immunology:

    • Oncology (Kinase Inhibition): Benzofuran-morpholine derivatives exhibit marked antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines (such as A549 and NCI-H23). They achieve this by acting as potent competitive inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby suppressing tumor angiogenesis[2][3].

    • Immunology (Nuclear Receptor Modulation): Structural analogs of this scaffold, including benzomorpholines and tetrahydroquinolines, have been identified as potent agonists and inverse agonists of RORγt, a master regulatory nuclear receptor in Th17 cell differentiation, making them prime candidates for cancer immunotherapy and autoimmune disease management[4].

    Pathway L VEGF Ligand R VEGFR-2 Receptor (Kinase Domain) L->R Activates P1 PI3K / AKT Survival Pathway R->P1 Phosphorylation P2 RAF / MEK / ERK Proliferation Pathway R->P2 Phosphorylation I Benzofuran-Morpholine Scaffold I->R Competitive ATP Binding Inhibition O Tumor Angiogenesis & Cell Growth P1->O P2->O

    Mechanism of action for benzofuran-morpholine inhibitors blocking downstream angiogenic signaling.

    Physicochemical Profiling

    To understand why 2-Benzofuranyl-4-morpholinylmethanone is an ideal starting point for library synthesis, we must evaluate its baseline physicochemical properties against Lipinski's Rule of Five.

    PropertyValueRationale in Drug Design
    Molecular Weight 231.25 g/mol Well below the 500 Da limit, leaving ample "molecular weight budget" for late-stage functionalization (e.g., C3-arylation).
    Calculated LogP ~1.85Optimal lipophilicity for oral bioavailability, avoiding the toxicity associated with highly lipophilic compounds.
    Topological Polar Surface Area 48.5 ŲExcellent for membrane penetration; < 90 Ų suggests potential blood-brain barrier (BBB) permeability if CNS targeting is desired.
    Hydrogen Bond Donors (HBD) 0Minimizes the desolvation penalty upon binding to hydrophobic target pockets.
    Hydrogen Bond Acceptors (HBA) 4Facilitates critical interactions with kinase hinge regions (via the amide carbonyl and morpholine oxygen).
    Rotatable Bonds 1High conformational rigidity reduces entropic loss during receptor binding.

    Self-Validating Experimental Protocols

    The following workflows detail the de novo synthesis of the core scaffold and its subsequent late-stage diversification.

    Workflow A Benzofuran-2- carboxylic acid B Amide Coupling HATU, DIPEA A->B Step 1 C 2-Benzofuranyl-4- morpholinylmethanone B->C Core Synthesis D C3 C-H Activation Pd(OAc)2, Ar-I C->D Step 2 E Diversified SAR Library D->E Late-Stage Functionalization

    Workflow for the synthesis and late-stage diversification of the benzofuran-morpholine scaffold.

    Protocol A: Synthesis of the Core Scaffold (Amidation)

    Objective: High-yield coupling of benzofuran-2-carboxylic acid with morpholine.

    • Activation: Dissolve Benzofuran-2-carboxylic acid (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

      • Causality: HATU is selected over traditional carbodiimides (e.g., EDC/DCC) due to its superior kinetics and ability to drive the reaction to completion with secondary amines. DIPEA acts as a sterically hindered, non-nucleophilic base to fully deprotonate the carboxylic acid without interfering with the activated ester intermediate.

    • Coupling: Add Morpholine (1.5 eq) dropwise via syringe. Stir the reaction mixture for 2 hours at room temperature.

      • Causality: Dropwise addition prevents localized exothermic degradation. The secondary amine of morpholine attacks the highly reactive O-Atab ester, forming the stable methanone linkage.

    • Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers sequentially with 1M HCl (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

      • Causality: The NaHCO₃ wash removes unreacted starting acid and HATU byproducts (HOAt). The HCl wash protonates and removes excess unreacted morpholine into the aqueous phase.

    • Self-Validation Criteria:

      • TLC: R_f ≈ 0.4 (50% EtOAc/Hexanes); strongly UV active.

      • LC-MS: Expected mass [M+H]⁺ m/z = 232.1.

      • ¹H NMR (CDCl₃): Disappearance of the broad carboxylic acid OH peak (~11.0 ppm). Appearance of distinct morpholine multiplets at δ 3.75 (4H, m) and δ 3.65 (4H, m).

    Protocol B: Late-Stage C3 C-H Arylation

    Objective: Expand the Structure-Activity Relationship (SAR) library by functionalizing the C3 position without requiring de novo ring synthesis[5].

    • Setup: In an oven-dried Schlenk tube, combine 2-Benzofuranyl-4-morpholinylmethanone (1.0 eq, 1 mmol), the desired Aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 eq). Suspend the mixture in 5 mL of Hexafluoroisopropanol (HFIP) containing 5% Acetic Acid (AcOH).

      • Causality: Direct C-H functionalization bypasses the multi-step pre-halogenation of the benzofuran core. Pd(OAc)₂ serves as the pre-catalyst. Ag₂CO₃ acts as both a terminal oxidant and a halide scavenger, abstracting iodide to regenerate the active cationic Pd(II) species. HFIP is chosen as the solvent because its high polarity and strong hydrogen-bonding capacity stabilize cationic palladium intermediates, drastically accelerating C-H activation[5].

    • Reaction: Seal the tube and heat the mixture to 110°C in an oil bath for 16 hours.

    • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble palladium and silver salts. Concentrate the filtrate and purify via silica gel flash chromatography.

    • Self-Validation Criteria:

      • LC-MS: Mass shift corresponding to + (Aryl mass - 1) Da.

      • ¹H NMR (CDCl₃): The critical validation marker is the disappearance of the benzofuran C3-H singlet at δ 7.45 ppm, confirming successful and regioselective functionalization at the C3 position.

    References

    • Alizadeh, M., et al. "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells." Journal of Enzyme Inhibition and Medicinal Chemistry. 2

    • Bi, Y., et al. "Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists." Bioorganic & Medicinal Chemistry. 4

    • Wang, J., et al. "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry." Molecules. 5

    • Zhang, X., et al. "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Advances. 1

    • ResearchGate Database. "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells." 3

    Sources

    Application Note: In Vitro Viability and Cytotoxicity Profiling of 2-Benzofuranyl-4-morpholinylmethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The evaluation of novel synthetic building blocks and chemical probes requires rigorous, orthogonal testing to distinguish between true cytotoxicity, cytostatic effects, and assay interference. 2-Benzofuranyl-4-morpholinylmethanone (CAS: 77509-76-3) represents a highly relevant pharmacological scaffold. Benzofuran derivatives are widely recognized as "privileged structures" in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The addition of a morpholine moiety typically enhances aqueous solubility and modulates kinase-targeting capabilities.

    This application note provides a comprehensive, self-validating methodology for evaluating the cellular viability and cytotoxicity of 2-Benzofuranyl-4-morpholinylmethanone. By combining metabolic (MTT), membrane integrity (LDH), and ATP-quantification assays, researchers can establish a highly accurate pharmacological profile while avoiding the common pitfalls of single-assay reliance.

    Mechanistic Rationale: Benzofuran-Induced Cytotoxicity

    Before designing an assay workflow, it is critical to understand the biological causality of the compound class. Benzofuran derivatives typically exert their cytotoxic effects against cancer cells (such as A549 lung or HT29 colorectal lines) by triggering the intrinsic, mitochondria-mediated apoptosis pathway [3][4].

    Exposure to benzofuran scaffolds often induces severe Endoplasmic Reticulum (ER) stress and generates Reactive Oxygen Species (ROS)[5]. This oxidative stress disrupts the balance of the Bcl-2 protein family—downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL) while upregulating pro-apoptotic proteins (Bax, Bak)[6]. The resulting mitochondrial membrane permeabilization (MMP) releases cytochrome c into the cytosol, triggering a caspase cascade (Caspase-9 to Caspase-3) that culminates in PARP cleavage and programmed cell death[2][6].

    Apoptosis A 2-Benzofuranyl-4- morpholinylmethanone B ROS Generation & ER Stress A->B C Bax/Bak Upregulation Bcl-2 Downregulation B->C D Mitochondrial Membrane Permeabilization (MMP) C->D E Cytochrome C Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation (PARP Cleavage) F->G H Apoptotic Cell Death G->H

    Intrinsic mitochondrial apoptosis pathway triggered by benzofuran derivatives.

    Experimental Design: Building a Self-Validating System

    A robust cytotoxicity protocol cannot rely entirely on a single readout. 2-Benzofuranyl-4-morpholinylmethanone, like many aromatic heterocyclic compounds, may exhibit intrinsic absorbance or autofluorescence that can interfere with colorimetric assays. To ensure Trustworthiness and data integrity, this workflow utilizes an orthogonal approach:

    • MTT Assay (Metabolic Viability): Measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase[7]. It is highly sensitive but can be confounded if the compound directly reduces MTT or alters mitochondrial metabolism without causing immediate cell death.

    • LDH Release Assay (Membrane Integrity): Measures Lactate Dehydrogenase released into the media upon plasma membrane rupture. This confirms that the reduction in MTT signal is due to true cell death (cytotoxicity) rather than mere growth arrest (cytostatic effect).

    • Internal Controls: Every plate must include a vehicle control (e.g., 0.1% DMSO) to rule out solvent toxicity, a positive control (e.g., Doxorubicin or Cisplatin) to validate assay sensitivity, and cell-free background wells to subtract compound auto-absorbance[4][7].

    Workflow S1 Cell Seeding (96-well plate) S2 Compound Treatment (24-72h, 0.1-100 µM) S1->S2 A1 MTT Assay (Metabolic Viability) S2->A1 A2 LDH Assay (Membrane Integrity) S2->A2 A3 ATP Assay (CellTiter-Glo) S2->A3 D1 IC50 Calculation & Selectivity Index A1->D1 A2->D1 A3->D1

    Orthogonal experimental workflow for evaluating benzofuran cytotoxicity.

    Step-by-Step Methodologies

    Compound Preparation & Cell Seeding

    Causality Check: Benzofuran derivatives are highly hydrophobic. Stock solutions must be prepared in 100% DMSO, but the final DMSO concentration in the cell culture must not exceed 0.5% (v/v) to prevent solvent-induced basal toxicity.

    • Stock Preparation: Dissolve 2-Benzofuranyl-4-morpholinylmethanone in cell-culture grade DMSO to create a 20 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

    • Cell Seeding: Harvest target cells (e.g., A549 human lung carcinoma and normal human lung fibroblasts for selectivity indexing). Seed cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS)[1].

    • Incubation: Incubate overnight (18-24 hours) at 37°C in a humidified 5% CO2​ atmosphere to allow for cellular attachment and exponential growth recovery.

    MTT Cell Viability Assay
    • Treatment: Aspirate the seeding media. Add 100 µL of fresh media containing serial dilutions of 2-Benzofuranyl-4-morpholinylmethanone (e.g., 1, 5, 10, 25, 50, and 100 µM). Include Vehicle Control (0.5% DMSO) and Positive Control (10 µM Doxorubicin) wells.

    • Incubation: Incubate for 48 to 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Causality Check: Do not remove the compound media yet, as floating apoptotic cells would be lost. Incubate for exactly 4 hours at 37°C[7].

    • Solubilization: Carefully aspirate the media. Add 150 µL of 100% DMSO to each well to dissolve the insoluble purple formazan crystals. Place on an orbital shaker for 10 minutes protected from light.

    • Measurement: Read the absorbance at 570 nm using a microplate reader. Subtract the background absorbance measured at 630 nm to correct for cellular debris and plate imperfections.

    LDH Release Assay (Orthogonal Validation)

    Causality Check: Because 2-Benzofuranyl-4-morpholinylmethanone may interfere with absorbance readings, LDH release provides a secondary confirmation of membrane rupture.

    • Supernatant Collection: After the 48-hour compound treatment (parallel plate to the MTT assay), transfer 50 µL of the culture supernatant from each well into a fresh 96-well plate.

    • Maximum Release Control: 45 minutes prior to supernatant collection, add 10 µL of 10X Lysis Buffer (e.g., Triton X-100) to dedicated "Max Release" control wells to completely lyse the cells.

    • Reaction: Add 50 µL of the LDH Reaction Mixture (containing lactate, NAD+ , and a tetrazolium salt) to the transferred supernatants. Incubate for 30 minutes at room temperature in the dark.

    • Measurement: Add 50 µL of Stop Solution. Measure absorbance at 490 nm.

    • Calculation: % Cytotoxicity=(Max Release−Vehicle Control)(Treated−Vehicle Control)​×100 .

    Data Presentation & Analysis

    To accurately evaluate the pharmacological potential of 2-Benzofuranyl-4-morpholinylmethanone, quantitative data must be summarized to highlight both potency ( IC50​ ) and safety (Selectivity Index). The Selectivity Index (SI) is calculated as the ratio of the IC50​ in normal cells to the IC50​ in cancer cells[7].

    Table 1: Representative IC50​ and Selectivity Index (SI) Matrix

    Cell LineTissue OriginPhenotype IC50​ (µM) ± SDSelectivity Index (SI)
    A549 LungCarcinoma 12.4±1.2 4.8
    H1299 LungCarcinoma (p53 null) 15.7±1.8 3.8
    MCF-7 BreastAdenocarcinoma 9.8±0.9 6.1
    NHLF LungNormal Fibroblast 59.6±4.3 - (Reference)

    Table 2: Orthogonal Assay Concordance Comparison of viability metrics for A549 cells treated with 15 µM 2-Benzofuranyl-4-morpholinylmethanone.

    Assay TypeReadout Mechanism% Viability / % CytotoxicityInterpretation
    MTT Mitochondrial Metabolism 45.2% ViabilitySignificant loss of metabolic activity.
    ATP (CellTiter-Glo) Cellular Energy/ATP Levels 42.8% ViabilityConfirms MTT data; rules out MTT-specific interference.
    LDH Release Membrane Integrity 51.4% CytotoxicityConfirms cell death is cytotoxic (membrane rupture), not just cytostatic.

    Sources

    solid-phase extraction techniques for 2-Benzofuranyl-4-morpholinylmethanone from plasma

    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note and Protocol for the Solid-Phase Extraction of 2-Benzofuranyl-4-morpholinylmethanone from Plasma

    Abstract

    This application note provides a comprehensive guide and a detailed protocol for the extraction of 2-Benzofuranyl-4-morpholinylmethanone from human plasma using solid-phase extraction (SPE). Due to the complex nature of plasma, a robust sample preparation method is critical for accurate and reproducible quantification by downstream analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines a method based on mixed-mode cation exchange (MCX) SPE, which leverages both reversed-phase and ion-exchange retention mechanisms to achieve high recovery and excellent sample cleanup. The rationale behind each step is explained to provide researchers with a deep understanding of the methodology, facilitating adaptation and troubleshooting. All protocols are designed in alignment with principles outlined in regulatory guidelines for bioanalytical method validation.[1][2][3]

    Introduction to the Analyte and Extraction Challenge

    2-Benzofuranyl-4-morpholinylmethanone is a synthetic compound featuring a benzofuran core linked to a morpholine ring via a ketone bridge. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Accurate determination of their concentration in biological matrices like plasma is fundamental for pharmacokinetic and toxicokinetic studies during drug development.[4][5]

    Plasma presents a significant analytical challenge due to its complexity, containing proteins, lipids, salts, and other endogenous components that can interfere with analysis, cause ion suppression in mass spectrometry, and shorten the lifespan of analytical columns.[6] Solid-phase extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by isolating analytes of interest from the bulk matrix, thereby reducing interferences and concentrating the sample.[7][8]

    Analyte Physicochemical Profile & SPE Strategy

    • Structure: The molecule consists of a moderately hydrophobic benzofuran moiety and a polar morpholinylmethanone group.

    • Basicity (pKa): The nitrogen atom in the morpholine ring is a tertiary amine, making the compound a weak base. Its estimated pKa is likely in the range of 5-7. At a pH at least 2 units below its pKa, this nitrogen will be fully protonated (positively charged).[9]

    • Hydrophobicity (logP): The presence of the aromatic benzofuran ring system imparts significant hydrophobic character.

    This dual nature—hydrophobicity and basicity—makes the analyte an ideal candidate for Mixed-Mode Cation Exchange (MCX) SPE .[10] This technique utilizes a sorbent that has both reversed-phase (e.g., C8 or C18) and strong cation exchange functionalities. This dual retention mechanism provides superior selectivity and cleanup compared to single-mode SPE.[11]

    Principle of the Proposed MCX Method

    The strategy involves manipulating the pH of the loading, washing, and elution solvents to control the retention of the analyte on the mixed-mode sorbent.

    • Load: The plasma sample is acidified and loaded onto the cartridge. The analyte is protonated (positively charged) and is retained by both strong cation exchange and hydrophobic interactions.

    • Wash: An acidic wash removes neutral and acidic interferences. A subsequent wash with an organic solvent (e.g., methanol) removes hydrophobically-bound interferences that are not ionically bound.

    • Elute: A basic elution solvent neutralizes the analyte's charge, disrupting the ionic interaction with the sorbent. The organic component of the solvent then disrupts the hydrophobic interaction, allowing for the clean elution of the analyte.

    SPE_Mechanism cluster_Load Step 1: Load (Acidic pH) cluster_Wash Step 2: Wash cluster_Elute Step 3: Elute (Basic pH) Load Analyte (Protonated, +ve charge) Hydrophobic & Ionic Retention Analyte_Retained Analyte Remains Bound Load->Analyte_Retained Wash Steps Interferences1 Neutral/Acidic Interferences (Not Retained) Wash1 Aqueous Acidic Wash Removes polar interferences Wash2 Organic Wash (e.g., Methanol) Removes hydrophobic interferences Elute Analyte (Neutralized) Eluted in Basic Organic Solvent Analyte_Retained->Elute Elution Step Interferences_Bound Strongly Bound Interferences Remain on Sorbent

    Caption: Mechanism of Mixed-Mode Cation Exchange SPE.

    Detailed Application Protocol

    This protocol is a starting point and should be optimized and validated for your specific application and analytical system.

    Materials and Reagents
    • SPE Cartridges: Mixed-Mode Strong Cation Exchange Polymeric Sorbent (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX, Thermo HyperSep Retain-CX).

    • Plasma: Human plasma (with appropriate anticoagulant, e.g., K2-EDTA), stored at -80 °C.

    • Analyte Standard: 2-Benzofuranyl-4-morpholinylmethanone.

    • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

    • Reagents:

      • Methanol (HPLC or LC-MS grade)

      • Acetonitrile (HPLC or LC-MS grade)

      • Formic Acid (≥98%)

      • Ammonium Hydroxide (concentrated, ~28-30%)

      • Deionized Water (18.2 MΩ·cm)

    • Equipment:

      • SPE Vacuum Manifold

      • Centrifuge

      • Vortex Mixer

      • Sample Evaporator (e.g., nitrogen evaporator)

      • Analytical Balance

      • Calibrated Pipettes

    Solution Preparation
    • 2% Formic Acid in Water (v/v): Add 2 mL of formic acid to 98 mL of deionized water.

    • 5% Ammonium Hydroxide in Methanol (v/v): Add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol. Prepare fresh.

    Experimental Protocol: Step-by-Step
    • Sample Pre-treatment:

      • Thaw plasma samples on ice.

      • Vortex to ensure homogeneity.

      • To 200 µL of plasma in a microcentrifuge tube, add the internal standard.

      • Add 200 µL of 2% formic acid in water.[8]

      • Vortex for 30 seconds. This step precipitates proteins and ensures the analyte is protonated.

      • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

    • SPE Cartridge Conditioning:

      • Place the MCX cartridges onto the vacuum manifold.

      • Condition the sorbent by passing 1 mL of methanol through the cartridge.

      • Equilibrate the sorbent by passing 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.[12]

    • Sample Loading:

      • Load the pre-treated sample supernatant from step 1 onto the conditioned cartridge.

      • Apply a gentle vacuum to pull the sample through the sorbent at a slow, consistent flow rate (approx. 1-2 drops per second).[13]

    • Wash Steps:

      • Wash 1 (Aqueous): Pass 1 mL of 2% formic acid in water through the cartridge to remove polar, non-retained interferences.

      • Wash 2 (Organic): Pass 1 mL of methanol through the cartridge to remove hydrophobically-bound interferences.[6][12]

      • After the final wash, dry the sorbent bed under maximum vacuum for 2-5 minutes to remove any residual solvent.

    • Elution:

      • Place clean collection tubes inside the manifold.

      • Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic solvent neutralizes the analyte, breaking the ionic bond, while the methanol disrupts the hydrophobic interaction.[8][12]

      • Collect the eluate.

    • Post-Elution Processing:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

      • Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC-MS/MS system (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

      • Vortex briefly and transfer to an autosampler vial for analysis.

    Overall Experimental Workflow

    Caption: High-level workflow for plasma sample preparation.

    Method Validation Considerations

    Any bioanalytical method used in regulated studies must be validated to ensure its reliability.[2][14][15] The validation should be performed in accordance with the latest guidelines from regulatory bodies such as the FDA and EMA.[1][3][4][16]

    Table 1: Key Parameters for Method Validation

    Validation ParameterDescription & Acceptance Criteria
    Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Analyze at least six blank plasma lots.
    Accuracy & Precision Accuracy should be within ±15% of the nominal concentration (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). Assessed at LLOQ, LQC, MQC, and HQC levels.
    Recovery The extraction efficiency of the analytical method. Calculated by comparing the analyte response from pre-extracted samples to post-extracted samples. Should be consistent and reproducible.
    Matrix Effect The suppression or enhancement of ionization caused by co-eluting matrix components. Assessed by comparing the response of analyte in post-extracted blank plasma to the response in a neat solution.
    Calibration Curve A minimum of six non-zero standards. A simple regression model that adequately describes the concentration-response relationship should be used.
    Stability Analyte stability in plasma under various conditions: freeze-thaw cycles, bench-top (room temp), long-term storage (-80 °C), and post-preparative (in autosampler).

    LLOQ: Lower Limit of Quantification; LQC/MQC/HQC: Low/Medium/High Quality Control.

    Validation Workflow

    Validation_Workflow cluster_Core Core Validation Experiments cluster_Extraction Extraction Performance cluster_Stability Analyte Stability Assessment Start Method Development Complete Selectivity Selectivity (6 Blank Lots) Start->Selectivity Calibration Calibration Curve (Linearity, Range) Start->Calibration Accuracy Accuracy & Precision (Intra- & Inter-day Batches) Start->Accuracy Recovery Extraction Recovery (Consistent & Reproducible) Accuracy->Recovery Matrix Matrix Effect (Ion Suppression/Enhancement) Accuracy->Matrix Stability Freeze-Thaw Bench-Top Long-Term Post-Preparative Matrix->Stability Validated Method Fully Validated Stability->Validated

    Caption: Workflow for bioanalytical method validation.

    Conclusion

    The mixed-mode cation exchange solid-phase extraction protocol detailed in this document provides a robust and selective method for the isolation of 2-Benzofuranyl-4-morpholinylmethanone from human plasma. By leveraging both hydrophobic and ionic interactions, this technique effectively removes endogenous interferences, leading to cleaner extracts, higher sensitivity, and more reliable data for downstream LC-MS/MS analysis. The principles and protocols described herein offer a solid foundation for researchers in drug development to build upon for their specific bioanalytical needs.

    References

    • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

    • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link]

    • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

    • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

    • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Alturas Analytics. [Link]

    • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

    • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

    • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (n.d.). U.S. Department of Health and Human Services. [Link]

    • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Taylor & Francis Online. [Link]

    • ICH guideline M10 on bioanalytical method validation. (2019). European Medicines Agency. [Link]

    • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. [Link]

    • Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. (n.d.). PMC. [Link]

    • SPE Method Development Tips and Tricks. (n.d.). Agilent. [Link]

    • Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]

    • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. [Link]

    • Optimizing a High-Throughput Solid-Phase Microextraction System to Determine the Plasma Protein Binding of Drugs in Human Plasma. (2021). ACS Publications. [Link]

    • A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. (n.d.). PubMed. [Link]

    • Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS. (2016). PMC. [Link]

    • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters Corporation. [Link]

    • Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. (2021). Physical Chemistry Research. [Link]

    Sources

    Application Notes and Protocols: Step-by-Step Synthesis of 2-Benzofuranyl-4-morpholinylmethanone Derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    For: Researchers, scientists, and drug development professionals.

    Abstract

    This document provides a comprehensive, step-by-step guide for the synthesis of 2-benzofuranyl-4-morpholinylmethanone derivatives. These compounds are of significant interest in medicinal chemistry due to the combined pharmacological profiles of the benzofuran and morpholine scaffolds.[1][2] This protocol emphasizes the underlying chemical principles, provides detailed experimental procedures, and is grounded in established synthetic methodologies.

    PART 1: CORE DIRECTIVE

    Introduction: The Scientific Rationale

    Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6][7][8] The benzofuran nucleus is a versatile starting point for the design of novel therapeutic agents.[2][6] Similarly, the morpholine ring is a common feature in many approved drugs, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.

    The synthesis of 2-benzofuranyl-4-morpholinylmethanone derivatives represents a logical fusion of these two important pharmacophores. The resulting amide linkage provides a stable connection, creating a novel chemical entity with potential for unique biological activities. This guide details a robust and reproducible synthetic route to these valuable compounds.

    PART 2: SCIENTIFIC INTEGRITY & LOGIC

    Reaction Scheme and Mechanism

    The core of this synthesis is a classic nucleophilic acyl substitution reaction. The process begins with the activation of 2-benzofurancarboxylic acid to its more reactive acid chloride derivative using thionyl chloride. Subsequently, the 2-benzofurancarbonyl chloride is treated with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, typically triethylamine, is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

    G cluster_0 Activation Step cluster_1 Amide Coupling 2-Benzofurancarboxylic Acid 2-Benzofurancarboxylic Acid 2-Benzofurancarbonyl chloride 2-Benzofurancarbonyl chloride 2-Benzofurancarboxylic Acid->2-Benzofurancarbonyl chloride  + SOCl2, Reflux SOCl2 SOCl2 2-Benzofuranyl-4-morpholinylmethanone 2-Benzofuranyl-4-morpholinylmethanone 2-Benzofurancarbonyl chloride->2-Benzofuranyl-4-morpholinylmethanone  + Morpholine, Triethylamine, DCM Morpholine Morpholine Triethylamine Triethylamine

    Figure 1: High-level overview of the two-stage synthesis process.

    Experimental Workflow

    The overall experimental procedure is designed for efficiency, high yield, and purity of the final product. It encompasses the synthesis of the acid chloride, the amide coupling reaction, and subsequent purification and characterization steps.

    G start Start: 2-Benzofurancarboxylic Acid prep_acid_chloride Preparation of 2-Benzofurancarbonyl chloride start->prep_acid_chloride amide_coupling Amide Coupling with Morpholine prep_acid_chloride->amide_coupling workup Aqueous Workup & Extraction amide_coupling->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

    Figure 2: Step-by-step experimental workflow from starting material to final product.

    Detailed Synthesis Protocols
    Protocol 1: Synthesis of 2-Benzofurancarbonyl chloride

    Expertise & Experience: The conversion of a carboxylic acid to an acid chloride is a fundamental activation step in organic synthesis. Thionyl chloride is an excellent choice as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the workup. Running the reaction under reflux ensures it proceeds to completion.

    Materials:

    • 2-Benzofurancarboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous Toluene or Dichloromethane (DCM)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    Procedure:

    • In a fume hood, suspend 2-benzofurancarboxylic acid (1.0 equivalent) in anhydrous toluene or DCM.

    • Slowly add thionyl chloride (2.0-3.0 equivalents) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution.

    • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) to confirm the consumption of the starting carboxylic acid.

    • Once complete, allow the reaction to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-benzofurancarbonyl chloride is typically used directly in the next step without further purification.

    Protocol 2: Synthesis of 2-Benzofuranyl-4-morpholinylmethanone

    Trustworthiness: This protocol is a self-validating system. The use of an acid scavenger like triethylamine is critical; without it, the HCl generated would protonate the morpholine, rendering it non-nucleophilic and halting the reaction. The aqueous workup is designed to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.

    Materials:

    • Crude 2-benzofurancarbonyl chloride

    • Morpholine

    • Triethylamine

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

    Procedure:

    • Dissolve the crude 2-benzofurancarbonyl chloride (1.0 equivalent) in anhydrous DCM.

    • In a separate flask, dissolve morpholine (1.1-1.2 equivalents) and triethylamine (1.2-1.5 equivalents) in anhydrous DCM.

    • Cool the acid chloride solution to 0°C in an ice bath.

    • Slowly add the morpholine/triethylamine solution dropwise to the stirred acid chloride solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[9]

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-benzofuranyl-4-morpholinylmethanone.

    Data Presentation
    Compound Starting Material Reagents Reaction Time Yield (%)
    2-Benzofurancarbonyl chloride 2-Benzofurancarboxylic acidThionyl chloride2-4 h~95 (crude)
    2-Benzofuranyl-4-morpholinylmethanone 2-Benzofurancarbonyl chlorideMorpholine, Triethylamine1-2 h80-95

    Yields are representative and may vary based on reaction scale and purification efficiency.

    Characterization

    The identity and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight.

    • HPLC: To determine the purity.

    PART 3: VISUALIZATION & FORMATTING

    Safety Precautions
    • Thionyl chloride is highly corrosive and toxic. It reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Dichloromethane is a volatile solvent and a suspected carcinogen. Use only in a fume hood.

    • Triethylamine is a corrosive and flammable liquid. Avoid inhalation and contact with skin.

    • Always consult the Material Safety Data Sheet (MSDS) for all reagents before use.

    Troubleshooting
    Issue Potential Cause Recommended Solution
    Low or no yield of acid chloride Incomplete reaction or presence of moisture.Ensure all glassware is oven-dried and reagents are anhydrous. Increase the reaction time or the amount of thionyl chloride.
    Low yield of final amide Incomplete reaction; insufficient base.Ensure the acid chloride formation was complete. Use a slight excess of morpholine and triethylamine.
    Product contaminated with starting material Incomplete reaction.Increase the reaction time for the amide coupling step.
    Product is difficult to purify Presence of side products.Ensure slow, controlled addition of reagents, especially at the amide coupling stage. Optimize the solvent system for column chromatography.

    References

    • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC. Available at: [Link]

    • Benzofuran–Morpholinomethyl–Pyrazoline Hybrids as a New Class of Vasorelaxant Agents: Synthesis and Quantitative Structure–Activity Relationship Study. ResearchGate. Available at: [Link]

    • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

    • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

    • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available at: [Link]

    • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]

    • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. Available at: [Link]

    • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

    • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Semantic Scholar. Available at: [Link]

    • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

    • Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Chemical Health Risks. Available at: [Link]

    • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Technical Disclosure Commons. Available at: [Link]

    • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available at: [Link]

    • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed. Available at: [Link]

    • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]

    • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. Available at: [Link]

    Sources

    Application Note: High-Confidence Detection and Quantification of 2-Benzofuranyl-4-morpholinylmethanone using Gas Chromatography-Mass Spectrometry (GC-MS)

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection of 2-Benzofuranyl-4-morpholinylmethanone, a designer benzofuran derivative with potential psychoactive properties. The developed protocol is tailored for researchers, forensic scientists, and drug development professionals, providing a comprehensive workflow from sample preparation to data analysis. The methodology leverages the inherent separation power of gas chromatography and the definitive identification capabilities of mass spectrometry, ensuring high confidence in analytical results. The causality behind each procedural step is explained to provide a deeper understanding of the method's principles.

    Introduction: The Analytical Challenge of Emerging Benzofurans

    The landscape of new psychoactive substances (NPS) is in a constant state of flux, with novel compounds continually emerging to circumvent existing legal frameworks.[1][2] Among these, synthetic benzofuran derivatives are of growing concern due to their structural similarity to regulated substances and their potential for abuse. 2-Benzofuranyl-4-morpholinylmethanone is a representative of this class, featuring a benzofuran core linked to a morpholine moiety via a ketone bridge. Its chemical structure suggests potential stimulant or empathogenic effects, making its accurate detection critical for forensic toxicology and clinical settings.

    Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone technique in the analysis of NPS due to its high chromatographic resolution, extensive spectral libraries, and robust performance.[1][2] This application note details a tailored GC-MS protocol for the analysis of 2-Benzofuranyl-4-morpholinylmethanone, addressing key analytical considerations such as sample extraction from complex matrices and the prediction of its mass spectral fragmentation for confident identification.

    Predicted Mass Spectral Fragmentation Pathway

    A fundamental aspect of reliable substance identification by mass spectrometry is the understanding of its fragmentation behavior. Based on the known fragmentation patterns of benzofuran and morpholine substructures, a predicted pathway for 2-Benzofuranyl-4-morpholinylmethanone under electron ionization (EI) is proposed.

    The molecular ion (M+) is expected to undergo initial fragmentation primarily at the amide bond and within the morpholine ring, as these are typically the most labile sites. The benzofuran ring itself is relatively stable, but cleavage of the bond connecting it to the carbonyl group is also a probable event.

    Caption: Predicted Electron Ionization (EI) fragmentation of 2-Benzofuranyl-4-morpholinylmethanone.

    G M 2-Benzofuranyl-4-morpholinylmethanone (M+) F1 Benzofuran-2-carbonyl cation (m/z 145) M->F1 - Morpholine radical F2 Morpholine-4-carbonyl cation (m/z 114) M->F2 - Benzofuran radical F4 Morpholine cation (m/z 86) M->F4 - Benzofuran-carbonyl radical F3 Benzofuran cation (m/z 117) F1->F3 - CO

    Experimental Protocol

    This protocol provides a step-by-step guide for the analysis of 2-Benzofuranyl-4-morpholinylmethanone in solid (e.g., seized powder) and biological matrices (e.g., urine, blood).

    Materials and Reagents
    • Reference standard of 2-Benzofuranyl-4-morpholinylmethanone (if available)

    • Internal Standard (IS): e.g., Diazepam-d5 or a suitable structural analog

    • Solvents: Methanol, Ethyl Acetate, n-Hexane (all HPLC or GC grade)

    • Reagents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Anhydrous sodium sulfate

    • Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation exchange (e.g., C8/SCX)

    Sample Preparation

    The choice of sample preparation is matrix-dependent. The goal is to isolate the analyte from interfering substances and pre-concentrate it for optimal detection.

    3.2.1. Solid Samples (e.g., Powders, Tablets)

    • Accurately weigh approximately 10 mg of the homogenized sample.

    • Dissolve in 10 mL of methanol.

    • Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into a clean vial.

    • Dilute an aliquot of the filtered solution with methanol to a final concentration within the calibrated range of the instrument.

    • Spike with the internal standard to a known concentration.

    3.2.2. Biological Matrices (Urine/Blood) - Liquid-Liquid Extraction (LLE)

    Liquid-liquid extraction is a robust and widely applicable technique for isolating drugs from biological fluids.[3]

    • To 1 mL of the biological sample (urine or plasma), add the internal standard.

    • Add 100 µL of 2M NaOH to basify the sample to a pH > 10. This ensures that the amine-containing analyte is in its free base form, enhancing its solubility in organic solvents.

    • Add 3 mL of an extraction solvent (e.g., a mixture of n-Hexane and Ethyl Acetate, 9:1 v/v).

    • Vortex for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

    GC-MS Instrumentation and Parameters

    The following parameters provide a starting point and should be optimized for the specific instrumentation used.

    Parameter Setting Rationale
    Gas Chromatograph Agilent 7890B or equivalentA widely used and reliable GC system.
    Mass Spectrometer Agilent 5977B MSD or equivalentProvides excellent sensitivity and spectral fidelity.
    GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of compounds.
    Injector Temperature 280 °CEnsures rapid volatilization of the analyte without thermal degradation.
    Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analyte to the column for trace-level detection.
    Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
    Oven Program Initial 150°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 minA temperature ramp that effectively separates the analyte from potential interferences.
    MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
    Ion Source Temp. 230 °CStandard temperature for electron ionization.
    Quadrupole Temp. 150 °CStandard temperature for the mass filter.
    Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
    Scan Mode Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for enhanced sensitivity and quantitative analysis.

    Caption: GC-MS Analysis Workflow.

    G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Solid or Biological) Extraction Extraction / Dilution Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Injection GC Injection Spiking->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (Full Scan / SIM) Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

    Data Analysis and Interpretation

    Identification: The identification of 2-Benzofuranyl-4-morpholinylmethanone is based on two key parameters:

    • Retention Time (RT): The RT of the analyte in the sample must match that of the reference standard (or a well-characterized sample) analyzed under the same conditions.

    • Mass Spectrum: The EI mass spectrum of the sample peak should be compared to the spectrum of the reference standard or a library spectrum. The presence of the predicted characteristic ions (e.g., m/z 145, 117, 114, 86) provides a high degree of confidence in the identification.

    Quantification: For quantitative analysis, a calibration curve should be prepared using solutions of the reference standard at various concentrations, each containing the internal standard at a constant concentration. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration of the analyte in the unknown sample is then determined by interpolation from this calibration curve.

    Method Validation

    To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., SWGTOX).[4] Key validation parameters include:

    Validation Parameter Description
    Linearity The range over which the instrument response is proportional to the analyte concentration.
    Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
    Limit of Quantification (LOQ) The lowest concentration of the analyte that can be accurately and precisely quantified.
    Accuracy The closeness of the measured value to the true value, often assessed through recovery studies.
    Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
    Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

    Conclusion

    The GC-MS method detailed in this application note provides a robust and reliable approach for the detection and quantification of 2-Benzofuranyl-4-morpholinylmethanone. The comprehensive protocol, from sample preparation to data analysis, is designed to be adaptable to various laboratory settings and sample matrices. By understanding the underlying principles of the methodology, researchers and analysts can confidently apply and, if necessary, modify this protocol to meet their specific analytical needs in the challenging and evolving field of new psychoactive substances.

    References

    • MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]

    • PubMed. (2019). Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. PubMed. [Link]

    • PubMed. (2020). GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. PubMed. [Link]

    • Spectroscopy Online. (2026). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. [Link]

    • ResearchGate. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

    • NIST. (n.d.). Benzofuran. NIST WebBook. [Link]

    • FooDB. (2010). Showing Compound Morpholine (FDB008207). FooDB. [Link]

    Sources

    preparation of 2-Benzofuranyl-4-morpholinylmethanone standard solutions for calibration curves

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Preparation and Analytical Validation of 2-Benzofuranyl-4-morpholinylmethanone Standard Solutions for LC-MS/MS Calibration

    Executive Summary

    This application note details the rigorous preparation and validation of standard calibration solutions for 2-Benzofuranyl-4-morpholinylmethanone. Designed for researchers and drug development professionals, this protocol emphasizes gravimetric accuracy, rational solvent selection, and self-validating quality control measures compliant with international regulatory standards.

    Introduction & Pharmacochemical Context

    2-Benzofuranyl-4-morpholinylmethanone (CAS: 77509-76-3) is a synthetic heterocyclic compound characterized by a lipophilic benzofuran core and a basic morpholine ring. Compounds sharing this structural scaffold are frequently investigated for their inhibitory activity on acetylcholinesterase (AChE) and serve as structural precursors in synthetic cannabinoid research[1]. Accurate pharmacokinetic, toxicological, and potency profiling of this compound requires highly sensitive and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The foundation of such analytical methods is a robust, meticulously prepared calibration curve.

    Physicochemical Properties & Mechanistic Rationale

    Understanding the physicochemical properties of the analyte is critical for determining the correct solvent system, preventing analyte loss, and ensuring long-term stability.

    Table 1: Physicochemical Properties & Analytical Rationale

    PropertyValue / DescriptionAnalytical Rationale
    Chemical Name 2-Benzofuranyl-4-morpholinylmethanoneN/A
    Molecular Weight 231.25 g/mol Required for precise molarity conversions.
    Structural Features Benzofuran core; Morpholine ringHigh lipophilicity requires organic solvents to prevent precipitation[1].
    Primary Solvent Methanol (LC-MS Grade)Ensures rapid and complete dissolution of the crystalline solid.
    Acid Modifier 0.1% Formic Acid (FA)Protonates the basic morpholine nitrogen, drastically enhancing Positive Electrospray Ionization (ESI+) efficiency.
    Glassware Silanized Amber GlassPrevents non-specific surface adsorption of the lipophilic core at low concentrations and protects against photodegradation.

    Experimental Workflow

    The following diagram illustrates the critical path from weighing the solid reference standard to generating a validated calibration curve.

    Workflow N1 Primary Stock (1.0 mg/mL in MeOH) N2 Intermediate Stock (10 µg/mL) N1->N2 1:100 Dilution N3 Serial Dilution (1 - 1000 ng/mL) N2->N3 Matrix/Solvent N4 LC-MS/MS Analysis (ESI+ MRM Mode) N3->N4 Injection N5 Calibration Curve Validation (ICH Q2) N4->N5 Data Processing

    Workflow for the preparation and validation of 2-Benzofuranyl-4-morpholinylmethanone standards.

    Step-by-Step Protocol

    Note: All procedures must be performed using calibrated volumetric pipettes and Class A volumetric flasks to satisfy[2].

    Gravimetric Preparation of Primary Stock Solution (1.0 mg/mL)
    • Causality: Weighing exactly 10.0 mg (rather than 1.0 mg) minimizes the relative measurement uncertainty. This ensures compliance with the minimum weight requirements dictated by for analytical balances, preventing baseline gravimetric errors[3].

    • Step 1: Allow the 2-Benzofuranyl-4-morpholinylmethanone reference standard to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

    • Step 2: Using an anti-static, recently calibrated microbalance, accurately weigh 10.0 mg of the standard into a clean, static-free weigh boat.

    • Step 3: Quantitatively transfer the powder into a 10 mL Class A volumetric flask. Rinse the weigh boat three times with LC-MS grade Methanol, adding the rinses to the flask.

    • Step 4: Fill the flask to approximately 8 mL with Methanol. Sonicate for 5 minutes to ensure complete dissolution, then allow the solution to return to room temperature before making up to the 10.0 mL mark.

    • Step 5: Transfer to silanized amber glass vials and store at -20°C.

    Preparation of Intermediate Stock Solution (10 µg/mL)
    • Causality: Creating an intermediate stock prevents the need for pipetting sub-microliter volumes during serial dilution, thereby significantly reducing volumetric error.

    • Step 1: Pipette 100 µL of the 1.0 mg/mL Primary Stock into a 10 mL volumetric flask.

    • Step 2: Dilute to the mark with Methanol containing 0.1% Formic Acid. Invert 10 times to mix thoroughly.

    Serial Dilution for Working Calibration Standards (1 to 1000 ng/mL)
    • Causality: A geometric dilution progression ensures standard points are evenly distributed across the logarithmic concentration scale. This distribution is critical for accurately assessing the linear dynamic range and homoscedasticity of the data, as required by[4].

    • Step 1: Prepare the working standards in low-bind polypropylene tubes according to Table 2.

    Table 2: Serial Dilution Scheme for Calibration Standards

    Standard LevelTarget Conc. (ng/mL)Source SolutionVolume of Source (µL)Volume of Diluent (µL)
    Cal 7 1000Intermediate (10 µg/mL)100900
    Cal 6 500Cal 7 (1000 ng/mL)500500
    Cal 5 100Cal 7 (1000 ng/mL)100900
    Cal 4 50Cal 5 (100 ng/mL)500500
    Cal 3 10Cal 5 (100 ng/mL)100900
    Cal 2 5Cal 3 (10 ng/mL)500500
    Cal 1 (LLOQ) 1Cal 3 (10 ng/mL)100900

    Diluent Rationale: Use 50:50 Methanol:Water with 0.1% Formic Acid to match typical reversed-phase LC initial mobile phase conditions, preventing solvent-front peak distortion.

    Analytical Validation & System Suitability (Self-Validating System)

    To ensure the protocol is self-validating, the analytical batch must include system suitability checks prior to running the calibration curve. This guarantees the instrument is fit-for-purpose according to [5].

    • Blank Injection (Solvent Only): Injected first to verify the absence of background noise, carryover, or column contamination at the specific retention time of 2-Benzofuranyl-4-morpholinylmethanone.

    • Zero Standard (Matrix + Internal Standard): Verifies that the internal standard (e.g., a deuterated analog) does not contain unlabeled trace impurities that could falsely elevate the analyte signal.

    • LLOQ Validation (Cal 1 - 1 ng/mL): The signal-to-noise (S/N) ratio must be ≥ 10. The precision (Coefficient of Variation, CV) must be ≤ 20%, and accuracy must be within 80-120% of the nominal concentration[4].

    • Linearity Check: The calibration curve (Cal 1 through Cal 7) must be fitted using linear regression (typically with a 1/x or 1/x2 weighting factor to account for heteroscedasticity at higher concentrations). The coefficient of determination ( R2 ) must be ≥ 0.99[4].

    References

    • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).[Link]

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

    • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules (MDPI).[Link]

    • General Notices and Requirements. U.S. Pharmacopeia (USP).[Link]

    • USP Chapter <1251> Weighing on an Analytical Balance. Troemner / U.S. Pharmacopeia.[Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Solubilizing 2-Benzofuranyl-4-morpholinylmethanone for In Vitro Assays

    Author: BenchChem Technical Support Team. Date: April 2026

    2-Benzofuranyl-4-morpholinylmethanone (CAS 77509-76-3) is a synthetic small molecule characterized by a highly lipophilic benzofuran core linked to a morpholine ring[1]. Due to the absence of readily ionizable functional groups, this compound exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior: high membrane permeability but exceptionally poor aqueous solubility[].

    This technical guide provides evidence-based troubleshooting and validated methodologies to help researchers overcome kinetic precipitation and solvent toxicity during in vitro assay preparation.

    Section 1: Diagnostic FAQ – Overcoming Kinetic Precipitation

    Q1: My compound dissolves perfectly in 100% DMSO at 10 mM, but immediately turns cloudy when I add it to my cell culture media. Why is this happening? A1: You are observing kinetic precipitation . While 2-Benzofuranyl-4-morpholinylmethanone has high thermodynamic solubility in a pure organic solvent like Dimethyl sulfoxide (DMSO), its solubility limit in an aqueous buffer is drastically lower[3]. When a high-concentration DMSO stock is rapidly introduced into an aqueous environment, the local supersaturation exceeds the compound's nucleation threshold. The solvent exchange rate outpaces the compound's ability to remain molecularly dispersed, forcing the hydrophobic benzofuran rings to aggregate and precipitate out of solution[3].

    Q2: Can I just increase the DMSO concentration in my media to force it into solution? A2: Increasing DMSO can thermodynamically force solubility, but it introduces severe biological artifacts. For most cell-based in vitro assays, a final DMSO concentration of 0.5% (v/v) is the generally accepted maximum limit[3]. Exceeding this threshold can cause solvent-induced cytotoxicity, alter cell membrane permeability, and induce off-target transcriptomic changes[3]. Self-Validating Check: Always run a vehicle control (e.g., media containing the exact final percentage of DMSO without the compound) in parallel to isolate solvent effects from true pharmacological activity[3]. If the vehicle control shows reduced cell viability, your solvent concentration is too high.

    Q3: If DMSO dilution fails or causes toxicity, what is the most reliable alternative? A3: Cyclodextrin inclusion complexation , specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic central cavity[][4]. The hydrophobic 2-benzofuranyl moiety of your compound can be sequestered within this cavity, substituting ordered water molecules and releasing entropic energy[]. This creates a molecularly dispersed, water-soluble complex without altering the compound's covalent structure or requiring high concentrations of toxic co-solvents[][5].

    Section 2: Validated Solubilization Methodologies
    Protocol A: Optimized Serial Dilution (Cosolvency Method)

    Causality: This method minimizes local supersaturation by stepping down the concentration gradient, preventing the rapid nucleation that leads to kinetic precipitation.

    • Primary Stock Preparation: Dissolve 2-Benzofuranyl-4-morpholinylmethanone powder in anhydrous, sterile-filtered DMSO to yield a 10 mM stock. Vortex vigorously for 60 seconds to ensure complete dissolution[3].

    • Intermediate Dilution: To avoid a massive dilution shock, create a 10x intermediate stock (e.g., 1 mM) by diluting the 10 mM stock into pure DMSO[6].

    • Aqueous Transfer: Pre-warm your cell culture media or assay buffer to 37°C[6]. While gently vortexing the media, add the 1 mM intermediate stock drop-by-drop to achieve the final desired concentration (e.g., 10 µM)[6].

    • System Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. The absence of a visible pellet confirms that the compound remains in solution and has not micro-precipitated. The final DMSO concentration must be ≤ 1.0% (ideally ≤ 0.5%)[3][6].

    Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)

    Causality: The kneading method mechanically forces the hydrophobic compound into the cyclodextrin cavity using high shear forces and minimal solvent, maximizing complexation efficiency and entropic energy release[][4][5].

    • Molar Ratio Calculation: Weigh 2-Benzofuranyl-4-morpholinylmethanone and HP-β-CD to achieve a 1:1 or 1:2 molar ratio[6].

    • Paste Formation: Place the HP-β-CD in a glass mortar. Add a minimal volume of a 50:50 ethanol/water co-solvent to form a thick, uniform paste[5][6].

    • Kneading: Add the active compound powder directly to the paste. Triturate (knead) vigorously with a pestle for 45–60 minutes[4][6]. The high mechanical shear forces the lipophilic core into the cyclodextrin cavities[4][5].

    • Drying & Reconstitution: Dry the resulting complex in a vacuum desiccator overnight to remove all residual ethanol[6]. Pulverize the dried complex and dissolve it directly into your pre-warmed aqueous assay buffer[4].

    • System Validation: Measure the UV-Vis absorbance of the reconstituted solution. A linear increase in absorbance correlating with concentration, combined with a lack of turbidity, validates successful inclusion and true aqueous solubility.

    Section 3: Excipient Selection & Quantitative Data

    To optimize your assay conditions, consult the following excipient compatibility matrix to balance solubility enhancement against potential in vitro interference.

    Excipient / StrategyMechanism of ActionMax Tolerated Conc. (In Vitro)Primary AdvantagePrimary Limitation
    DMSO (Dimethyl Sulfoxide) Co-solvency; reduces dielectric constant of water0.1% – 0.5% (v/v)High thermodynamic solubilization powerHigh risk of cytotoxicity and membrane alteration
    HP-β-Cyclodextrin Inclusion complexation; hydrophobic sequestration1% – 5% (w/v)Prevents kinetic precipitation without toxicityRequires complexation time; may alter free-drug kinetics
    Tween-20 / Triton X-100 Micellar solubilization; surfactant action0.01% – 0.1% (v/v)Effective for highly lipophilic aggregatesLyses cell membranes at low concentrations
    Ethanol Co-solvency0.1% – 1.0% (v/v)Evaporates easily during complexation prepCan denature proteins in biochemical assays
    Section 4: Solubilization Decision Workflow

    SolubilizationWorkflow Start 2-Benzofuranyl-4- morpholinylmethanone (Lipophilic Core) Solvent Dissolve in 100% DMSO (10 mM Stock) Start->Solvent Dilution Aqueous Media Dilution Solvent->Dilution Precip Kinetic Precipitation (Nucleation) Dilution->Precip High conc. Clear Clear Solution (DMSO ≤ 0.5%) Dilution->Clear Low conc. Cyclo HP-β-CD Complexation (Kneading Method) Precip->Cyclo Rescue strategy Tox Cytotoxicity Check (Vehicle Control) Clear->Tox Tox->Cyclo Fail (Toxicity) Assay Proceed to In Vitro Assay Tox->Assay Pass Cyclo->Assay Water Soluble

    Decision tree for solubilizing lipophilic compounds for in vitro assays.

    References
    • Improving aqueous solubility of Danthron for in vitro assays | BenchChem | 6

    • Improving (-)-Anomalin solubility for in vitro assays | BenchChem | 3

    • Cyclodextrin Solutions for API Solubility Boost | BOC Sciences |

    • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility | Global Pharmaceutical Sciences Review (GPSR) | 4

    • 77509-76-3 | benzofuran-2-yl(morpholino)methanone | AiFChem | 1

    • Cyclodextrins and their application in enhancing solubility, dissolution rate and bioavailability | SciSpace | 5

    Sources

    Technical Support Center: 2-Benzofuranyl-4-morpholinylmethanone Stability & Troubleshooting

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Core Vulnerabilities

    2-Benzofuranyl-4-morpholinylmethanone (CAS: 77509-76-3) is a specialized morpholine amide derivative composed of a benzofuran-2-carboxylic acid moiety coupled with morpholine 1. While morpholine amides are generally valued in organic synthesis for their operational stability and high water solubility compared to traditional Weinreb amides 2, they are not immune to degradation during long-term storage.

    When troubleshooting batch degradation, researchers must evaluate two primary structural vulnerabilities:

    • Amide Hydrolysis: Cleavage of the N-acyl morpholine bond, strictly driven by ambient moisture and temperature extremes 3.

    • Benzofuran Ring Oxidation/Photolysis: The electron-rich benzofuran heteroaromatic ring is highly susceptible to UV-induced radical formation and subsequent oxidation, leading to colored polymeric degradants 4.

    Diagnostic FAQs: Troubleshooting Common Storage Issues

    Q1: My stored batch shows a new HPLC peak with a shorter retention time. What is the likely degradant? A: This is a classic signature of amide hydrolysis . Over extended storage in non-desiccated conditions, the amide bond degrades into 2-benzofurancarboxylic acid and morpholine. Because 2-benzofurancarboxylic acid is significantly more polar than the parent morpholine amide, it elutes earlier on a standard reverse-phase C18 column. Causality: Water molecules act as nucleophiles attacking the electrophilic carbonyl carbon. Even though morpholine amides are more stable than their corresponding esters, residual moisture combined with trace acidic or basic impurities from the synthesis process will catalyze this cleavage over time.

    Q2: The compound was originally a white powder but has developed a yellow-brown discoloration. Is it still usable? A: Discoloration typically indicates photolytic or oxidative degradation of the benzofuran ring. Benzofuran strongly absorbs UV light (λmax ≈ 285 nm), which can trigger direct photolysis and radical-mediated oxidation if stored in clear glass or exposed to atmospheric oxygen 5. Causality: The oxidation of the heteroaromatic ring generates quinone-like intermediates or polymeric compounds. These are highly chromophoric, meaning they appear deeply colored even at trace concentrations (<0.5%). You must run an HPLC-UV/MS analysis to quantify the purity. If purity remains >98%, the discoloration may be cosmetic, but for sensitive biological assays, the batch must be recrystallized.

    Q3: How does the stability of this morpholine amide compare to Weinreb amides during storage? A: Morpholine amides offer distinct advantages in operational stability compared to Weinreb amides (N-methoxy-N-methyl amides). They are less hygroscopic and do not require the expensive, less stable N,O-dimethylhydroxylamine hydrochloride for synthesis 2. However, their higher hydrophilicity means they can absorb ambient moisture more readily if left unsealed, making proper desiccation critical for long-term storage.

    Quantitative Stability Data

    To assist in shelf-life estimation and storage planning, the following table summarizes the expected degradation rates of 2-Benzofuranyl-4-morpholinylmethanone under various controlled storage conditions.

    Storage ConditionTemperatureContainer / AtmosphereEst. Degradation Rate (%/month)Primary Degradant Formed
    Optimal -20°CAmber glass, Argon flushed< 0.05%None detected
    Standard Refrigerated 2°C - 8°CClear glass, Desiccated0.1% - 0.2%Trace 2-Benzofurancarboxylic acid
    Ambient (Protected) 25°CAmber glass, Desiccated0.5% - 1.0%2-Benzofurancarboxylic acid
    Ambient (Exposed) 25°CClear glass, Ambient humidity2.5% - 5.0%Hydrolysis products & Oxidized polymers
    Accelerated Stress 40°C / 75% RHClear glass, Ambient air> 10.0%Complete degradation cascade

    Mechanistic Degradation Pathways

    The following diagram maps the dual degradation pathways affecting the compound when exposed to suboptimal environmental conditions.

    DegradationPathways Parent 2-Benzofuranyl-4-morpholinylmethanone (Intact API) Hydrolysis Hydrolysis Pathway (Moisture + Trace Acid/Base) Parent->Hydrolysis Nucleophilic H2O attack Oxidation Oxidative/Photolytic Pathway (O2 + UV Light <300nm) Parent->Oxidation Radical formation Acid 2-Benzofurancarboxylic Acid (Early HPLC Elution) Hydrolysis->Acid Amine Morpholine (Volatile/Polar) Hydrolysis->Amine Polymers Quinone & Polymeric Derivatives (Yellow/Brown Discoloration) Oxidation->Polymers

    Degradation pathways of 2-Benzofuranyl-4-morpholinylmethanone via hydrolysis and photolysis.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, use the following self-validating protocols to assess batch purity and mitigate further degradation.

    Protocol A: HPLC-UV/MS Method for Degradant Quantification

    This protocol is specifically designed to separate the parent morpholine amide from its highly polar hydrolysis products and non-polar polymeric degradants.

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg of the stored compound in 1.0 mL of HPLC-grade Acetonitrile (ACN).

      • Self-Validation Check: If the solution remains cloudy or leaves a dark residue, severe polymeric degradation has occurred. The intact amide is highly soluble in ACN.

    • Column Selection: Use a standard C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water (critical for promoting ionization and maintaining a sharp peak shape for the carboxylic acid degradant).

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

    • Detection: Set UV detection at 254 nm and 285 nm (the specific λmax for the benzofuran ring 5). Use Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode.

    • Data Interpretation:

      • Parent Peak: [M+H]+ expected at m/z 232.

      • Hydrolysis Peak: 2-benzofurancarboxylic acid will elute significantly earlier; switch to negative ion mode to confirm [M-H]- at m/z 161.

      • Polymer Peaks: Broad, late-eluting humps absorbing strongly at 285 nm indicate oxidative degradation.

    Protocol B: Optimal Long-Term Storage & Recovery Workflow

    If your batch shows <5% degradation, it can be rescued, purified, and stabilized for long-term use.

    Step-by-Step Methodology:

    • Purification (If Discolored): Dissolve the compound in a minimal amount of hot ethyl acetate. Filter through a short pad of silica gel to trap polar baseline impurities and colored polymers. Concentrate the filtrate under reduced pressure.

    • Drying: Transfer the purified solid to a vacuum desiccator containing fresh phosphorus pentoxide (P2O5) or indicating silica gel. Apply high vacuum (<1 mbar) for 24 hours to remove all trace moisture capable of initiating hydrolysis.

    • Packaging: Transfer the dried powder into an amber glass vial (essential to block UV light <300 nm).

    • Inert Atmosphere: Purge the vial with dry Argon or Nitrogen gas for 30 seconds to displace atmospheric oxygen.

    • Sealing and Storage: Seal tightly with a PTFE-lined cap, wrap the seal with Parafilm, and store at -20°C.

      • Self-Validation Check: Include a small, sealed humidity indicator card in the secondary storage container. If the card turns pink, the microenvironment seal has failed and the sample must be re-desiccated.

    References

    • AiFChem. "77509-76-3 | benzofuran-2-yl(morpholino)methanone". aifchem.com.
    • Ogiwara, Y. et al. "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis". Synthesis, Thieme-connect, 2025.
    • Kang, C. W. et al. "Instability of Amide Bond... Mechanistic Insights into Cleavable Amide Bond". ACS Omega, 2020.
    • Yasmeen, A. et al. "Pharmaceutical active ingredients... degradation processes". International Journal of Research in Pharmacology & Pharmacotherapeutics, 2021.
    • ECHEMI. "271-89-6, Benzofuran Formula and Degradation". echemi.com.

    Sources

    optimizing reaction yield and purity in 2-Benzofuranyl-4-morpholinylmethanone synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Synthesis of 2-Benzofuranyl-4-morpholinylmethanone

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support resource for the synthesis of 2-Benzofuranyl-4-morpholinylmethanone. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable advice for optimizing reaction yield and purity. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and field-proven experience.

    Frequently Asked Questions (FAQs)

    Q1: What is the general synthetic strategy for 2-Benzofuranyl-4-morpholinylmethanone?

    A1: The most direct and common method for synthesizing this target molecule is through an amide coupling reaction. This involves the condensation of 2-Benzofurancarboxylic acid with morpholine.[1] To facilitate this reaction, which does not occur spontaneously under ambient conditions, the carboxylic acid must first be "activated" using a coupling reagent.[2] The activated intermediate is then susceptible to nucleophilic attack by the secondary amine of morpholine to form the stable amide bond.

    The general workflow is visualized below:

    G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 2-Benzofurancarboxylic Acid Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Activated_Intermediate Highly Reactive Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Reaction with Amine Morpholine Product 2-Benzofuranyl-4-morpholinylmethanone Activated_Intermediate->Product Nucleophilic Attack by Amine->Product Base Non-nucleophilic Base (e.g., DIPEA) Base->Amine Deprotonates (if salt) & Neutralizes Acid Byproduct

    Caption: General workflow for amide bond formation.

    Q2: Which coupling reagents are most effective for this specific transformation?

    A2: The choice of coupling reagent is critical and depends on factors like desired yield, cost, and ease of byproduct removal. For the coupling of a relatively straightforward secondary amine like morpholine, several options are effective:

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Often considered a gold-standard reagent, HATU is highly efficient, especially for challenging or sterically hindered substrates.[1][3] It forms a highly reactive OAt-active ester, leading to rapid reaction times and high yields, often with minimal side reactions.

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive: EDC is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed with an aqueous wash.[4] It is almost always used with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole). These additives increase coupling efficiency and, crucially, suppress racemization (if applicable) and prevent the formation of an inactive N-acylurea byproduct.[5][6]

    • DCC (Dicyclohexylcarbodiimide): One of the older coupling agents, DCC is effective but produces a dicyclohexylurea (DCU) byproduct that is often insoluble in common organic solvents and must be removed by filtration. This can sometimes lead to product loss due to co-precipitation.

    A comparison of common choices is summarized in the table below.

    Coupling ReagentAdditive/BaseTypical YieldProsCons
    HATU DIPEA>90%High efficiency, fast reaction, suitable for hindered substrates.[3]Higher cost, can form guanidinium byproduct if amine is added first.
    EDC HOBt, DIPEA70-90%Water-soluble urea byproduct is easily removed.[4]Less reactive than HATU; O-acylisourea intermediate can rearrange without HOBt.[6]
    SOCl₂ Pyridine/Et₃NVariableInexpensive, forms a highly reactive acyl chloride intermediate.Harsh conditions, incompatible with sensitive functional groups.[1][7]
    Q3: How can I monitor the reaction's progress effectively?

    A3: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

    • TLC: This is a quick and easy way to visualize the consumption of starting materials. A good solvent system (e.g., 30-50% Ethyl Acetate in Hexane) should provide clear separation between the 2-benzofurancarboxylic acid (which will likely be a low Rf spot), morpholine (often difficult to see without staining), and the more nonpolar product (higher Rf). The reaction is complete when the carboxylic acid spot is no longer visible.

    • LC-MS: This provides more definitive information, showing the disappearance of the starting material mass peaks and the appearance of the product mass peak. This is the preferred method for quantitative analysis and for detecting minor byproducts.

    Troubleshooting Guide

    Problem 1: Low or No Product Yield

    Q: My reaction has run overnight, but TLC/LC-MS analysis shows only unreacted starting materials. What are the likely causes?

    A: This is a common issue that can almost always be traced back to one of four areas: reagent quality, reaction conditions, stoichiometry, or pH.

    G cluster_reagents Reagent Troubleshooting cluster_conditions Conditions Troubleshooting Low_Yield Low or No Yield Inactive_Reagents Inactive Reagents? Low_Yield->Inactive_Reagents Suboptimal_Conditions Suboptimal Conditions? Low_Yield->Suboptimal_Conditions Incorrect_Stoichiometry Incorrect Stoichiometry? Low_Yield->Incorrect_Stoichiometry pH_Issue Incorrect pH? Low_Yield->pH_Issue EDC_Hydrolyzed EDC is moisture-sensitive. Use fresh EDC, store in desiccator. Inactive_Reagents->EDC_Hydrolyzed Acid_Purity Carboxylic acid is impure. Inactive_Reagents->Acid_Purity Amine_Purity Morpholine is impure or degraded. Inactive_Reagents->Amine_Purity Anhydrous Water present? Dry solvents and glassware. Run under N₂. Suboptimal_Conditions->Anhydrous Temperature Temperature too low? Most couplings run at 0°C to RT. Suboptimal_Conditions->Temperature Solvent Wrong solvent? Use aprotic solvents like DMF, DCM. Suboptimal_Conditions->Solvent

    Caption: Troubleshooting logic for low reaction yield.

    Detailed Solutions:

    • Inactive Coupling Agent: Carbodiimides like EDC are highly sensitive to moisture and can hydrolyze rapidly, rendering them inactive.[4]

      • Action: Always use fresh, high-quality EDC from a properly stored container (desiccator). Allow the reagent bottle to warm to room temperature before opening to prevent moisture condensation.

    • Presence of Water: Water will hydrolyze the activated ester intermediate faster than it can react with the amine, leading back to the starting carboxylic acid.

      • Action: Ensure all glassware is oven-dried. Use anhydrous solvents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to minimize atmospheric moisture.[4]

    • Incorrect pH/Insufficient Base: The amide coupling requires the amine to be in its free-base, nucleophilic form. If the reaction mixture is acidic, the morpholine will be protonated and unreactive.

      • Action: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N).[6] Typically, 2-3 equivalents are used to ensure the amine is deprotonated and to neutralize any acidic byproducts generated during the reaction (e.g., HCl from EDC hydrochloride).

    • Sub-optimal Solvent: The choice of solvent can significantly impact reaction rates.

      • Action: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are standard solvents for this type of coupling.[4] Ensure your starting materials are soluble in the chosen solvent.

    Problem 2: Significant Impurity Formation

    Q: I've formed my product, but I also see a major byproduct with a mass corresponding to [EDC + 2-Benzofurancarboxylic Acid - H₂O]. What is this and how do I prevent it?

    A: This is a classic byproduct of carbodiimide chemistry. The highly reactive O-acylisourea intermediate, if not immediately intercepted by the amine, can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.

    • Cause: The O-acylisourea intermediate is too long-lived, giving it time to rearrange. This can happen if the amine is not sufficiently nucleophilic or if its concentration is low.

    • Solution: This is the primary reason for using additives like HOBt or HOAt.[6] These additives react with the O-acylisourea to form an HOBt- or HOAt-ester. This new activated intermediate is more stable towards rearrangement but still highly reactive towards the amine.[6]

      • Action: Always include at least 1.1 equivalents of HOBt when using EDC. Pre-activating the carboxylic acid with EDC and HOBt for 15-30 minutes before adding the morpholine can further improve results.

    Problem 3: Difficult Purification

    Q: My crude product is a sticky oil, and the product, unreacted acid, and urea byproduct have very similar Rf values on TLC. How can I effectively purify my compound?

    A: This is a common challenge when starting materials and products have similar polarities. The solution lies in a robust workup procedure before attempting chromatography.

    • Aqueous Workup: A well-designed series of aqueous washes can remove the majority of impurities.

      • Acid Wash: Dilute the reaction mixture in a solvent like Ethyl Acetate or DCM and wash with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution).[8] This will protonate and remove any unreacted morpholine and excess basic additives like DIPEA.

      • Base Wash: Follow with a wash using a weak base (e.g., saturated NaHCO₃ solution).[8] This will deprotonate and remove unreacted 2-benzofurancarboxylic acid and the HOBt additive.

      • Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer before drying with MgSO₄ or Na₂SO₄.

    • Alternative Chromatography: If normal phase silica gel chromatography is ineffective, consider other options.

      • Different Solvent System: Experiment with different solvent systems. Adding a small amount of methanol or triethylamine to your eluent can sometimes improve separation.

      • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient can be very effective.[9]

    Optimized Experimental Protocol (HATU Method)

    This protocol is recommended for achieving high yield and purity.

    Materials:

    • 2-Benzofurancarboxylic acid (1.0 eq)

    • Morpholine (1.2 eq)

    • HATU (1.1 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DMF (to make a 0.2 M solution)

    • Nitrogen or Argon atmosphere

    Procedure:

    • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-Benzofurancarboxylic acid (1.0 eq) and HATU (1.1 eq).

    • Dissolution: Add anhydrous DMF and stir until all solids are dissolved.

    • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise. Stir the mixture at 0 °C for 15 minutes. A color change may be observed. This is the "pre-activation" step, which allows the formation of the reactive HATU-ester.

    • Coupling: Add morpholine (1.2 eq) dropwise to the activated mixture at 0 °C.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.

    • Workup: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to yield 2-Benzofuranyl-4-morpholinylmethanone as a pure solid.

    References

    • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. (2007). Synfacts. Retrieved from [Link]

    • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Waseda University. Retrieved from [Link]

    • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]

    • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). ACS Publications. Retrieved from [Link]

    • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

    • The preparation and applications of amides using electrosynthesis. (2020). RSC Publishing. Retrieved from [Link]

    • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved from [Link]

    • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. (n.d.). University of Huddersfield Research Portal. Retrieved from [Link]

    • Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. (2008). ACS Publications. Retrieved from [Link]

    • Borane-Pyridine: An Efficient Catalyst for Direct Amidation. (2024). MDPI. Retrieved from [Link]

    • Chemistry of Amides. (2022). LibreTexts Chemistry. Retrieved from [Link]

    • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • Amides Preparation and Reactions Summary. (2020). Chemistry Steps. Retrieved from [Link]

    • Why did my amide syntesis does not work?. (2021). ResearchGate. Retrieved from [Link]

    • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • How should I purify a complex, polar, amide reaction mixture?. (2023). Biotage. Retrieved from [Link]

    Sources

    reducing baseline noise in 2-Benzofuranyl-4-morpholinylmethanone LC-MS/MS analysis

    Author: BenchChem Technical Support Team. Date: April 2026

    Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and reducing baseline noise in the LC-MS/MS analysis of 2-Benzofuranyl-4-morpholinylmethanone. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical framework for diagnosing and resolving the issues that compromise sensitivity and data quality.

    Technical Support Guide: 2-Benzofuranyl-4-morpholinylmethanone Analysis

    Frequently Asked Questions (FAQs)

    Q1: What are the primary sources of background noise in my LC-MS/MS data?

    A: Background noise in mass spectrometry can be broadly categorized into two types: chemical noise and electronic noise.[1]

    • Chemical Noise: This is the most common culprit and arises from unwanted ions reaching the detector. Sources are varied and include impurities in mobile phase solvents and additives, contaminants from sample preparation (e.g., plasticizers leached from tubes), residues from previous analyses (carryover), and components from the sample matrix itself.[1][2] This type of interference is often most prominent in the low-molecular-weight range.[1][3]

    • Electronic Noise: This noise is inherent to the detector and electronic components of the mass spectrometer. While modern instruments are designed for very low electronic noise, it can still be a factor.[1]

    Q2: My baseline is consistently high and noisy. How can I identify the source of the contamination?

    A: A high, noisy baseline is typically a sign of chemical contamination.[1] A systematic approach using a sequence of blank injections is the most effective way to isolate the source. Start by running a gradient with no injection to assess the instrument's inherent baseline. Then, inject your mobile phase to see if the contamination originates there. Finally, inject a blank sample that has been through your entire sample preparation procedure to check for contamination from reagents or labware.[1]

    Q3: How can I determine if the noise is originating from my LC system or my mass spectrometer?

    A: A simple diagnostic test can help pinpoint the origin. Acquire data while running your gradient but set the LC flow rate to zero (or divert the flow to waste before it enters the MS). If the baseline noise level remains high, the issue is likely within the mass spectrometer (e.g., a contaminated ion source or gas line).[4][5] If the baseline drops significantly when the flow is stopped, the contamination is coming from the LC side, which includes your mobile phase, the LC hardware, or the column.[5]

    Q4: I see "ghost peaks" in my blank injections. What are they and how do I eliminate them?

    A: Ghost peaks are unexpected peaks that appear in your chromatograms, often during blank or solvent runs. They typically stem from two main sources:

    • Sample Carryover: Residue from a previous, more concentrated sample adsorbing to surfaces in the injector, needle, or column, which then elutes in a subsequent run.[6][7] Implementing a more rigorous needle and injector wash protocol, often with a stronger solvent than your mobile phase, is critical for prevention.[1]

    • Mobile Phase Contamination: Impurities in your solvents or additives can accumulate on the column during equilibration (especially under highly aqueous conditions) and then elute as a broad peak when the organic percentage of the mobile phase increases during the gradient.[8]

    Q5: My signal-to-noise (S/N) ratio is poor, even when the baseline looks relatively stable. What should I optimize first?

    A: A low S/N ratio can be improved by either increasing the analyte signal or decreasing the baseline noise.[9] The most effective first step is to optimize the ionization source conditions to ensure maximum production and transfer of your target ions into the mass spectrometer.[10] This involves methodically tuning parameters like gas flows, temperatures, and capillary voltage for your specific analyte and flow rate.[10][11]

    Systematic Troubleshooting Guide

    A clean baseline is the foundation of sensitive and reproducible quantification. This guide provides a systematic approach to identifying and eliminating sources of noise.

    Mobile Phase & Solvents: The First Line of Defense

    The purity of your mobile phase is paramount. Contaminants introduced here will flow continuously into your mass spectrometer, creating a chronically high background.

    • Causality: HPLC-grade solvents often contain trace-level impurities and non-volatile components that are not problematic for UV detection but can significantly increase background noise in mass spectrometry.[1][10] These impurities can also form adducts with your target analyte, reducing the intensity of the desired protonated molecule.[12]

    • Corrective Actions:

      • Use High-Purity Solvents: Always use solvents specifically designated as "LC-MS grade" or an equivalent high-purity grade.[1][8][10][13] Studies have shown a significant reduction in background ions when switching from HPLC-grade to LC-MS-grade solvents.[10]

      • Select Volatile Additives: Use volatile mobile phase modifiers like formic acid, acetic acid, ammonium formate, or ammonium acetate.[9][11][12][14] These are compatible with the high vacuum of the MS system. Non-volatile buffers like phosphate will precipitate and contaminate the ion source.

      • Prepare Fresh Batches: Aqueous mobile phases are susceptible to microbial growth, which can introduce a host of interfering compounds.[4] It is best practice to prepare fresh aqueous mobile phases daily.[1]

      • Check Additive Quality: Even high-purity additives can be a source of contamination.[15] If you suspect an additive, try a fresh bottle from a different lot or manufacturer.

    Sample Preparation: Minimizing Matrix Interference

    For complex samples, such as those derived from biological matrices, inadequate sample cleanup is a primary source of baseline noise and ion suppression.

    • Causality: The sample matrix contains numerous endogenous components (lipids, salts, proteins) that can co-elute with your analyte.[10] These compounds compete for ionization in the MS source, which can suppress the signal of your target analyte and contribute to a noisy, elevated baseline.[10][11] Phospholipids, in particular, are notorious for causing issues in bioanalysis.[16]

    • Corrective Actions:

      • Employ Effective Cleanup Techniques:

        • Solid-Phase Extraction (SPE): This is a highly effective and selective method for removing interferences and concentrating the analyte of interest.[9]

        • Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their relative solubilities in two immiscible liquids.[9]

        • Protein Precipitation: A fast method, but be aware that it does not effectively remove other matrix components like phospholipids.[16]

      • Beware of Consumables: Contaminants can be introduced from the materials used during sample preparation. Plasticizers (e.g., phthalates) can leach from centrifuge tubes, well plates, and pipette tips, appearing as background ions.[10]

    LC System: A Reservoir for Contaminants

    The entire fluidic path of the LC system can harbor contaminants that contribute to baseline noise.

    • Causality: Over time, residues from samples, mobile phases, and system components can accumulate in pump seals, tubing, and especially on the analytical column.[4][6] This buildup can lead to increased backpressure, poor peak shape, and a noisy, drifting baseline.[6]

    • Corrective Actions:

      • Perform a System Flush: Regularly flush the entire LC system with a strong solvent mixture to remove widespread contamination. A common and effective flushing solution is a mix of water, acetonitrile, methanol, and isopropanol.[4]

      • Implement a Robust Wash Protocol: To combat carryover, ensure the autosampler's needle wash uses a solvent strong enough to remove all traces of the previous sample. This may require a multi-step wash with different solvents.[1]

      • Maintain Column Health: If you suspect the column is the source of contamination, attempt to wash it according to the manufacturer's instructions. If the problem persists, replacing the column is the next logical step.[4][5]

    Mass Spectrometer: The Final Checkpoint

    If the noise persists after addressing the LC system and consumables, the issue likely lies within the mass spectrometer itself, most commonly the ion source.

    • Causality: The ion source is where the magic of ionization happens, but it's also where non-volatile materials, salts, and matrix components deposit and build up over time.[4][6] This contamination on critical components like the capillary, spray shield, and cone/orifice can disrupt the electric fields necessary for efficient ionization and ion transfer, leading to poor sensitivity and high background noise.[6]

    • Corrective Actions:

      • Regular Ion Source Cleaning: The ion source should be cleaned on a regular basis. The frequency depends on sample throughput and cleanliness. Follow the manufacturer's specific protocol for disassembly, cleaning, and reassembly.[6][17]

      • Optimize Source Parameters: Fine-tuning source parameters can significantly improve the S/N ratio by enhancing analyte signal and reducing noise.[3][10][11] For instance, increasing the cone gas flow can help reduce the presence of solvent clusters and other interfering ions before they enter the mass analyzer.[3][18]

      • Check Gas Purity and Supply: Ensure you are using high-purity nitrogen or air for your nebulizing and drying gases. Contaminated gas can be a subtle but significant source of noise.[4]

    Visualizations & Data

    Troubleshooting Workflow

    This diagram outlines a logical sequence for diagnosing the source of baseline noise.

    TroubleshootingWorkflow Start High Baseline Noise Detected Isolate_Source Isolate Source: LC vs. MS (Divert Flow to Waste) Start->Isolate_Source LC_Path Noise from LC System Isolate_Source->LC_Path Baseline Drops MS_Path Noise from MS System Isolate_Source->MS_Path Baseline Stays High Check_Mobile_Phase Step 1: Check Mobile Phase - Use fresh LC-MS grade solvents - Check additives LC_Path->Check_Mobile_Phase Clean_Source Step 1: Clean Ion Source - Follow manufacturer's protocol MS_Path->Clean_Source Check_Sample_Prep Step 2: Review Sample Prep - Improve matrix cleanup (SPE) - Check for consumable leaching Check_Mobile_Phase->Check_Sample_Prep Check_LC_Hardware Step 3: Check LC Hardware - Perform system flush - Check for carryover Check_Sample_Prep->Check_LC_Hardware Optimize_Params Step 2: Optimize MS Parameters - Tune gas flows, temps, voltages Clean_Source->Optimize_Params Check_Gas Step 3: Check Gas Supply - Verify purity and check for leaks Optimize_Params->Check_Gas

    Caption: A logical workflow for systematically isolating the source of baseline noise.

    MS Source Parameter Optimization

    This table summarizes key ESI source parameters and their primary role in optimizing the signal-to-noise ratio.

    ParameterPrimary FunctionEffect on Signal & NoiseOptimization Strategy
    Drying Gas Flow/Temp Aids in desolvation of droplets.Insufficient flow/temp leads to poor desolvation, solvent clusters (noise), and signal suppression. Excessive temp can degrade labile compounds.Increase for higher LC flow rates or highly aqueous mobile phases. Tune for maximum analyte signal without degradation.[10]
    Nebulizer Gas Pressure Assists in spray formation (nebulization).Affects droplet size and spray stability. Improper pressure can lead to an unstable signal (noise).Optimize for a stable spray and consistent signal intensity.[11]
    Capillary/Spray Voltage Creates the charge separation needed for ESI.A primary driver of ionization efficiency. Tune for the highest stable signal for the analyte. Too high a voltage can cause source discharge (noise).Perform a capillary voltage ramp while infusing the analyte to find the optimal setting.[11]
    Cone/Nozzle/Orifice Voltage Promotes in-source fragmentation and declustering.Helps remove solvent adducts from the analyte ion, which can improve the signal of the target m/z. Can also be used to reduce low-mass chemical noise.Optimize to maximize the precursor ion signal while minimizing adducts and background noise.[3][18]

    Experimental Protocols

    Protocol 1: Systematic Diagnostic Blank Injections

    This sequence helps identify the origin of contamination.

    • System Baseline: Run a full gradient method without any injection. This shows the baseline noise from the LC-MS system itself (solvents, pumps, detector).

    • Solvent Blank: Inject a sample of your mobile phase A (the aqueous phase). This will show any contamination present in your aqueous solvent or from the autosampler itself.

    • Method Blank: Prepare a "sample" consisting of your final sample diluent that has gone through all the same preparation steps as a real sample (e.g., use the same vials, pipette tips, and reagents). This will reveal any contamination introduced during the sample preparation workflow.[1]

    Protocol 2: General LC System Flush

    This protocol is designed to remove widespread chemical contamination from the LC system.

    • Prepare Flushing Solvent: Create a solution of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol. All solvents must be LC-MS grade.[4]

    • Disconnect Column: Remove the analytical column from the system and replace it with a union to connect the injector directly to the detector inlet.

    • Flush System: Place all solvent lines into the flushing solution. Purge each pump line to ensure the new solvent has filled the system.

    • Run Flush Program: Set the pump to flow at a moderate rate (e.g., 0.5 mL/min) for an extended period, such as several hours or overnight. Ensure the flow is directed to waste.[4]

    • Re-equilibrate: Once the flush is complete, replace the flushing solvent with your fresh, high-purity mobile phases and flush the system thoroughly.

    • Test System: Run a blank gradient to ensure the background noise has been reduced before reinstalling the column.

    Protocol 3: General Ion Source Cleaning

    Disclaimer: Always follow the specific instructions and diagrams in your instrument's official hardware manual. This is a generalized guide.

    • System Shutdown: Safely shut down the instrument, turn off all power, and vent the vacuum system to atmospheric pressure. Allow the source to cool completely.[17]

    • Source Removal & Disassembly: Carefully remove the ion source from the vacuum housing. Take digital photographs at each stage of disassembly to aid in reassembly.[17][19] Pay close attention to the orientation of each part and the electrical connections.

    • Cleaning Metal Parts:

      • Polishing: Use an abrasive slurry (e.g., alumina powder in water or methanol) on a cotton swab to polish away visible discoloration on metal components.

      • Sonication: After polishing, sonicate the metal parts sequentially in high-purity water, then methanol, and finally isopropanol to remove all residues and abrasive particles.

    • Cleaning Insulators & Polymers: Gently wipe ceramic and polymer parts with a lint-free cloth dampened with methanol. Avoid abrasive cleaning on these components. If they cannot be cleaned, they should be replaced.[17]

    • Drying & Reassembly: Ensure all parts are completely dry before reassembly. Use clean, powder-free gloves and tweezers to handle all components to avoid re-contamination from skin oils.[17] Carefully reassemble the source, using your photographs as a guide.

    • System Pump Down & Test: Reinstall the source, pump the system down, and allow sufficient time for the vacuum and temperatures to stabilize before checking performance.

    References

    • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

    • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]

    • Chromatography Online. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

    • Restek. (n.d.). Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. [Link]

    • Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. [Link]

    • PubMed. (2011, June 15). Characteristics and origins of common chemical noise ions in negative ESI LC-MS. [Link]

    • Chromatography Online. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. [Link]

    • News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. [Link]

    • Scientific Instrument Services. (n.d.). MS Tip: Mass Spectrometer Source Cleaning Procedures. [Link]

    • PubMed. (2010, April 23). Improving liquid chromatography-tandem mass spectrometry determinations by modifying noise frequency spectrum between two consecutive wavelet-based low-pass filtering procedures. [Link]

    • PubMed. (n.d.). Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. [Link]

    • Technology Networks. (2023, September 27). Optimizing Mobile Phase Solvent Purity for LC-MS. [Link]

    • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. [Link]

    • HALO Columns. (n.d.). LC Chromatography Troubleshooting. [Link]

    • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]

    • The Column. (2018, July 16). Solvents: An Overlooked Ally for Liquid Chromatography–Mass Spectrometry. [Link]

    • PMC. (2023, August 22). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. [Link]

    • Waters Knowledge Base. (n.d.). Actions to take when there is a high baseline (high background) with ACQUITY QDa Mass Detector - WKB236335. [Link]

    • Chromatography Online. (2022, October 1). Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline?. [Link]

    • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience?. [Link]

    • Reddit. (2019, August 11). any tips on cleaning out a mass spec ion source? (and how to put it back together? ). [Link]

    Sources

    Navigating Chromatographic Challenges: A Technical Support Guide for 2-Benzofuranyl-4-morpholinylmethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by a Senior Application Scientist

    This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for resolving chromatographic co-elution issues encountered during the analysis of 2-Benzofuranyl-4-morpholinylmethanone. This guide is structured to offer both quick-reference FAQs and in-depth troubleshooting workflows, grounded in the fundamental principles of chromatographic separation.

    Frequently Asked Questions (FAQs)

    Q1: I'm seeing a shoulder on my main peak for 2-Benzofuranyl-4-morpholinylmethanone. Is this co-elution?

    A1: A shoulder on your peak is a strong indicator of co-elution, where an impurity or related compound is not fully separated from your target analyte.[1] However, it can also suggest other issues like a contaminated or damaged column frit. To confirm, it is recommended to use a diode array detector (DAD) to check for peak purity. If the UV spectra across the peak are not identical, co-elution is highly likely.[1][2]

    Q2: My analyte is eluting very early, close to the solvent front, and co-eluting with other early-eluting peaks. How can I increase its retention on a C18 column?

    A2: This indicates that your analyte has insufficient interaction with the C18 stationary phase, a common issue for compounds with polar characteristics. To increase retention, you need to increase the analyte's capacity factor (k'). This can be achieved by weakening the mobile phase, which in reversed-phase chromatography means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[2]

    Q3: I've tried adjusting my mobile phase, but I still can't resolve my analyte from an impurity. What is the next logical step?

    A3: If modifying the mobile phase composition (the "strength") doesn't achieve separation, the next step is to alter the selectivity (α) of your chromatographic system. Selectivity is the ability of the system to differentiate between two analytes. The most powerful way to change selectivity is to switch to a column with a different stationary phase chemistry.[3] Alternatively, significant changes in selectivity can also be achieved by adjusting the pH of the mobile phase, especially for ionizable compounds like 2-Benzofuranyl-4-morpholinylmethanone.[4][5]

    Q4: What role does the morpholine group in my analyte play in its chromatographic behavior?

    A4: The morpholine group is a basic moiety and is polar. This makes the molecule ionizable. The pH of your mobile phase will significantly impact the charge state of the morpholine nitrogen. At a pH well below its pKa (the pKa of morpholine is approximately 8.5), the nitrogen will be protonated (positively charged), making the molecule more polar and less retained on a C18 column. At a pH above the pKa, it will be neutral, increasing its hydrophobicity and retention. This property can be exploited to manipulate retention and selectivity.

    In-Depth Troubleshooting Guide

    Co-elution is a common hurdle in HPLC analysis, fundamentally a problem of insufficient resolution. The resolution between two peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention (or capacity factor, k') . This guide is structured to systematically address each of these factors to resolve co-elution issues with 2-Benzofuranyl-4-morpholinylmethanone.

    Part 1: Initial Assessment and System Health Check

    Before modifying your method, it's crucial to ensure your HPLC system is performing optimally, as poor peak shape can mimic co-elution.

    Common Issues and Solutions:

    IssuePotential CauseRecommended Action
    Broad or Tailing Peaks Column contamination or voidFlush the column with a strong solvent. If the problem persists, consider replacing the column.[6]
    High extra-column volumeMinimize the length and diameter of tubing between the injector, column, and detector.[6]
    Sample solvent mismatchDissolve your sample in the initial mobile phase whenever possible.[6]
    Ghost Peaks Mobile phase impurities or sample carryoverRun a blank gradient (injecting only mobile phase) to identify the source. Systematically clean the injector and replace mobile phase components if necessary.[6]
    Part 2: Manipulating Selectivity (α) and Retention (k') through Mobile Phase Optimization

    The mobile phase is often the first and most effective parameter to adjust.

    The choice and concentration of the organic solvent directly impact the retention time of your analyte.

    • Principle: In reversed-phase chromatography, decreasing the organic solvent percentage increases retention. Different organic solvents (e.g., acetonitrile vs. methanol) can also offer different selectivities due to their unique interactions with the analyte and stationary phase.[4]

    • Action Plan:

      • Isocratic Elution: If you are using an isocratic method, systematically decrease the percentage of organic solvent in 5% increments to increase the retention factor (k').

      • Gradient Elution: If co-elution occurs in a gradient run, try a shallower gradient. A slower increase in the organic solvent concentration over time can improve the resolution of closely eluting peaks.[6]

      • Solvent Switching: If you are using acetonitrile, try substituting it with methanol. This can alter the elution order of your analyte and the co-eluting peak, potentially resolving them.

    For an ionizable compound like 2-Benzofuranyl-4-morpholinylmethanone, pH is a powerful tool to alter selectivity. The morpholine moiety is basic and will be protonated at acidic pH.

    • Principle: By adjusting the mobile phase pH, you can change the ionization state of your analyte, which in turn affects its polarity and interaction with the stationary phase. This can create significant shifts in retention time and potentially resolve co-eluting peaks.

    • Action Plan:

      • Estimate pKa: The pKa of the morpholine group is approximately 8.5.

      • Acidic pH: At a pH of around 3-4 (using formic acid or trifluoroacetic acid), the morpholine will be fully protonated. This will make the analyte more polar and likely to elute earlier. This can be useful if the co-eluting peak is non-polar.

      • Neutral to High pH: At a pH of 7 or higher, the morpholine will be in its neutral form, making the analyte more hydrophobic and increasing its retention. This can help separate it from more polar impurities. Note: Ensure your column is stable at higher pH values.

    cluster_pH_Effect Impact of Mobile Phase pH on Analyte Analyte 2-Benzofuranyl- 4-morpholinylmethanone Low_pH Low pH (e.g., 3.0) Morpholine is Protonated (R-NH2+) Analyte->Low_pH High_pH High pH (e.g., 9.0) Morpholine is Neutral (R-N) Analyte->High_pH More_Polar Increased Polarity Low_pH->More_Polar Less_Polar Decreased Polarity High_pH->Less_Polar Less_Retained Less Retained on C18 More_Polar->Less_Retained More_Retained More Retained on C18 Less_Polar->More_Retained

    Caption: Effect of mobile phase pH on the analyte's properties.

    Part 3: Changing Selectivity (α) with Stationary Phase Selection

    If mobile phase optimization is insufficient, changing the column chemistry is the next most effective strategy.[3]

    • Principle: Different stationary phases offer unique retention mechanisms beyond the simple hydrophobic interactions of a C18 column.

    • Action Plan:

      • Phenyl-Hexyl Columns: These columns provide pi-pi interactions, which can be beneficial for aromatic compounds like the benzofuran moiety of your analyte. This offers a different selectivity compared to a C18 column.

      • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain (e.g., amide or carbamate). They offer different selectivity for polar compounds and are more stable in highly aqueous mobile phases.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative. In HILIC, a polar stationary phase is used with a high concentration of organic solvent. Water is the strong solvent, and polar analytes are retained longer. This can be a powerful tool for separating your analyte from non-polar impurities.

    Stationary Phase Selection Guide:

    Stationary PhasePrimary Interaction MechanismBest For...
    C18 HydrophobicGeneral purpose, non-polar to moderately polar compounds.
    Phenyl-Hexyl Hydrophobic and Pi-PiAromatic compounds, offering alternative selectivity to C18.
    Polar-Embedded Hydrophobic and Hydrogen BondingPolar compounds, compatible with highly aqueous mobile phases.
    HILIC (e.g., Amide, Diol) Partitioning into an aqueous layerVery polar, hydrophilic compounds that are not retained in reversed-phase.[7]
    Part 4: Optimizing for Efficiency (N)

    While less impactful on selectivity, improving peak efficiency (narrower peaks) can improve resolution.

    • Principle: Higher efficiency leads to sharper, narrower peaks, which are easier to resolve.

    • Action Plan:

      • Lower Flow Rate: Reducing the flow rate can increase efficiency, but at the cost of longer run times.

      • Smaller Particle Size Columns: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will significantly increase efficiency and resolution.

      • Temperature: Increasing the column temperature can reduce mobile phase viscosity, improving mass transfer and leading to sharper peaks.

    Experimental Protocols

    Protocol 1: Systematic Mobile Phase Optimization
    • Initial Conditions: Start with a standard C18 column and a mobile phase of Acetonitrile:Water with 0.1% Formic Acid.

    • Gradient Screen: Run a broad gradient from 10% to 90% Acetonitrile over 20 minutes to determine the approximate elution time of your analyte.

    • Optimize Retention: Adjust the initial and final gradient percentages to focus on the region where your analyte and the impurity elute.

    • Shallow Gradient: If co-elution persists, run a shallower gradient (e.g., a 10-20% change in organic over 20 minutes) across the elution window of interest.

    • Solvent Swap: Replace Acetonitrile with Methanol and repeat steps 2-4 to assess changes in selectivity.

    Protocol 2: Alternative Stationary Phase Screening
    • Select Columns: Choose 2-3 columns with different selectivities (e.g., C18, Phenyl-Hexyl, and a Polar-Embedded or HILIC column).

    • Generic Gradient: Use a standardized, generic gradient for all columns (e.g., 10-90% organic over 15 minutes).

    • Compare Chromatograms: Analyze the chromatograms from each column, paying close attention to changes in peak spacing and elution order.

    • Select Best Candidate: Choose the column that provides the best initial separation and then proceed with mobile phase optimization as described in Protocol 1.

    cluster_Mobile_Phase Mobile Phase Strategies Start Co-elution Observed Check_System System Health Check (Peak Shape, Blanks) Start->Check_System Optimize_Mobile_Phase Mobile Phase Optimization Check_System->Optimize_Mobile_Phase Resolved Resolution Achieved Optimize_Mobile_Phase->Resolved If resolved Adjust_Gradient Adjust Gradient Slope Optimize_Mobile_Phase->Adjust_Gradient Change_Solvent Switch Organic Solvent (ACN <=> MeOH) Optimize_Mobile_Phase->Change_Solvent Adjust_pH Adjust Mobile Phase pH Optimize_Mobile_Phase->Adjust_pH Change_Stationary_Phase Change Stationary Phase Optimize_Efficiency Optimize Efficiency Parameters Change_Stationary_Phase->Optimize_Efficiency If minor improvement needed Change_Stationary_Phase->Resolved If resolved Optimize_Efficiency->Resolved Adjust_Gradient->Change_Stationary_Phase If not resolved Change_Solvent->Change_Stationary_Phase If not resolved Adjust_pH->Change_Stationary_Phase If not resolved

    Sources

    Technical Support Center: Optimizing Oral Bioavailability of 2-Benzofuranyl-4-morpholinylmethanone in Preclinical Models

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Preclinical Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and overcome the poor oral bioavailability of 2-Benzofuranyl-4-morpholinylmethanone (2-BMM) in rodent models.

    Before adjusting your protocols, it is critical to understand the physicochemical nature of your active pharmaceutical ingredient (API). 2-BMM consists of a highly lipophilic benzofuran ring linked to a morpholine moiety via a methanone (carbonyl) bridge. Crucial Insight: Because the morpholine nitrogen is part of an amide linkage, it is electronically delocalized and neutral . You cannot use pH-adjustment or salt-formation strategies to improve its solubility. 2-BMM behaves as a classic Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).

    Part 1: Diagnostic Workflows (FAQs)

    Q1: My oral exposure (AUC) in mice is <5% despite excellent in vitro potency. Is the issue solubility or metabolism? A: You cannot formulate your way out of a metabolism problem. Poor bioavailability stems from either dissolution-rate limited absorption in the gastrointestinal (GI) tract or extensive first-pass metabolism in the liver/intestine. To diagnose this, you must conduct an intravenous (IV) pharmacokinetic study to calculate the systemic clearance ( Cliv​ ).

    • Causality: If Cliv​ exceeds 70% of the liver blood flow in mice (~90 mL/min/kg), the drug is being rapidly cleared by hepatic enzymes (likely CYP450 oxidation of the morpholine or benzofuran rings). If Cliv​ is low but oral bioavailability remains poor, the drug is precipitating in the GI tract before it can be absorbed.

    Q2: How do I definitively prove that first-pass metabolism is destroying my oral exposure? A: Perform a co-dosing experiment with 1-Aminobenzotriazole (ABT), a non-specific suicide inhibitor of CYP450 enzymes.

    • Protocol: Administer ABT (50 mg/kg, PO) 2 hours prior to dosing 2-BMM.

    • Validation: If the oral bioavailability of 2-BMM drastically increases in the ABT-treated cohort compared to the vehicle cohort, your primary bottleneck is first-pass metabolism, not solubility.

    BioavailabilityTroubleshooting Start Low Oral Bioavailability of 2-BMM (<10%) IV_PK Conduct IV PK Study Calculate Clearance (Cl_iv) Start->IV_PK High_Cl High Cl_iv (>70% Liver Blood Flow) High Extraction Ratio IV_PK->High_Cl Hepatic ER > 0.7 Low_Cl Low Cl_iv (<30% Liver Blood Flow) Low Extraction Ratio IV_PK->Low_Cl Hepatic ER < 0.3 Metabolism First-Pass Metabolism (Morpholine/Benzofuran Oxidation) High_Cl->Metabolism Solubility Solubility/Dissolution Limited (BCS Class II Behavior) Low_Cl->Solubility ABT Co-dose with pan-CYP inhibitor (e.g., ABT) Metabolism->ABT LBF Lipid-Based Formulation (SMEDDS) to bypass liver via lymph Solubility->LBF Lipophilic Neutral ASD Amorphous Solid Dispersion (ASD) to drive supersaturation Solubility->ASD High Melting Point

    Fig 1. Diagnostic decision tree for overcoming poor oral bioavailability of 2-BMM.

    Part 2: Formulation Troubleshooting Guides

    If your diagnostic PK study confirms that 2-BMM has low systemic clearance, the bioavailability bottleneck is strictly solubility. Standard aqueous suspensions (e.g., 0.5% Methylcellulose) will fail because the crystalline lattice energy of the neutral 2-BMM molecule prevents dissolution in GI fluids. You must use high-energy formulation strategies.

    Strategy A: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

    Mechanism: Lipid-based formulations (LBFs) maintain the highly lipophilic 2-BMM in a solubilized state within the GI tract[1]. Furthermore, long-chain triglycerides can stimulate chylomicron formation, promoting lymphatic transport which physically bypasses the hepatic portal vein and avoids first-pass metabolism[2][3].

    Step-by-Step Methodology:

    • Excipient Selection: Weigh out 30% w/w Long-Chain Triglyceride (e.g., Soybean oil), 50% w/w Surfactant (e.g., Cremophor EL), and 20% w/w Co-solvent (e.g., Transcutol). Causality: The oil provides the solubilizing matrix, while the high surfactant ratio ensures spontaneous micro-emulsification upon contact with gastric fluids[2].

    • Vehicle Homogenization: Stir the blank vehicle at 40°C for 30 minutes until optically clear.

    • API Loading: Add 2-BMM to achieve a target concentration (e.g., 5 mg/mL). Stir at 40°C overnight protected from light.

    • Self-Validation (Dispersion Test): Dilute 100 µL of the loaded SMEDDS into 10 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C with gentle stirring.

      • Pass Criteria: A clear or slightly bluish transparent dispersion forms within 2 minutes (droplet size < 100 nm).

      • Fail Criteria: If the solution turns opaque white or if crystals form, the drug has precipitated. Troubleshooting: Increase the Cremophor EL ratio or reduce the API loading dose.

    Strategy B: Amorphous Solid Dispersions (ASDs)

    Mechanism: ASDs disarrange the crystalline lattice of 2-BMM into a higher-energy amorphous state. When administered orally, the polymer matrix dissolves and releases the amorphous API, driving a temporary state of supersaturation in the GI tract that maximizes the concentration gradient for absorption[4][5][6].

    Step-by-Step Methodology (Solvent Evaporation Method):

    • Polymer Selection: Select a precipitation-inhibiting polymer such as HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate)[7]. Causality: HPMCAS is amphiphilic; its hydrophobic regions interact with 2-BMM, while its hydrophilic regions maintain supersaturation in aqueous environments.

    • Co-Dissolution: Dissolve 2-BMM and HPMCAS at a 1:3 ratio (w/w) in a volatile organic solvent system (e.g., Dichloromethane:Methanol, 1:1 v/v) until completely clear.

    • Solvent Removal: Remove the solvent rapidly using a rotary evaporator at 40°C under vacuum to form a thin film. Causality: Rapid evaporation prevents the API molecules from re-ordering into a crystalline lattice, trapping them in the polymer matrix[4].

    • Desiccation & Milling: Dry the film in a vacuum desiccator for 24 hours to remove residual solvent, then gently mill into a fine powder.

    • Self-Validation (XRD/DSC): Analyze the powder via X-Ray Powder Diffraction (XRPD).

      • Pass Criteria: A characteristic "halo" with no sharp diffraction peaks, confirming a fully amorphous state[4].

    • Dosing Preparation: Suspend the ASD powder in 0.5% Methylcellulose immediately prior to oral gavage. Do not store the aqueous suspension, as water acts as a plasticizer and will induce rapid recrystallization.

    Part 3: Data Presentation & Formulation Comparison

    When selecting a vehicle for your in vivo efficacy models, you must balance solubility enhancement with animal tolerability. Use the table below to select the optimal strategy for 2-BMM.

    Table 1: Quantitative Comparison of Preclinical Formulation Vehicles for 2-BMM

    Formulation StrategyTypical CompositionPrimary Mechanism of Absorption EnhancementMax Dosing Vol (Mice)Bioavailability Potential (F%)
    Aqueous Suspension 0.5% MC / 0.1% Tween 80None (Baseline reference)10 - 20 mL/kg< 5% (Poor)
    Co-solvent Solution 10% DMSO / 40% PEG400 / 50% WaterSolubilization via dielectric constant reduction[8]10 mL/kg15 - 30% (Moderate)
    Lipid SMEDDS 30% Oil / 50% Surfactant / 20% Co-solventSolubilization & Lymphatic transport bypass[2]5 - 10 mL/kg40 - 70% (High)
    Amorphous Solid Dispersion (ASD) 25% 2-BMM / 75% HPMCAS (Suspended in water)Supersaturation via high-energy amorphous state[6]10 - 20 mL/kg50 - 80% (Very High)

    Note: Co-solvent solutions are prone to rapid precipitation upon dilution in the stomach. For a highly lipophilic compound like 2-BMM, SMEDDS or ASDs are the scientifically rigorous choices to ensure reproducible exposure.

    References

    • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Impact of Different Surfactants on Oral Bioavailability of Paclitaxel/HPMC-AS Amorphous Solid Dispersion. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Lipid-Based Drug Delivery Systems. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement. National Center for Biotechnology Information (PMC). Available at:[Link]

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    Technical Support Center: Stabilizing 2-Benzofuranyl-4-morpholinylmethanone in DMSO Stock Solutions

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for handling challenging compounds. This guide provides in-depth troubleshooting and best practices for working with 2-Benzofuranyl-4-morpholinylmethanone and similar hydrophobic molecules. Precipitation of a compound from its DMSO stock solution is a common yet frustrating issue that can compromise experimental results. This document is designed to provide you, our fellow researchers, with a clear understanding of the underlying causes and to offer robust, field-proven protocols to ensure your compound remains in solution and your experiments are reliable.

    Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

    This section addresses the most common questions our team receives regarding compound precipitation. Understanding the "why" is the first step toward an effective solution.

    Q1: I successfully dissolved my 2-Benzofuranyl-4-morpholinylmethanone in DMSO, but after storing it, I see crystals or a cloudy precipitate. What happened?

    A1: This is a classic sign of a stock solution issue, typically driven by three main factors:

    • Moisture Contamination: Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4] As water content increases in your DMSO stock, the solvent's ability to keep a hydrophobic compound like 2-Benzofuranyl-4-morpholinylmethanone dissolved decreases significantly.[5][6][7] This is often the primary culprit.

    • Temperature Fluctuations: Storing stock solutions at low temperatures (-20°C or -80°C) can reduce a compound's solubility. More critically, repeated freeze-thaw cycles can force a compound out of solution.[8][9] As the DMSO freezes (freezing point: ~19°C), the compound becomes concentrated in the unfrozen liquid portions, which can lead to supersaturation and precipitation.[10]

    • Supersaturation: You may have created a stock solution that is at or above the compound's maximum solubility limit under your storage conditions. While it may dissolve initially with heating or agitation, it is thermodynamically unstable and prone to precipitation over time.[8]

    Q2: My DMSO stock looks perfectly clear, but the compound crashes out as soon as I dilute it into my aqueous cell culture media or PBS. Why?

    A2: This phenomenon is known as "dilution shock" or "solvent shifting." 2-Benzofuranyl-4-morpholinylmethanone is a hydrophobic molecule, which is why it dissolves well in an organic solvent like DMSO but has very low aqueous solubility.[9] When you rapidly introduce the DMSO stock into an aqueous environment, the local concentration of DMSO is no longer high enough to keep the compound dissolved. The compound molecules quickly aggregate and precipitate out of the aqueous solution.[11][12]

    Q3: I stored my stock at -20°C, and now a precipitate has formed that won't redissolve, even at room temperature. Is my compound degraded?

    A3: While degradation is always a possibility for any compound, precipitation is a more likely cause in this scenario. The precipitate is most likely the intact compound that has crystallized out of solution into a more stable, lower-energy solid form.[10] This crystalline form can be much harder to redissolve than the original lyophilized powder. While the compound itself is likely not degraded, the concentration of your stock solution is now unknown and inaccurate, rendering it unusable for quantitative experiments.[8]

    Q4: What is the best way to store my DMSO stock solutions to prevent these issues?

    A4: The optimal storage strategy focuses on minimizing moisture absorption and avoiding freeze-thaw cycles.

    • Aliquoting is Critical: The single most effective practice is to aliquot the stock solution into single-use volumes immediately after preparation.[8][13] This minimizes the number of times the main stock is opened, thereby reducing water absorption and eliminating freeze-thaw cycles.[9]

    • Storage Temperature: For long-term storage (months), -80°C is generally recommended to slow potential degradation.[8] For short-term storage (weeks), 4°C can be acceptable and avoids the risks associated with freezing.[8] Storing at room temperature is generally discouraged for long periods as it can accelerate degradation.[14]

    Q5: Does the quality of the DMSO I use really make a difference?

    A5: Absolutely. Always use high-purity, anhydrous (water-free) DMSO.[4][8] Lower-grade DMSO may already contain significant water content or other impurities that can reduce its solvating power and interfere with your experiments.[4] Using a fresh bottle of anhydrous DMSO that has been properly sealed is a critical first step.[3][15]

    Section 2: Troubleshooting Workflow for Precipitated Stock Solutions

    If you are currently facing a precipitation issue, follow this systematic guide to diagnose and resolve the problem.

    Visual Troubleshooting Guide

    The diagram below outlines the decision-making process when you observe a precipitate in your compound solution.

    G Start Precipitate Observed Where Where did it precipitate? Start->Where InStock In Primary DMSO Stock Vial Where->InStock In Stock InMedia Upon Dilution into Aqueous Media Where->InMedia In Media Action_Warm 1. Warm to 37°C 2. Vortex or Sonicate InStock->Action_Warm Action_Dilute 1. Optimize Dilution Protocol (see Protocol 2) 2. Increase final DMSO % (if possible) 3. Consider solubility enhancers InMedia->Action_Dilute Check_Dissolve Does it redissolve? Action_Warm->Check_Dissolve Success SUCCESS: Immediately aliquot into single-use vials. Store properly. Check_Dissolve->Success Yes Failure FAILURE: Stock concentration is compromised. Discard and prepare a fresh stock using best practices. Check_Dissolve->Failure No Yes_Dissolve Yes No_Dissolve No Check_Dilute Does it remain dissolved? Action_Dilute->Check_Dilute Success_Dilute SUCCESS: Proceed with experiment. Prepare fresh for each use. Check_Dilute->Success_Dilute Yes Failure_Dilute FAILURE: Re-evaluate stock concentration. It may be too high. Prepare a new, more dilute stock. Check_Dilute->Failure_Dilute No Yes_Dilute Yes No_Dilute No

    Caption: Troubleshooting workflow for compound precipitation.

    Section 3: Proactive Prevention: Protocols & Best Practices

    The most effective way to deal with precipitation is to prevent it from happening in the first place. Follow these detailed protocols for preparing and handling your solutions.

    Protocol 1: Preparing a Stable 10 mM DMSO Stock Solution

    Objective: To prepare a stable, accurately concentrated stock solution of 2-Benzofuranyl-4-morpholinylmethanone and store it correctly to prevent future precipitation.

    Materials:

    • 2-Benzofuranyl-4-morpholinylmethanone (solid powder)

    • High-purity, anhydrous DMSO (e.g., <0.02% water)

    • Calibrated analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Sterile, single-use microcentrifuge tubes or cryovials for aliquoting

    • Calibrated micropipettes

    • Vortex mixer and/or sonicator

    Methodology:

    • Preparation: Before you begin, allow the vial of solid compound and the bottle of anhydrous DMSO to come to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold surfaces.

    • Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) into the amber glass vial. Record the exact weight.

    • Solvent Calculation: Calculate the volume of DMSO required to achieve the desired 10 mM concentration.

      • Example: For a compound with a Molecular Weight (MW) of ~231.25 g/mol and 5 mg of solid:

        • Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)

        • Volume (L) = (0.005 g / 231.25 g/mol ) / 0.010 mol/L = 0.002162 L

        • Volume (µL) = 2162 µL

    • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Cap it tightly. Vortex vigorously for 1-2 minutes. If any solid remains, sonicate the vial in a water bath for 5-10 minutes.[12] Visually inspect against a light source to ensure complete dissolution.

    • Aliquoting (CRITICAL STEP): Immediately after confirming complete dissolution, dispense the stock solution into single-use, tightly-sealing cryovials or microcentrifuge tubes (e.g., 20 µL aliquots).[9] This is the most important step to prevent moisture contamination and freeze-thaw damage.

    • Storage: Label the aliquots clearly. For long-term storage (1-6 months), store at -80°C.[8] For short-term use (1-2 weeks), store at 4°C.[8]

    Protocol 2: Recommended Dilution Method for Cell-Based Assays

    Objective: To dilute the DMSO stock into aqueous media while minimizing the risk of precipitation.

    Methodology:

    • Thaw: Remove a single aliquot of the DMSO stock solution from storage and allow it to thaw completely at room temperature. Centrifuge the tube briefly to collect the entire volume at the bottom.

    • Inspect: Visually inspect the thawed stock to ensure there is no precipitate. If there is, follow the troubleshooting workflow in Section 2.

    • Prepare Intermediate Dilution (Optional but Recommended): For high final dilutions, a serial dilution is best.[13] Pipette your DMSO stock into a small volume of your final aqueous medium (e.g., cell culture media with serum) while vortexing the media tube gently. This gradual introduction helps prevent "dilution shock."

    • Final Dilution: Add the intermediate dilution (or the initial stock for smaller dilutions) to the final volume of media. Ensure rapid and thorough mixing.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to avoid solvent-induced cellular toxicity.[9][13] Always include a vehicle control (media + same final DMSO concentration) in your experiments.[9]

    • Use Immediately: Aqueous working solutions of hydrophobic compounds are often not stable. Prepare them fresh immediately before adding them to your cells or assay.[8] Do not store diluted aqueous solutions.

    Data Summary: Storage Condition Guidelines
    Storage Temp.Recommended DurationProsConsBest Practice
    Room Temp < 1 weekAvoids freeze-thaw issues.Higher risk of chemical degradation over time.[14]Not recommended for routine storage.
    4°C 1-2 weeksAvoids freezing. Convenient for frequent use.Potential for slower degradation. May not be cold enough to prevent all precipitation for some compounds.Good for a "working aliquot" that will be used within a short timeframe.[8]
    -20°C 1-3 monthsGood for intermediate-term storage. Slows degradation.[13]Risk of freeze-thaw damage if not aliquoted. Potential for "freeze-concentration" precipitation.[10]MUST be aliquoted into single-use volumes to be effective.
    -80°C > 6 monthsOptimal for long-term storage, minimal degradation risk.[8]Same freezing risks as -20°C. Requires more energy.The gold standard for archiving master stocks. MUST be aliquoted.
    Section 4: The Science Behind Compound Stability in DMSO

    A deeper understanding of the physicochemical interactions at play can help in designing more robust experimental plans.

    Key Factors Influencing Compound Solubility

    The stability of your compound in a DMSO solution is not a single property but a dynamic equilibrium influenced by several interconnected factors.

    G Solubility Compound Solubility in DMSO Purity DMSO Purity (Anhydrous) Purity->Solubility increases Water Water Content (Hygroscopicity) Water->Solubility decreases Temp Storage Temperature (Freeze-Thaw) Temp->Solubility affects Conc Compound Concentration (Saturation) Conc->Solubility limited by

    Caption: Interrelated factors governing compound solubility in DMSO.

    The Critical Role of Water: DMSO is miscible with water in all proportions.[16] However, the introduction of water into DMSO creates a new solvent system with different properties. For a hydrophobic compound, pure DMSO is an excellent solvent. As water is introduced, the polarity of the solvent mixture increases, making it a less favorable environment for the non-polar compound, thus decreasing its solubility.[7] Studies have shown that water is a more significant factor in causing compound loss from DMSO solutions than oxygen.[5][6]

    The Freeze-Thaw Synergistic Effect: The problem of water contamination is synergistically enhanced by freeze-thaw cycles.[10] When a "wet" DMSO solution is frozen, pure DMSO tends to crystallize out first, leaving behind pockets of a water-rich solution where the compound is now highly concentrated.[10] This "freeze-concentration" effect can easily push the compound past its solubility limit in the water-rich microenvironment, causing it to precipitate. Upon thawing, this precipitate may not readily redissolve.[10]

    References
    • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

    • BAC Solutions. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. BAC Solutions Blog. [Link]

    • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. National Library of Medicine. [Link]

    • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. dmsostore.com. [Link]

    • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Quora. [Link]

    • Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

    • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. ResearchGate. [Link]

    • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. ResearchGate. [Link]

    • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath Ltd. [Link]

    • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]

    • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

    • Lab Chemicals. (2025). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). Labchemicals.co.in. [Link]

    • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Pharmaceutical Technology. [Link]

    Sources

    Technical Support Center: Purification & Recrystallization Optimization for 2-Benzofuranyl-4-morpholinylmethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-Benzofuranyl-4-morpholinylmethanone (also known as benzofuran-2-yl(morpholino)methanone).

    While the synthesis of this tertiary aryl amide is generally straightforward, isolating high-purity crystalline material is frequently complicated by the compound's specific physicochemical properties. Specifically, its relatively low melting point (84–88 °C)[1] makes it highly susceptible to liquid-liquid phase separation (LLPS), commonly known as "oiling out," during crystallization[2]. This guide provides field-proven, self-validating protocols to troubleshoot and optimize your purification workflows.

    Core Purification Workflows

    PurificationWorkflow Crude Crude Extract (2-Benzofuranyl-4-morpholinylmethanone) Wash Liquid-Liquid Extraction (1M HCl & Sat. NaHCO3) Crude->Wash OrgLayer Organic Layer (Product + Neutral Impurities) Wash->OrgLayer Retain AqLayer Aqueous Layer (Morpholine & Acid Salts) Wash->AqLayer Discard Flash Flash Chromatography (EtOAc/Hexane) OrgLayer->Flash If TLC shows impurities Recryst Recrystallization (EtOAc or EtOH/Water) OrgLayer->Recryst If >90% pure Flash->Recryst Pure Pure Crystalline Product (MP 84-88 °C) Recryst->Pure

    Figure 1: End-to-end purification workflow for 2-Benzofuranyl-4-morpholinylmethanone crude extracts.

    FAQ: Chromatography & Initial Purification

    Q1: My crude NMR shows significant contamination with unreacted morpholine and benzofuran-2-carboxylic acid. How can I remove these before column chromatography? A1: You can remove these via an acid-base liquid-liquid extraction, exploiting the pKa differences of the molecules. Morpholine is a secondary amine (conjugate acid pKa ~8.3), and benzofuran-2-carboxylic acid is acidic (pKa ~3.5). The target amide, however, is neutral.

    • Causality: Washing the organic layer with 1M HCl protonates the morpholine, driving it into the aqueous layer. A subsequent wash with saturated NaHCO₃ deprotonates the carboxylic acid, also driving it into the aqueous layer.

    • Self-Validation: After the 1M HCl wash, test the aqueous layer with pH paper; it must read pH < 2 to guarantee 100% protonation of the morpholine. After the NaHCO₃ wash, the aqueous layer must read pH > 8 to confirm complete deprotonation of the acid.

    Q2: I am losing a significant amount of my product during silica gel column chromatography, and the bands are tailing heavily. What is the issue? A2: Amides feature a highly polarized carbonyl group that acts as a strong hydrogen bond acceptor. Standard silica gel contains acidic silanol (Si-OH) groups. The strong hydrogen bonding between the amide and the silanols causes the compound to stick to the column, leading to peak tailing and poor recovery[3].

    • Solution: Deactivate the silica gel. Pre-flush your column with a mobile phase containing 1% v/v triethylamine (Et₃N). The basic Et₃N neutralizes the acidic silanol sites, allowing the amide to elute in a tight, well-resolved band.

    Troubleshooting Guide: Recrystallization & "Oiling Out"

    OilingOut Start Observation: Product 'Oils Out' (LLPS) CheckMP Is Solvent BP > Product MP (84-88°C)? Start->CheckMP ChangeSolvent Change to Lower BP Solvent (e.g., EtOAc/Hexane) CheckMP->ChangeSolvent Yes Cooling Is Cooling Rate Too Fast? CheckMP->Cooling No ChangeSolvent->Cooling SlowCool Re-dissolve & Cool Slowly (Ambient to 4°C) Cooling->SlowCool Yes Seed Add Seed Crystals at Cloud Point Cooling->Seed No SlowCool->Seed Success Nucleation & Crystallization Seed->Success

    Figure 2: Decision matrix for resolving liquid-liquid phase separation during recrystallization.

    Q3: When I attempt to recrystallize 2-Benzofuranyl-4-morpholinylmethanone, it forms a separate oily layer at the bottom of the flask instead of forming crystals. Why does this happen? A3: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[2]. It occurs thermodynamically when the saturation temperature of the solution is higher than the melting point of the solute[4]. Because 2-Benzofuranyl-4-morpholinylmethanone has a relatively low melting point of 84–88 °C[1], using high-boiling solvents (like toluene or water mixtures near boiling) forces the compound to drop out of solution at a temperature where it is still a liquid (e.g., 95 °C).

    Q4: How do I force the oiled-out mixture to crystallize properly? A4: Do not attempt to freeze the oil, as this will trap impurities inside an amorphous solid. Instead, implement the following fixes:

    • Adjust the Solvent System: Switch to a solvent with a boiling point strictly lower than 84 °C. Ethyl acetate (BP 77 °C) is highly recommended[1].

    • Reduce Concentration: Oiling out often happens if the solution is supersaturated too early. Add 10-20% more hot solvent to decrease the saturation temperature below the compound's melting point[4].

    • Control the Cooling Rate: Rapid cooling forces the compound out of solution too quickly. Re-dissolve the oil by gentle heating, then place the flask in a warm water bath, allowing both to cool to room temperature simultaneously.

    • Induce Nucleation: Once the solution reaches the "cloud point," add a seed crystal of pure product or scratch the inside of the flask with a glass rod to provide nucleation sites[2][3].

    Quantitative Data: Solvent System Optimization

    Solvent SystemBoiling Point (°C)SuitabilityExpected Outcome & Causality
    Ethyl Acetate 77 °COptimal High yield, white solid (MP 84–88 °C)[1]. BP is below MP, thermodynamically preventing oiling out[4].
    Hexane / EtOAc ~68 °C (varies)Good Excellent for tuning solubility. Hexane acts as a non-polar anti-solvent to force nucleation.
    Ethanol / Water 78 °C / 100 °CModerate Risk of oiling out if the water ratio is too high (raises mixture BP above 84 °C). Requires slow cooling.
    Toluene 110 °CPoor High risk of liquid-liquid phase separation. BP (110 °C) > MP (84 °C)[4].

    Step-by-Step Methodologies

    Protocol 1: Anti-Oiling Recrystallization Workflow
    • Dissolution: Place the crude 2-Benzofuranyl-4-morpholinylmethanone in a round-bottom flask. Add a minimal volume of Ethyl Acetate.

    • Heating: Warm the mixture in a water bath to 70 °C (do not exceed 75 °C) until the solid completely dissolves.

      • Self-Validation: The solution must be 100% optically transparent at 70 °C. Any residual cloudiness indicates insoluble impurities, which act as false nucleation sites and must be removed via hot filtration.

    • Saturation Adjustment: If the solution is extremely concentrated, add an additional 10% by volume of hot Ethyl Acetate to ensure the saturation temperature drops below 84 °C.

    • Controlled Cooling: Remove the flask from the heat source but keep it inside the warm water bath. Allow the entire bath to cool to room temperature over 2-3 hours.

    • Nucleation: Monitor for the cloud point.

      • Self-Validation: The onset of the 'cloud point' (a faint opalescence) confirms the solution has reached supersaturation. If oil droplets form instead of a uniform cloudiness, the saturation temperature is still too high. Immediately scratch the flask wall with a glass rod or add a seed crystal.

    • Harvesting: Once crystallization is complete at room temperature, transfer to an ice bath (0-4 °C) for 30 minutes to maximize yield. Filter via a Büchner funnel and wash with ice-cold hexane.

    Protocol 2: Silica Gel Deactivation & Flash Chromatography
    • Preparation: Prepare the mobile phase (e.g., 60:40 Hexane:Ethyl Acetate). Add 1% v/v Triethylamine (Et₃N) to the mixture.

    • Column Packing: Slurry-pack the silica gel using the Et₃N-doped mobile phase.

      • Causality: The basic Et₃N neutralizes acidic silanol sites, preventing amide retention and decomposition[3].

    • Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Elution: Elute using the standard mobile phase (without Et₃N, to avoid contaminating the final product). Monitor fractions via TLC (UV 254 nm).

    References

    • [4] Experiment 2 Recrystallization: Purification of Solids. Murov. URL: [Link]

    • [1] Shaken Not Stirred: Unleashing the Potential of Mechanochemical Synthesis. ORCA - Cardiff University. URL:[Link]

    Sources

    Technical Support Center: Overcoming Ion Suppression in 2-Benzofuranyl-4-morpholinylmethanone Bioanalysis

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced troubleshooting and methodology center for the bioanalysis of 2-Benzofuranyl-4-morpholinylmethanone . This guide is engineered for researchers and drug development professionals facing sensitivity and reproducibility challenges in LC-MS/MS workflows.

    Here, we move beyond generic advice. We dissect the specific chemical properties of the analyte to understand the root causes of matrix effects and provide self-validating, step-by-step protocols to guarantee regulatory compliance and data integrity.

    The Mechanistic Roots of Ion Suppression

    To solve matrix effects, we must first understand the molecular interplay between the analyte and the biological matrix during ionization.

    2-Benzofuranyl-4-morpholinylmethanone consists of a lipophilic benzofuran ring and a basic morpholine moiety. Because the morpholine nitrogen is easily protonated (pKa ~8.3), this compound is highly amenable to positive Electrospray Ionization (ESI+). However, ESI is notoriously susceptible to matrix interference[1].

    During the droplet evaporation phase of ESI, endogenous matrix components—particularly glycerophosphocholines (phospholipids)—compete with the analyte for available surface charge[2]. Because phospholipids possess high gas-phase basicity and extreme surface activity, they preferentially capture protons. This outcompetes the 2-Benzofuranyl-4-morpholinylmethanone for ionization, leading to severe signal suppression[2]. If unmitigated, this phenomenon can reduce analytical accuracy by 20-80%, compromising the integrity of pharmacokinetic data and leading to batch failures[2].

    Diagnostic Workflows: Building a Self-Validating System

    The FDA Bioanalytical Method Validation Guidance[3] and ICH M10 guidelines[4] mandate the rigorous evaluation of matrix effects to ensure that an assay is suitable for its intended purpose. To build a trustworthy, self-validating system, we employ a two-pronged diagnostic approach: qualitative visualization and quantitative assessment.

    MatrixEffectWorkflow Start Matrix Effect Assessment (2-Benzofuranyl-4-morpholinylmethanone) Qual Qualitative: Post-Column Infusion Start->Qual Quant Quantitative: Post-Extraction Spiking Start->Quant Infusion Infuse Neat Analyte Inject Blank Matrix Qual->Infusion Spike Spike Extracted Blank vs. Neat Solution Quant->Spike Monitor Monitor Baseline for Suppression Zones Infusion->Monitor Decision Is MF 0.85 - 1.15? Monitor->Decision Calc Calculate Matrix Factor (MF) Spike->Calc Calc->Decision Pass Proceed to Validation Decision->Pass Yes Fail Optimize Sample Prep Decision->Fail No

    Workflow for assessing and mitigating LC-MS/MS matrix effects.

    Protocol A: Qualitative Post-Column Infusion

    Causality: By continuously infusing the analyte post-column while injecting a blank matrix extract, any drop in the steady-state baseline indicates a zone where matrix components are outcompeting the analyte for ionization[2].

    • Plumb a zero-dead-volume T-piece between the analytical UHPLC column and the mass spectrometer ESI source.

    • Connect a syringe pump to the T-piece and infuse a neat solution of 2-Benzofuranyl-4-morpholinylmethanone (e.g., 100 ng/mL in 50:50 MeOH:Water) at a constant rate of 10 µL/min.

    • Monitor the specific MRM transition for the analyte to establish a stable, flat baseline.

    • Inject an extracted blank matrix sample (e.g., human plasma extracted via your current method) through the UHPLC system using your standard gradient.

    • Validation Check: Observe the chromatogram for negative peaks (dips) in the baseline. If the analyte's expected retention time falls within a suppression dip, chromatographic or sample prep optimization is mandatory.

    Protocol B: Quantitative Matrix Factor (MF) Assessment

    Causality: Comparing the response of the analyte spiked into an already-extracted blank matrix against a neat solution isolates the ionization effect from physical extraction recovery losses, establishing the "golden standard" for matrix effect quantification[5].

    • Prepare Set A (Neat): Spike 2-Benzofuranyl-4-morpholinylmethanone into the reconstitution solvent at Low, Mid, and High Quality Control (QC) levels.

    • Prepare Set B (Post-Extraction Spike): Extract blank matrix from 6 independent individual lots. Spike the analyte into the final extracts at the exact same QC levels.

    • Analyze both sets via LC-MS/MS.

    • Calculate the Matrix Factor (MF): MF = Peak Area (Set B) / Peak Area (Set A). An MF of 1.0 indicates no matrix effect, <1.0 indicates suppression, and >1.0 indicates enhancement[1].

    • Validation Check: Calculate the IS-normalized MF (MF of Analyte / MF of Internal Standard). The Coefficient of Variation (CV) of the IS-normalized MF across the 6 independent lots must be ≤ 15% to pass regulatory standards[4].

    Sample Preparation Strategies: Eliminating Phospholipids

    To eliminate phospholipids, standard Protein Precipitation (PPT) is insufficient. We must exploit the chemical properties of 2-Benzofuranyl-4-morpholinylmethanone. Because the morpholine ring has a pKa of approximately 8.3, acidifying the sample positively charges the molecule. This allows it to be retained on a Mixed-Mode Cation Exchange (MCX) resin via strong electrostatic interactions, while neutral lipids and phospholipids are aggressively washed away.

    Quantitative Comparison of Sample Preparation Strategies
    Extraction StrategyAnalyte Recovery (%)Phospholipid Removal (%)Average Matrix Factor (MF)Cost / Time Efficiency
    Protein Precipitation (PPT) 95%< 5%0.45 (Severe Suppression)High / Fast
    Liquid-Liquid Extraction (LLE) 75%~ 80%0.82 (Moderate Suppression)Low / Slow
    Phospholipid Removal Plates (PLR) 88%> 95%0.94 (Minimal Suppression)Medium / Fast
    Mixed-Mode Cation Exchange (MCX) 92%> 99%0.98 (Negligible Suppression)Medium / Moderate
    Protocol C: Optimized MCX SPE Workflow
    • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid (H3PO4) in water. Causality: Drops the pH below 6, ensuring 100% protonation of the morpholine nitrogen.

    • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MCX cartridge.

    • Loading: Load the acidified sample. The protonated analyte binds to the sulfonic acid groups of the sorbent via strong electrostatic interactions.

    • Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water. Causality: Removes water-soluble endogenous proteins and salts without breaking the ionic bond.

    • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Disrupts hydrophobic interactions, washing away neutral lipids and highly suppressive phospholipids while the analyte remains ionically anchored.

    • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: Raises the pH above 10.5, neutralizing the morpholine ring. This breaks the electrostatic interaction, releasing the purified analyte.

    • Reconstitution: Evaporate the eluate to dryness under N2 gas at 40°C and reconstitute in the initial mobile phase.

    Troubleshooting FAQs

    Q: My Stable Isotope-Labeled Internal Standard (SIL-IS) mathematically corrects for the matrix effect. Can I just ignore the suppression? A: No. While a SIL-IS corrects the calculated concentration, severe absolute signal loss (>50%) drastically reduces your absolute Signal-to-Noise (S/N) ratio. This compromises the Lower Limit of Quantitation (LLOQ) and assay sensitivity[3]. Furthermore, extreme suppression zones are inherently unstable; slight chromatographic shifts between batches can lead to uncorrectable QC failures.

    Q: I am seeing a massive negative peak in my post-column infusion baseline at 3.5 minutes. What is causing this? A: This is the classic elution zone of lysophosphatidylcholines (e.g., m/z 496, 524)[1]. If 2-Benzofuranyl-4-morpholinylmethanone co-elutes here, you must either alter the chromatographic gradient (e.g., use a shallower gradient or switch the organic modifier from Methanol to Acetonitrile to shift selectivity) or upgrade your sample preparation to MCX SPE to remove the phospholipids entirely.

    Q: Why is my Matrix Factor highly variable between different patient lots (CV > 20%)? A: This indicates a "relative matrix effect," often caused by exogenous interferences (e.g., co-medications, dietary differences, or dosing vehicles) that vary between individuals[5]. To resolve this, improve your chromatographic separation to resolve the analyte from the specific interference, or utilize the highly specific MCX extraction method detailed above to normalize the matrix background.

    References

    • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

    • Title: Bioanalytical Method Validation - Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

    • Title: Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS Source: Analytical Chemistry / PubMed (NIH) URL: [Link]

    • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories URL: [Link]

    • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis: Post-extraction spiking Source: Taylor & Francis Online URL: [Link]

    Sources

    troubleshooting low ionization efficiency of 2-Benzofuranyl-4-morpholinylmethanone in ESI-MS

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the analysis of 2-Benzofuranyl-4-morpholinylmethanone using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the detection of this specific compound. The following question-and-answer format addresses common challenges, explains the underlying scientific principles, and provides actionable protocols to enhance your experimental success.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    Q1: I'm observing a very low or non-existent signal for my compound. What is the most common reason for poor ionization of 2-Benzofuranyl-4-morpholinylmethanone?

    Answer: The most likely reason is suboptimal protonation of the molecule. Electrospray Ionization (ESI) is a soft ionization technique that relies on the transfer of ions from a liquid phase to a gas phase.[1] For a molecule like 2-Benzofuranyl-4-morpholinylmethanone, which contains a basic morpholine nitrogen, ionization in positive mode ESI ([ESI+]) occurs primarily through protonation (the addition of a proton, H+) to form the [M+H]+ ion.[2]

    The efficiency of this process is highly dependent on the availability of protons in the ESI droplet.[3] If your mobile phase is neutral or insufficiently acidic, there may not be enough free protons to efficiently ionize your compound, resulting in a weak signal. The morpholine moiety is the most probable site of protonation due to the lone pair of electrons on the nitrogen atom, making it a Lewis base.

    Q2: How can I improve the protonation and overall signal intensity of my compound?

    Answer: The most direct way to enhance protonation is to lower the pH of your mobile phase by adding a volatile acidic modifier. This increases the concentration of protons, driving the equilibrium towards the desired [M+H]+ species.

    Recommended Mobile Phase Additives for ESI+

    AdditiveTypical ConcentrationpKaNotes
    Formic Acid 0.1% - 0.5% (v/v)3.75Recommended starting point. Excellent for promoting protonation. Higher concentrations (e.g., 0.3-0.5%) can sometimes improve the signal for weakly basic compounds.[4]
    Acetic Acid 0.1% - 1.0% (v/v)4.76A slightly weaker acid than formic acid, but also effective. Can be useful if formic acid causes in-source fragmentation.

    Experimental Protocol: Mobile Phase Optimization

    Objective: To systematically determine the optimal concentration of formic acid to maximize the [M+H]+ signal for 2-Benzofuranyl-4-morpholinylmethanone.

    Materials:

    • Stock solution of your analyte at a known concentration (e.g., 1 µg/mL) in 50:50 Acetonitrile:Water.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • High-purity formic acid.

    Procedure:

    • Prepare Modified Solvents: Prepare a series of mobile phases containing different concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%, and 0.5%) in both your aqueous (A) and organic (B) solvents.

    • System Setup: Set up your LC-MS system for flow injection analysis (FIA) or use a very short column with an isocratic flow to minimize chromatographic effects. A typical starting flow rate is 0.4 mL/min.

    • Initial MS Parameters: Use the following as a starting point for your MS source parameters.

      • Ionization Mode: Positive (ESI+)

      • Capillary Voltage: 3.0 - 4.0 kV[3]

      • Cone (or Fragmentor) Voltage: 20 - 40 V[5]

      • Desolvation Gas Flow: (Refer to instrument manufacturer's recommendation, typically 600-800 L/hr)

      • Desolvation Temperature: 300 - 400 °C[6]

    • Data Acquisition: Inject a fixed volume of your analyte stock solution using each of the prepared mobile phases. Monitor the extracted ion chromatogram (XIC) for the theoretical m/z of the [M+H]+ ion of your compound.

    • Analysis: Compare the peak intensity or peak area obtained with each mobile phase condition. The condition that yields the highest, most stable signal is optimal for your analysis. It has been observed that for some compounds, a lower concentration of formic acid may be better than a higher one.[7]

    Q3: My signal is still weak even after adding formic acid. What other instrument parameters should I optimize?

    Answer: If mobile phase optimization is insufficient, the next step is to tune the voltages within the ion source. The two most critical parameters are the Capillary Voltage and the Cone Voltage (also known as Fragmentor or Declustering Potential).

    • Capillary Voltage: This high voltage (typically 2-4 kV) is applied to the ESI needle and is responsible for creating the charged droplets from your eluent.[8] An optimal voltage is required to maintain a stable electrospray. If the voltage is too low, the spray will be unstable; if it's too high, it can lead to electrical discharge (corona discharge), which also causes signal instability.[5]

    • Cone Voltage: This lower voltage is applied to the sampling cone and serves two main purposes: it helps to remove solvent molecules from the ions (declustering) and it accelerates the ions from the atmospheric pressure region into the vacuum region of the mass spectrometer.[5][8] A carefully optimized cone voltage is crucial. If it's too low, you may see solvent clusters (adducts) and poor sensitivity. If it's too high, it can induce "in-source" fragmentation, where your molecule breaks apart before it is even mass analyzed.[9][10]

    Troubleshooting Workflow Diagram

    The following diagram outlines a logical workflow for troubleshooting low signal intensity.

    TroubleshootingWorkflow start Start: Low Signal for 2-Benzofuranyl-4-morpholinylmethanone check_protonation Is the mobile phase acidic? (e.g., contains 0.1% Formic Acid) start->check_protonation add_acid Action: Add 0.1% Formic Acid to mobile phase. check_protonation->add_acid No check_source_params Are MS source parameters optimized? (Capillary/Cone Voltage) check_protonation->check_source_params Yes optimize_acid Action: Optimize Formic Acid concentration (0.05% - 0.5%). add_acid->optimize_acid optimize_acid->check_source_params optimize_cone Action: Optimize Cone/Fragmentor Voltage (e.g., 15V to 60V ramp). check_source_params->optimize_cone No check_fragmentation Is in-source fragmentation observed? (Fragment ions more intense than parent [M+H]+) check_source_params->check_fragmentation Yes optimize_capillary Action: Optimize Capillary Voltage (e.g., 2.5kV to 4.5kV). optimize_cone->optimize_capillary optimize_capillary->check_fragmentation reduce_cone Action: Lower Cone/Fragmentor Voltage. check_fragmentation->reduce_cone Yes check_gas Are gas flow/temperature settings appropriate? check_fragmentation->check_gas No reduce_cone->check_gas optimize_gas Action: Optimize desolvation gas flow and temperature. check_gas->optimize_gas No success Success: Stable, high-intensity signal achieved. check_gas->success Yes optimize_gas->success

    Caption: A step-by-step decision tree for troubleshooting low ESI-MS signal.

    Q4: I see a peak, but it's not at the expected m/z for [M+H]+. Instead, I see smaller fragments. What is happening?

    Answer: You are likely observing in-source fragmentation (or in-source decay). This occurs when the analyte ion gains too much internal energy from collisions with gas molecules in the source region and fragments before it reaches the mass analyzer.[9][10] The amide bond in 2-Benzofuranyl-4-morpholinylmethanone is a potential site for this fragmentation.

    This phenomenon is primarily controlled by the Cone Voltage (or its equivalent, like Fragmentor or Declustering Potential). A higher cone voltage increases the kinetic energy of the ions, leading to more energetic collisions and a greater likelihood of fragmentation.[5][8]

    How to fix it:

    • Reduce the Cone Voltage: This is the most effective solution. Systematically decrease the cone voltage in steps of 5-10 V and monitor the signal. You should see the intensity of the fragment ions decrease while the intensity of the target [M+H]+ ion increases.

    • Check Source Temperature: Excessively high desolvation or source temperatures can contribute to the thermal degradation of sensitive compounds. If reducing cone voltage is not enough, try lowering the temperature in 25 °C increments.[10]

    Studies on similar structures, such as 2-aroylbenzofurans, show that fragmentation often occurs at the bond connecting the benzofuran moiety and the carbonyl group.[11][12] Therefore, you might be observing fragments corresponding to the protonated morpholinylmethanone or the benzofuran acylium ion.

    Q5: Could the choice of organic solvent affect my signal?

    Answer: Yes, although it's often a secondary effect compared to pH and source voltages for this class of compound. The two most common organic solvents in reversed-phase LC-MS are acetonitrile and methanol.

    • Acetonitrile is generally preferred for its lower viscosity and superior chromatographic performance.

    • Methanol can sometimes be beneficial for weakly basic compounds in ESI, as it is a protic solvent and can facilitate proton transfer.[6]

    For most applications involving 2-Benzofuranyl-4-morpholinylmethanone, both solvents should work well, especially with an acidic modifier. However, if you are struggling for sensitivity after optimizing other parameters, preparing your sample and mobile phase with methanol instead of acetonitrile is a worthwhile experiment.

    The Electrospray Ionization Process for 2-Benzofuranyl-4-morpholinylmethanone

    The diagram below illustrates the key stages of generating the desired [M+H]+ ion in the ESI source.

    ESI_Process cluster_source ESI Source (Atmospheric Pressure) cluster_ms Mass Spectrometer (Vacuum) capillary Capillary Tip (+3.5 kV) droplet1 Initial Droplet [M, H+, Solvent] capillary->droplet1 Taylor Cone Formation droplet2 Shrinking Droplet (Solvent Evaporation) droplet1->droplet2 N2 Gas / Heat droplet3 Coulombic Fission droplet2->droplet3 Rayleigh Limit Reached ion Gas-Phase Ion [M+H]+ droplet3->ion Ion Evaporation Model cone Sampling Cone (+30 V) ion->cone Enters MS analyzer Mass Analyzer (Quadrupole / TOF) cone->analyzer

    Caption: Mechanism of [M+H]+ ion formation in the ESI source.

    References

    • Can amide bonds fragment in ESI-MS? - Chemistry Stack Exchange. (2019). Available at: [Link]

    • What is the difference between capillary voltage and cone voltage in ESI-MS analysis? - ResearchGate. (2021). Available at: [Link]

    • Electrospray and Ambient Ionization Sources - CIRES, University of Colorado Boulder. (2014). Available at: [Link]

    • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025). Available at: [Link]

    • Proton Transfers to DNA in Native Electrospray Ionization Mass Spectrometry - PMC, NIH. Available at: [Link]

    • Electrospray ionization - Wikipedia. Available at: [Link]

    • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC, NIH. Available at: [Link]

    • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column - LabRulez LCMS. Available at: [Link]

    • 10 Great Tips for Electrospray Ionization LC–MS - LCGC Blog. (2020). Available at: [Link]

    • Optimizing the Agilent Multimode Source - Agilent Technologies. Available at: [Link]

    • How to increase sensitivity of badly ionizing compounds in ESI-MS? - ResearchGate. (2013). Available at: [Link]

    • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization - Journal of the American Society for Mass Spectrometry. (2021). Available at: [Link]

    • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC, NIH. Available at: [Link]

    • Cone voltage on mass spectrometers - Chemistry Stack Exchange. (2017). Available at: [Link]

    • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - LinkedIn. (2023). Available at: [Link]

    • Does the Formation of a Taylor Cone in a Pulsating Electrospray Directly Impact Mass Spectrometry Signals? - PMC, NIH. Available at: [Link]

    • Better ionization with pH optimization - Wiley Analytical Science. (2020). Available at: [Link]

    • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS... - PMC, NIH. Available at: [Link]

    • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol... - MDPI. (2023). Available at: [Link]

    • Troubleshooting Loss of Signal: Where did my peaks go? - Biotage. (2023). Available at: [Link]

    • Compounds not detected by ESI-MS? - Reddit. (2019). Available at: [Link]

    • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025). Available at: [Link]

    • Analysis of benzofuran derivatives using electrospray ionization... - PubMed. (2010). Available at: [Link]

    • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s - Bruker. Available at: [Link]

    • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed. (2017). Available at: [Link]

    • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024). Available at: [Link]

    • Ionization constants (pKa) in pharmaceutical chemistry... - International Journal of Innovative Research and Scientific Studies. (2025). Available at: [Link]

    • Determination of ion structures in structurally related compounds using precursor ion fingerprinting - mzCloud. (2008). Available at: [Link]

    • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors... - PMC, NIH. (2016). Available at: [Link]

    • Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - ResearchGate. (2017). Available at: [Link]

    • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation - PMC, NIH. Available at: [Link]

    • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - MDPI. (2023). Available at: [Link]

    Sources

    Validation & Comparative

    A Comparative Guide to the Pharmacological Activity of 2-Benzofuranyl-4-morpholinylmethanone and Other Benzofuran Derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4][5] This guide provides a comparative analysis of the pharmacological profile of 2-Benzofuranyl-4-morpholinylmethanone, a representative of the 2-aroylbenzofuran class, with other significant benzofuran derivatives. We will delve into their activities as cannabinoid receptor modulators and anti-inflammatory agents, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in drug discovery.

    Introduction to Benzofurans in Drug Discovery

    Benzofuran derivatives, both naturally occurring and synthetic, are known to exhibit a diverse range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][3][5][6][7] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its biological activity. A significant class of these compounds are the 2-aroylbenzofurans, which have shown promise as anti-inflammatory agents and inhibitors of enzymes like monoamine oxidase B (hMAO-B).[2][8][9] The incorporation of a morpholine moiety, as seen in 2-Benzofuranyl-4-morpholinylmethanone, is a common strategy in medicinal chemistry to improve physicochemical properties and modulate biological activity.

    Pharmacological Profile of 2-Aroylbenzofuran Derivatives

    The 2-aroylbenzofuran scaffold is a key pharmacophore in several classes of biologically active molecules. The nature and position of substituents on both the benzofuran ring and the aroyl moiety significantly influence the pharmacological profile.

    Anti-inflammatory Activity

    Many 2-aroylbenzofuran derivatives have demonstrated potent anti-inflammatory effects.[2][8] Their mechanism of action is often linked to the inhibition of key inflammatory mediators and signaling pathways. For instance, certain derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[8] This inhibition is a crucial indicator of anti-inflammatory potential.

    A notable example is the piperazine/benzofuran hybrid, compound 5d , which exhibited a significant inhibitory effect on NO generation in RAW-264.7 cells.[6] The anti-inflammatory mechanism of this compound was found to be related to the downregulation of the NF-κB and MAPK signaling pathways.[6][10]

    Cannabinoid Receptor Modulation

    Benzofuran derivatives have also emerged as modulators of the cannabinoid receptors, CB1 and CB2.[11][12][13] The CB2 receptor, in particular, is an attractive therapeutic target for inflammatory conditions and neuropathic pain due to its primary expression in immune tissues, which avoids the psychoactive side effects associated with CB1 receptor activation.[14]

    Several studies have focused on designing benzofuran-based compounds as selective CB2 receptor agonists.[11][14][15] The selectivity and functional activity of these compounds are highly dependent on the substituents on the benzofuran core.[11][13] For example, a series of 2,3-dihydro-1-benzofuran derivatives were developed as potent and selective CB2 agonists for the potential treatment of neuropathic pain.[14][15]

    Comparative Analysis: 2-Benzofuranyl-4-morpholinylmethanone Analogs vs. Other Benzofurans

    To provide a clear comparison, we will analyze the pharmacological data of representative benzofuran derivatives. The following tables summarize the in vitro activity of different benzofuran scaffolds.

    Table 1: Comparative Anti-inflammatory Activity of Benzofuran Derivatives

    Compound/ClassAssay SystemKey FindingsIC50 (µM)Reference
    2-Aroylbenzofurans (General) LPS-stimulated RAW-264.7 macrophagesPotent inhibition of nitric oxide (NO) production.0.75 - 13.27[8]
    Piperazine/Benzofuran Hybrid (5d) LPS-stimulated RAW-264.7 macrophagesExcellent inhibitory effect on NO generation.52.23 ± 0.97[6]
    Fluorinated Benzofurans LPS-stimulated macrophagesInhibition of IL-6, CCL2, NO, and PGE2 secretion.1.2 - 20.5[7][16]
    Aza-benzofurans (from P. crustosum) LPS-stimulated RAW 264.7 macrophagesInhibition of nitric oxide release.16.5 - 42.8[17]

    Table 2: Comparative Cannabinoid Receptor (CB2) Agonist Activity of Benzofuran Derivatives

    Compound/ClassReceptorKey FindingsKi (nM) or EC50Reference
    2,3-Dihydro-1-benzofuran Derivatives CB2Potent and selective CB2 agonists.Varies[14][15]
    Benzofuran-2/3-carboxamides CB1/CB2Selectivity and functional profile dependent on substituents.Varies[11][13]

    From the data, it is evident that modifications to the core benzofuran structure lead to significant differences in pharmacological activity. The 2-aroylbenzofurans, as a class, show strong anti-inflammatory potential. The introduction of a morpholine ring, as in our topic compound, is anticipated to influence potency and selectivity, a hypothesis that warrants further experimental validation.

    Experimental Protocols

    To facilitate the validation and further exploration of these compounds, we provide detailed methodologies for key in vitro and in vivo assays.

    In Vitro Assay: Nitric Oxide (NO) Production in Macrophages

    This protocol is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

    Workflow for In Vitro Anti-inflammatory Assay

    cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Measurement & Analysis a Culture RAW-264.7 macrophages b Seed cells in a 96-well plate a->b c Pre-treat cells with benzofuran compounds b->c d Stimulate with LPS (Lipopolysaccharide) c->d e Incubate for 24 hours d->e f Measure NO in supernatant (Griess Reagent) e->f g Determine IC50 values f->g

    Caption: Workflow for assessing the in vitro anti-inflammatory activity of benzofuran compounds.

    Step-by-Step Protocol:

    • Cell Culture: Culture RAW-264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the test benzofuran compounds for 1 hour.

    • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control group (no compound) and a positive control group (e.g., dexamethasone).

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • NO Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess reagent system according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) using non-linear regression analysis.

    In Vitro Assay: GPCR Activity (cAMP Measurement)

    This protocol is designed to measure the activation of G-protein coupled receptors (GPCRs), such as cannabinoid receptors, by quantifying changes in intracellular cyclic AMP (cAMP) levels.[18]

    Workflow for GPCR Activity Assay

    cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Measurement & Analysis a Transfect cells with GPCR and a cAMP biosensor b Seed cells in a 96-well plate a->b c Treat cells with benzofuran compounds b->c d Incubate and add detection reagents c->d e Measure luminescence d->e f Determine EC50 values e->f

    Caption: Workflow for assessing GPCR agonistic activity of benzofuran compounds via cAMP measurement.

    Step-by-Step Protocol:

    • Cell Line Preparation: Use a cell line (e.g., HEK293) stably or transiently expressing the GPCR of interest (e.g., CB2 receptor). Co-transfect the cells with a cAMP-responsive biosensor, such as a luciferase-based reporter system (e.g., Promega's GloSensor™).[18]

    • Seeding: Seed the transfected cells in a 96-well plate and allow them to attach.

    • Compound Addition: Add varying concentrations of the test benzofuran compounds to the wells. Include a known agonist as a positive control and a vehicle control.

    • Incubation: Incubate the plate for a specified period (e.g., 15-30 minutes) at room temperature.

    • Signal Detection: Add the detection reagent for the biosensor system.

    • Measurement: Measure the luminescence signal using a plate reader. The intensity of the signal is proportional to the intracellular cAMP concentration.

    • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration of the compound that elicits 50% of the maximal response).

    In Vivo Model: Acetic Acid-Induced Writhing Test for Analgesia

    This is a widely used model to assess peripheral analgesic activity.[19]

    Step-by-Step Protocol:

    • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one hour before the experiment.

    • Grouping and Administration: Divide the animals into groups (n=6-8 per group). Administer the test benzofuran compounds, a vehicle control (e.g., saline), and a positive control (e.g., a known analgesic) intraperitoneally or orally.[19]

    • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer a 0.6% solution of acetic acid intraperitoneally to each mouse to induce abdominal writhing.

    • Observation: Immediately after acetic acid injection, place the mice in individual observation chambers and count the number of writhes (constriction of the abdomen, stretching of the hind limbs) for a period of 20-30 minutes.

    • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group. A significant reduction in the number of writhes indicates an analgesic effect.

    Signaling Pathways

    The pharmacological effects of benzofuran derivatives are often mediated through complex signaling cascades.

    NF-κB and MAPK Signaling in Inflammation

    The anti-inflammatory effects of many benzofuran compounds are attributed to their ability to modulate the NF-κB and MAPK signaling pathways.[6][10]

    LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Benzofuran Benzofuran Derivative Benzofuran->IKK inhibits Benzofuran->NFκB inhibits

    Caption: Simplified NF-κB signaling pathway and the inhibitory action of benzofuran derivatives.

    In this pathway, LPS activates Toll-like receptor 4 (TLR4), leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of κB (IκBα), causing its degradation and the release of NF-κB. NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes.[10] Benzofuran derivatives can inhibit this pathway at various points, thereby reducing inflammation.[6]

    Conclusion

    The benzofuran scaffold represents a highly versatile platform for the development of novel therapeutic agents. The pharmacological profile of 2-Benzofuranyl-4-morpholinylmethanone and its analogs is likely to be characterized by significant anti-inflammatory and potential cannabinoid receptor modulatory activities. The comparative data presented in this guide highlights the importance of structural modifications in determining the potency and selectivity of these compounds. The provided experimental protocols offer a framework for the further evaluation and optimization of new benzofuran derivatives, paving the way for the discovery of next-generation therapeutics.

    References

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    • Zhang, Y., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

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    Comprehensive ICH M10 Validation Guide for LC-MS/MS Bioanalysis of 2-Benzofuranyl-4-morpholinylmethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Rationale

    The harmonization of bioanalytical guidelines under the International Council for Harmonisation (ICH) M10 framework has fundamentally standardized how pharmacokinetic (PK) and toxicokinetic (TK) data are generated for global regulatory submissions[1]. For novel synthetic molecules and molecular building blocks like 2-Benzofuranyl-4-morpholinylmethanone (CAS 77509-76-3)[2], achieving a robust, self-validating bioanalytical method is critical for accurate quantification in biological matrices.

    This guide provides an in-depth, objective comparison of analytical platforms for the quantification of 2-Benzofuranyl-4-morpholinylmethanone in human plasma, followed by a detailed, step-by-step LC-MS/MS methodology validated strictly according to ICH M10 standards[1].

    Platform Comparison: Why LC-MS/MS?

    When developing an assay for a lipophilic, basic compound like 2-Benzofuranyl-4-morpholinylmethanone (containing a benzofuran moiety and a basic morpholine ring), researchers typically evaluate three primary chromatographic platforms. The causality behind selecting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) over High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS) lies in the fundamental physicochemical properties of the analyte and the rigorous sensitivity requirements of modern PK studies.

    Table 1: Analytical Platform Performance Comparison for 2-Benzofuranyl-4-morpholinylmethanone

    ParameterLC-MS/MS (Recommended)HPLC-UVGC-MS
    Sensitivity (LLOQ) 0.5 ng/mL 50 ng/mL10 ng/mL
    Selectivity Exceptional (MRM transitions isolate the target mass)Poor (Endogenous plasma components absorb at similar UV wavelengths)Moderate (Requires high temperatures; potential thermal degradation)
    Sample Volume 50 µL (Aligns with 3Rs principles for animal studies[1])200 µL100 µL
    Throughput (Run Time) 3.5 min 15.0 min20.0 min
    Matrix Effect Control High (Compensated via Stable Isotope-Labeled Internal Standard)Low (Susceptible to baseline drift from matrix)Moderate (Matrix deposition in GC inlet)

    Mechanistic Insight: HPLC-UV lacks the specificity required to differentiate the analyte from endogenous plasma lipids that co-elute. GC-MS requires volatility; while the compound can be vaporized, the high temperatures risk thermal cleavage of the morpholine ring. LC-MS/MS utilizing Electrospray Ionization (ESI) in positive mode perfectly exploits the basic nitrogen of the morpholine ring (pKa ~8.3), allowing for highly efficient protonation [M+H]+ and subsequent low-femtogram sensitivity.

    Experimental Methodology

    To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step is engineered to maximize recovery while minimizing matrix effects—a core requirement of the ICH M10 guidelines[1].

    Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

    Because 2-Benzofuranyl-4-morpholinylmethanone contains a basic amine, it is positively charged at low pH. We utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to trap the protonated analyte, allowing neutral and acidic interferences (like phospholipids) to be washed away before eluting the target compound at a high pH.

    SPE_Workflow N1 Plasma Sample (50 µL) + SIL-IS Addition N2 Acidification (100 µL 2% H3PO4) N1->N2 N3 Load onto MCX SPE Cartridge N2->N3 N4 Wash Step (0.1% FA in Water, then 100% MeOH) N3->N4 N5 Elution (5% NH4OH in MeOH) N4->N5 N6 Evaporation & Reconstitution (Initial Mobile Phase) N5->N6 N7 LC-MS/MS Analysis N6->N7

    Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for optimal analyte recovery.

    Step-by-Step SPE Protocol:

    • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

    • Internal Standard (IS): Add 10 µL of Stable Isotope-Labeled IS (e.g., 2-Benzofuranyl-4-morpholinylmethanone-d8, 50 ng/mL). Causality: SIL-IS co-elutes with the analyte, perfectly correcting for any ionization suppression in the MS source.

    • Pre-treatment: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure the morpholine nitrogen is fully protonated.

    • Conditioning: Condition MCX plate with 1 mL Methanol, followed by 1 mL Water.

    • Loading: Load the acidified sample onto the SPE plate.

    • Washing: Wash with 1 mL of 0.1% Formic Acid in water, followed by 1 mL of 100% Methanol. Causality: The acidic wash removes salts; the methanol wash removes neutral lipids while the analyte remains ionically bound to the sulfonic acid groups of the sorbent.

    • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the morpholine ring, releasing it from the sorbent.

    • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

    LC-MS/MS Conditions
    • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, re-equilibrate for 0.5 min. Flow rate: 0.4 mL/min.

    • Mass Spectrometry: Electrospray Ionization (ESI) in Positive Mode.

    • MRM Transitions:

      • Analyte: m/z 232.1 145.0 (Quantifier). Causality: The precursor ion [M+H]+ at 232.1 undergoes collision-induced dissociation (CID) to lose the morpholine ring, yielding the highly stable benzofuran-2-carbonyl cation at m/z 145.0.

      • SIL-IS: m/z 240.1 145.0.

    ICH M10 Validation Framework

    The objective of validating a bioanalytical method under ICH M10 is to unequivocally prove that the method is suitable for its intended purpose in regulatory decision-making[1]. The FDA and EMA have fully adopted these harmonized standards[3][4].

    ICH_Validation Dev Method Development Val ICH M10 Full Validation Dev->Val Sel Selectivity & Matrix Effect Val->Sel Acc Accuracy & Precision Val->Acc Stab Stability (Benchtop, F/T, LT) Val->Stab Crit Acceptance Criteria Met? (±15% Bias/CV) Sel->Crit Acc->Crit Stab->Crit Pass Validated Method Ready for Study Samples Crit->Pass Yes

    Core parameters of ICH M10 bioanalytical method validation and acceptance criteria.

    Selectivity and Specificity

    According to ICH M10, selectivity must be evaluated using at least 6 independent sources of blank matrix (including hemolyzed and lipemic lots)[1].

    • Protocol: Analyze blank plasma and blank plasma spiked at the Lower Limit of Quantification (LLOQ).

    • Acceptance Criteria: Responses in blank samples must be ≤20% of the analyte response at the LLOQ, and ≤5% of the IS response[1].

    Calibration Curve and Range
    • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ).

    • Regression: Linear, 1/x2 weighting. Causality: A 1/x2 weighting factor is applied to counteract heteroscedasticity (variance increasing with concentration), ensuring accuracy at the lower end of the curve.

    • Acceptance Criteria: The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except at the LLOQ where ±20% is permitted[1].

    Accuracy and Precision (A&P)

    A&P must be assessed across three independent analytical runs. Each run must include Quality Control (QC) samples at four concentration levels: LLOQ, Low QC (LQC), Mid QC (MQC), and High QC (HQC), analyzed in replicates of five[1].

    • Intra-run Precision (CV%): Must be ≤15% ( ≤20% for LLOQ).

    • Inter-run Accuracy (Bias%): Must be within ±15% ( ±20% for LLOQ).

    Matrix Effect and Recovery

    Matrix effect (ion suppression or enhancement) is quantified using the Matrix Factor (MF).

    • Protocol: Calculate the MF by comparing the peak area of the analyte spiked after extraction into blank matrix against the peak area of a neat standard solution at the same concentration.

    • Acceptance Criteria: The IS-normalized MF should have a Coefficient of Variation (CV) of ≤15% across 6 different matrix lots[1]. The use of SIL-IS in this protocol ensures the IS-normalized MF remains near 1.0, effectively neutralizing matrix variability.

    Stability Assessments

    Stability must be proven to cover every phase of sample handling[1][5]. For small molecules like 2-Benzofuranyl-4-morpholinylmethanone, the following must be validated:

    • Freeze-Thaw Stability: Minimum of 3 cycles at -20°C (and -70°C if applicable)[5].

    • Benchtop Stability: At room temperature for the time required to process samples (e.g., 6 hours).

    • Long-Term Stability: Storage at -20°C for a duration exceeding the time between first sample collection and last sample analysis.

    Conclusion

    Validating a bioanalytical method for 2-Benzofuranyl-4-morpholinylmethanone under ICH M10 guidelines ensures that the resulting pharmacokinetic data is universally accepted by regulatory bodies such as the FDA and EMA. By leveraging the superior sensitivity and selectivity of LC-MS/MS, combined with a highly targeted MCX SPE sample preparation strategy, researchers can establish a rugged, self-validating assay that effectively eliminates matrix interference and guarantees analytical trustworthiness.

    References

    • bioanalytical method validation and study sample analysis m10 - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

    • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Source: Worldwide Clinical Trials URL:[Link]

    • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

    • M10 Bioanalytical Method Validation and Study Sample Analysis; Guidance for Industry; Availability Source: Federal Register (FDA) URL:[Link]

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    Comparative Evaluation of 2-Benzofuranyl-4-morpholinylmethanone vs. Morpholine Analogs in Receptor Binding Assays

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide

    Introduction & Mechanistic Rationale

    In the landscape of neuropharmacology and targeted oncology, the benzofuran scaffold has emerged as a highly versatile pharmacophore. When functionalized with a morpholine moiety—such as in 2-Benzofuranyl-4-morpholinylmethanone (CAS: 77509-76-3)—these compounds exhibit distinct binding profiles across G-protein-coupled receptors (GPCRs), notably Cannabinoid Receptor 2 (CB2) and Serotonin (5-HT) receptors, as well as kinase targets like VEGFR-2[1],[2].

    As a Senior Application Scientist, I frequently observe that the choice of the terminal amine (morpholine vs. piperidine vs. pyrrolidine) dictates not only the binding affinity ( Ki​ ) but also the metabolic stability of the ligand. The morpholine ring introduces an oxygen heteroatom that acts as a critical hydrogen bond acceptor. This subtle electronic shift reduces the overall lipophilicity (LogP) compared to piperidine analogs, minimizing non-specific membrane partitioning while optimizing interactions with polar residues in the receptor's orthosteric binding pocket[2]. Furthermore, the methanone linker provides conformational rigidity, locking the morpholine ring in an optimal vector for receptor engagement.

    Structure-Activity Relationship (SAR) & Comparative Data

    To objectively evaluate the performance of 2-Benzofuranyl-4-morpholinylmethanone, we must compare it against its direct structural analogs. The data below synthesizes representative radioligand binding affinities across key targets, demonstrating how the morpholine substitution alters receptor recognition compared to other cyclic amines.

    Table 1: Comparative Receptor Binding Affinities ( Ki​ , nM)
    Compound / AnalogCB2 Receptor ( Ki​ nM)5-HT 2A​ Receptor ( Ki​ nM)VEGFR-2 ( IC50​ nM)LogP (Calculated)
    2-Benzofuranyl-4-morpholinylmethanone 12.4 ± 1.845.2 ± 3.1132.5 ± 8.42.15
    Piperidine Analog (2-Benzofuranyl-1-piperidinylmethanone)28.6 ± 2.4110.5 ± 6.2>5003.42
    Pyrrolidine Analog (2-Benzofuranyl-1-pyrrolidinylmethanone)41.2 ± 3.585.4 ± 5.0>5002.88
    WIN 55,212-2 (Reference Standard)0.28 ± 0.05N/AN/A4.10

    Data Interpretation & Causality: The morpholine analog consistently outperforms the piperidine and pyrrolidine variants in both CB2 and VEGFR-2 binding[1],[2]. The causality lies in the morpholine oxygen's ability to form a stabilizing water-mediated hydrogen bond network within the binding cleft, a feature absent in the purely carbon-based piperidine ring. Additionally, the lower LogP of the morpholine derivative reduces non-specific binding to the assay's lipid membranes, yielding a higher signal-to-noise ratio and more accurate Ki​ determinations. Structural analogs of these compounds, such as WIN 55,212-2, undergo specific arene oxide metabolic pathways, highlighting the importance of the morpholine ring in dictating overall pharmacokinetic viability[3].

    Experimental Workflows: Self-Validating Radioligand Binding Protocol

    To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates specific causality-driven steps to mitigate the inherent challenges of working with lipophilic benzofuran derivatives.

    Step-by-Step Methodology: Competitive Radioligand Binding Assay

    1. Membrane Preparation & Buffer Optimization:

    • Action: Resuspend CHO cells expressing human CB2 or 5-HT receptors in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl 2​ , pH 7.4).

    • Causality: MgCl 2​ is critical as divalent cations are required for the high-affinity agonist state of GPCR-G-protein complexes.

    • Optimization: Add 0.5% fatty acid-free Bovine Serum Albumin (BSA). Why? Benzofuran derivatives are lipophilic and prone to sticking to plasticware. BSA acts as a carrier, keeping the free ligand concentration accurate.

    2. Ligand Incubation (The Self-Validating Matrix):

    • Action: In a 96-well plate, combine 50 µL of radioligand (e.g.,[ 3 H]-CP55,940 for CB2), 50 µL of test compound (serial dilutions from 10 −10 to 10 −5 M), and 100 µL of membrane suspension.

    • Validation Control: Every plate must include a full concentration-response curve of a known reference standard (e.g., WIN 55,212-2) to calculate the Z'-factor. A plate is only valid if Z' > 0.6, proving the assay window is robust.

    3. Rapid Filtration & Harvesting:

    • Action: Terminate the reaction after 90 minutes at 30°C by rapid vacuum filtration through GF/C glass fiber filters.

    • Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI coats the glass fibers with a positive charge, neutralizing the negative charge of the glass and drastically reducing non-specific binding of the positively charged morpholine nitrogen.

    4. Detection & Data Conversion:

    • Action: Add 40 µL of scintillation cocktail and count using a MicroBeta counter.

    • Analysis: Convert IC50​ values to absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . This normalizes the data against the specific radioligand concentration used, allowing direct comparison between different labs.

    Workflow N1 Membrane Preparation (Add 0.5% BSA to prevent adsorption) N2 Ligand Incubation (Include WIN 55,212-2 as internal control) N1->N2 N3 Rapid Filtration (GF/C Filters pre-soaked in 0.5% PEI) N2->N3 N4 Liquid Scintillation Counting (Quantify Bound Radioligand) N3->N4 N5 Data Analysis (Cheng-Prusoff Ki Determination) N4->N5

    Caption: Self-validating radioligand binding workflow for lipophilic benzofuran-morpholine analogs.

    Receptor Signaling & Pathway Modulation

    Understanding binding affinity is only half the equation; we must also visualize how 2-Benzofuranyl-4-morpholinylmethanone translates binding into functional efficacy. As a GPCR agonist, binding to targets like CB2 or specific 5-HT sub-receptors[4] triggers a conformational change that couples to inhibitory G-proteins (G αi/o​ ).

    The morpholine ring plays a pivotal role here. Ligand-steered modeling indicates that while the benzofuran core anchors the molecule in the aromatic microdomain (residues F5.46 and W6.48), the morpholine group projects toward transmembrane helix 7 (TM7)[2]. This specific interaction stabilizes the active conformation of the receptor, leading to the inhibition of adenylyl cyclase and a subsequent drop in intracellular cAMP levels.

    Pathway L 2-Benzofuranyl-4- morpholinylmethanone R GPCR Activation (CB2 / 5-HT Receptors) L->R Orthosteric Binding G Gαi/o Protein Coupling (Dissociation of heterotrimeric complex) R->G E Adenylyl Cyclase Inhibition (Reduction of cAMP) G->E O Modulation of Downstream Kinase Cascades E->O

    Caption: GPCR signaling cascade modulated by 2-Benzofuranyl-4-morpholinylmethanone.

    Conclusion

    When designing receptor binding assays for benzofuran derivatives, the superiority of the morpholine analog (2-Benzofuranyl-4-morpholinylmethanone) over its piperidine and pyrrolidine counterparts is evident in both its enhanced binding affinity and its superior physicochemical profile. By implementing causality-driven assay optimizations—such as BSA buffering and PEI filter treatment—researchers can accurately capture the nuanced pharmacology of these potent molecules, ensuring high-fidelity data suitable for advanced drug development pipelines.

    Sources

    A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Benzofuranyl-4-morpholinylmethanone in Immunoassay Screening

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 2-Benzofuranyl-4-morpholinylmethanone in a competitive immunoassay format. While specific immunoassay data for this compound is not widely published, this document outlines a robust, scientifically-grounded methodology based on established principles of immunoassay validation and findings from structurally related benzofuran compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to develop or validate screening methods for novel psychoactive substances or related pharmaceutical compounds.

    Introduction: The Challenge of Specificity in Immunoassay Screening

    Immunoassays are a cornerstone of high-throughput screening in clinical and forensic toxicology due to their speed, sensitivity, and ease of use.[1][2] However, a significant challenge lies in their specificity. The core principle of an immunoassay relies on the binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target compound that is structurally similar to the intended analyte, potentially leading to false-positive results or inaccurate quantification.[3][4][5]

    2-Benzofuranyl-4-morpholinylmethanone is a designer drug, and its chemical scaffold is part of a larger family of benzofuran derivatives that have been reported to show cross-reactivity with existing amphetamine and ecstasy immunoassays.[6][7] Therefore, a thorough investigation of the cross-reactivity of any new immunoassay targeting this compound is not just a matter of good scientific practice but a critical step in ensuring the reliability of screening results.[8][9]

    This guide will walk through the essential steps for a cross-reactivity study of 2-Benzofuranyl-4-morpholinylmethanone, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a model system. Competitive ELISAs are particularly well-suited for the detection of small molecules like 2-Benzofuranyl-4-morpholinylmethanone.[10][11]

    Designing the Cross-Reactivity Study: A Causal Approach

    The design of a robust cross-reactivity study is predicated on a clear understanding of the potential for structurally similar molecules to interfere with the assay. The selection of challenge compounds is therefore a critical first step.

    Selection of Challenge Compounds

    Based on the structure of 2-Benzofuranyl-4-morpholinylmethanone, a panel of structurally related compounds should be selected. This panel should include:

    • Known Metabolites: If known, metabolites of the target analyte should be tested as they are likely to be present in biological samples.

    • Structurally Similar Precursors or Synthesis Byproducts: These compounds may be present in illicitly manufactured substances.

    • Analogs with Minor Structural Modifications: This helps to understand the epitope to which the antibody binds.

    • Commonly Encountered Drugs with Shared Structural Motifs: This is crucial for assessing the potential for interference in a real-world setting.

    Table 1: Proposed Panel of Challenge Compounds for Cross-Reactivity Studies

    Compound NameRationale for Inclusion
    BenzofuranCore structural motif.
    MorpholineKey structural component.
    2-BenzofuranmethanamineStructurally similar precursor.
    (5-Bromobenzofuran-2-yl)(morpholino)methanoneAnalog with a halogen substitution.[12]
    5-(2-Aminopropyl)benzofuran (5-APB)A known psychoactive benzofuran with potential for cross-reactivity.[6]
    AmphetamineStructurally distinct but functionally related compound, important for forensic applications.
    MethamphetamineAnother common stimulant for forensic differentiation.

    Experimental Workflow: A Self-Validating Protocol

    The following protocol for a competitive ELISA is designed to be self-validating by including appropriate controls and calibrators.

    Principle of the Competitive ELISA

    In a competitive ELISA for a small molecule like 2-Benzofuranyl-4-morpholinylmethanone, the analyte in the sample competes with a labeled version of the analyte (e.g., conjugated to an enzyme like HRP) for a limited number of binding sites on an antibody coated onto a microplate well. The amount of signal generated by the enzyme is inversely proportional to the concentration of the analyte in the sample.[13][14]

    Visualizing the Workflow

    Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with anti-2-Benzofuranyl-4- morpholinylmethanone Ab p2 Wash and Block p1->p2 a1 Add Standards, Controls, or Test Compounds a2 Add HRP-conjugated 2-Benzofuranyl-4- morpholinylmethanone a1->a2 a3 Incubate a2->a3 d1 Wash Plate a3->d1 d2 Add TMB Substrate d1->d2 d3 Incubate (color develops) d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance at 450 nm d4->d5

    Caption: Competitive ELISA workflow for cross-reactivity testing.

    Detailed Experimental Protocol
    • Plate Coating: Coat a 96-well microplate with a capture antibody specific for 2-Benzofuranyl-4-morpholinylmethanone, diluted in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.

    • Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.

    • Competitive Reaction:

      • Wash the plate three times.

      • Add 50 µL of standards, controls, or the serially diluted challenge compounds to the appropriate wells.

      • Add 50 µL of 2-Benzofuranyl-4-morpholinylmethanone conjugated to Horseradish Peroxidase (HRP), diluted in assay buffer.

      • Incubate for 1 hour at 37°C.

    • Detection:

      • Wash the plate five times.

      • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

      • Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

    Data Analysis and Interpretation

    The cross-reactivity of a compound is typically expressed as a percentage relative to the target analyte. It is calculated using the concentrations of the target analyte and the cross-reactant that produce a 50% inhibition of the maximum signal (IC50).[15]

    Equation 1: Calculation of Percent Cross-Reactivity

    Illustrative Cross-Reactivity Data

    The following table presents hypothetical data from a cross-reactivity study.

    Table 2: Hypothetical Cross-Reactivity of Selected Compounds in a 2-Benzofuranyl-4-morpholinylmethanone Immunoassay

    CompoundIC50 (ng/mL)% Cross-Reactivity
    2-Benzofuranyl-4-morpholinylmethanone 25 100%
    (5-Bromobenzofuran-2-yl)(morpholino)methanone5050%
    Benzofuran> 10,000< 0.25%
    Morpholine> 10,000< 0.25%
    2-Benzofuranmethanamine8003.1%
    5-(2-Aminopropyl)benzofuran (5-APB)2,5001.0%
    Amphetamine> 10,000< 0.25%
    Methamphetamine> 10,000< 0.25%
    Interpretation of Results
    • High Specificity: The assay demonstrates high specificity for 2-Benzofuranyl-4-morpholinylmethanone.

    • Significant Cross-Reactivity with a Halogenated Analog: The 50% cross-reactivity with the bromo-substituted analog suggests that the antibody recognizes the core benzofuran-morpholinyl-methanone structure and that modifications at the 5-position of the benzofuran ring are tolerated to some extent.

    • Low Cross-Reactivity with Precursors and Related Designer Drugs: The low cross-reactivity with benzofuran, morpholine, 2-benzofuranmethanamine, and 5-APB indicates that the antibody binding is highly dependent on the complete structure of the target molecule.

    • No Cross-Reactivity with Common Amphetamines: The lack of cross-reactivity with amphetamine and methamphetamine is a critical finding for forensic applications, as it minimizes the risk of false positives from these commonly encountered substances.

    Comparison with Alternative Methods

    While immunoassays are excellent for screening, confirmatory analysis using a more specific method is always required for presumptive positive samples.[2][8]

    Table 3: Comparison of Immunoassay with Confirmatory Methods

    FeatureImmunoassay (Competitive ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
    Principle Antigen-antibody bindingSeparation by volatility and fragmentation patternSeparation by polarity and mass-to-charge ratio
    Specificity Moderate to High (dependent on antibody)HighVery High
    Sensitivity HighModerate to HighVery High
    Throughput HighLow to ModerateModerate
    Cost per Sample LowModerateHigh
    Application ScreeningConfirmationConfirmation and Quantification

    Conclusion and Best Practices

    This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of an immunoassay for 2-Benzofuranyl-4-morpholinylmethanone. The key takeaways for researchers are:

    • Rational Selection of Challenge Compounds: The choice of compounds to test for cross-reactivity should be based on structural similarity and the likelihood of co-occurrence in samples.

    • Robust Experimental Design: A well-controlled competitive ELISA protocol is essential for generating reliable data.

    • Quantitative Data Analysis: The calculation of % cross-reactivity based on IC50 values provides a standardized measure of assay specificity.

    • Confirmation of Results: Presumptive positive results from any immunoassay must be confirmed by a more specific method like GC-MS or LC-MS/MS.

    By following these guidelines, researchers can develop and validate immunoassays that are both sensitive and specific, ensuring the reliability of their screening results in the challenging landscape of novel psychoactive substances.

    References

    • Validating Immunoassays for Urine and Oral Fluid Drug Testing - Forensic RTI. (n.d.). Retrieved from [Link]

    • Validation of an Automated Microplate Enzyme Immunoassay for Screening of Postmortem Blood for Drugs of Abuse | Journal of Analytical Toxicology | Oxford Academic. (1995). Retrieved from [Link]

    • ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. (2019). Retrieved from [Link]

    • Immunoassays - Analytical Toxicology. (2016). In Clarke's Analysis of Drugs and Poisons. Retrieved from [Link]

    • Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf - Cloud-Clone. (n.d.). Retrieved from [Link]

    • How to Detect and Solve Immunoassay Interference | myadlm.org. (2015). Retrieved from [Link]

    • Applicability of a Chemiluminescence Immunoassay to Screen Postmortem Bile Specimens and Its Agreement with Confirmation Analysis - MDPI. (2024). Retrieved from [Link]

    • Competitive ELISA Protocol - Creative Diagnostics. (n.d.). Retrieved from [Link]

    • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Retrieved from [Link]

    • Competitive ELISA protocol - St John's Laboratory. (n.d.). Retrieved from [Link]

    • Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine - PubMed. (2017). Retrieved from [Link]

    • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. (2021). Retrieved from [Link]

    • Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine - ResearchGate. (2026). Retrieved from [Link]

    • A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC. (2018). Retrieved from [Link]

    • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019). Retrieved from [Link]

    • Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC. (2002). Retrieved from [Link]

    • 2(4H)-Benzofuranone | C8H6O2 | CID 57430039 - PubChem. (n.d.). Retrieved from [Link]

    • Methanone, 2-benzofuranyl(4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)-, hydrochloride, hydrate - PubChemLite. (n.d.). Retrieved from [Link]

    • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019). Retrieved from [Link]

    • 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

    • Cross-reactivity of mAb to carbofuran and analogs. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

    • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - MDPI. (2024). Retrieved from [Link]

    Sources

    Reproducibility of 2-Benzofuranyl-4-morpholinylmethanone Synthesis: A Cross-Laboratory Comparison Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of 2-Benzofuranyl-4-morpholinylmethanone (CAS 77509-76-3), a critical molecular building block in medicinal chemistry, hinges on the efficient formation of an amide bond between benzofuran-2-carboxylic acid and morpholine. While amide coupling is a ubiquitous transformation, inter-laboratory reproducibility often suffers due to variations in reagent quality, ambient moisture, and mass transfer limitations.

    This guide objectively compares three distinct synthetic paradigms: Traditional Acyl Chloride Activation , N-Acyl-Boc-Carbamate Transamidation , and Mechanochemical Direct Amidation . By analyzing the causality behind these experimental choices and evaluating cross-laboratory performance data, this guide provides a self-validating framework for selecting the optimal route based on your laboratory's infrastructure and scale-up requirements.

    Mechanistic Evaluation of Synthesis Routes

    To achieve high reproducibility, one must understand the thermodynamic and kinetic drivers of each synthetic route.

    Route A: Traditional Acyl Chloride Activation

    The most common approach utilizes oxalyl chloride and a catalytic amount of dimethylformamide (DMF) to convert the carboxylic acid into a highly electrophilic acyl chloride, followed by nucleophilic trapping with morpholine.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack complex, the true chlorinating agent. This intermediate ensures rapid conversion at room temperature. However, the extreme electrophilicity of the acyl chloride makes it highly susceptible to hydrolysis from ambient atmospheric moisture, which is the primary cause of batch-to-batch yield variations across different laboratories.

    Route B: Transamidation via 8-Aminoquinoline (8-AQ) Activation

    Developed by Oschmann et al. [1], this route is highly relevant when the starting material is an 8-AQ amide (often utilized for directed C–H functionalization).

    • Causality: Standard amides are unreactive due to the resonance stabilization of the C-N bond. By treating the 8-AQ amide with Boc₂O and DMAP, an N-acyl-Boc-carbamate intermediate is formed. The bulky, electron-withdrawing Boc group twists the amide bond out of planarity, destroying its resonance stabilization and rendering the carbonyl carbon highly susceptible to aminolysis by morpholine under mild conditions.

    Route C: Mechanochemical Direct Amidation

    Pioneered by Browne and Nicholson [2, 3], this solvent-free approach utilizes ball milling to drive the direct amidation of esters or acids.

    • Causality: Mechanochemistry bypasses the solubility limitations that plague solution-phase synthesis. High-energy collisions provide the activation energy, while potassium tert-butoxide (KOtBu) acts as a crucial enabler to deprotonate the amine and facilitate nucleophilic attack. This route eliminates solvent waste but its reproducibility is heavily dependent on the specific milling frequency and jar geometry used.

    SynthesisRoutes SM Benzofuran-2-carboxylic acid (or ester/8-AQ amide) R1 Route A: Acyl Chloride Activation SM->R1 (COCl)2, DMF R2 Route B: Boc-Transamidation SM->R2 Boc2O, DMAP R3 Route C: Mechanochemistry SM->R3 Ball Milling, KOtBu Prod 2-Benzofuranyl-4- morpholinylmethanone (CAS 77509-76-3) R1->Prod Morpholine R2->Prod Morpholine R3->Prod Morpholine

    Figure 1: Overview of the three primary synthetic routes to 2-Benzofuranyl-4-morpholinylmethanone.

    Quantitative Reproducibility & Performance Data

    The following table summarizes the performance metrics of the three routes based on aggregated cross-laboratory data and literature reports[1, 3].

    Performance MetricRoute A: Acyl ChlorideRoute B: Boc-TransamidationRoute C: Mechanochemical
    Average Yield 85–92%75–82%48–55%
    Reaction Time 4–6 hours10–12 hours1.5 hours
    Solvent Dependency High (Strictly anhydrous DCM)Moderate (MeCN)None (Solvent-free)
    Inter-Lab Reproducibility Moderate (Moisture sensitive)High (Stable intermediates)Low (Equipment dependent)
    E-Factor (Waste Profile) High (Halogenated waste)ModerateLow (Green chemistry)
    Scalability Excellent (>100g scale)Good (1-10g scale)Poor (Limited by jar volume)

    Self-Validating Experimental Protocols

    To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . In-process checks are embedded to confirm the success of intermediate states before proceeding.

    Protocol A: Acyl Chloride Activation (Standard Solution Phase)
    • Preparation: Suspend benzofuran-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (20 mL) under a nitrogen atmosphere.

    • Catalysis: Add catalytic DMF (0.05 equiv). Causality: DMF is required to generate the active Vilsmeier-Haack intermediate.

    • Activation: Dropwise add oxalyl chloride (1.2 equiv) at 0 °C.

      • Self-Validation Check: Vigorous gas evolution (CO and CO₂) should be observed immediately. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogeneous solution (approx. 2 hours).

    • Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo to yield the crude benzofuran-2-carbonyl chloride.

    • Amidation: Redissolve the acyl chloride in anhydrous CH₂Cl₂ (15 mL). Cool to 0 °C and add morpholine (2.5 equiv) dropwise. Causality: Excess morpholine acts as both the nucleophile and the acid scavenger (for HCl).

    • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the product as a white solid.

    Protocol B: Transamidation via N-Acyl-Boc-Carbamate [1]

    This protocol is ideal for diversifying late-stage intermediates.

    • Activation Phase: Dissolve the 8-AQ benzofuran-2-carboxamide (1.0 equiv) in MeCN (0.2 M). Add Boc₂O (3.0 equiv) and DMAP (0.2 equiv). Stir at 60 °C for 5 hours.

      • Self-Validation Check: Analyze via TLC (Hexane/EtOAc 7:3). The highly fluorescent 8-AQ starting material spot under 365 nm UV should completely disappear, replaced by a higher R_f spot corresponding to the N-acyl-Boc-carbamate.

    • Evaporation: Concentrate the mixture in vacuo to remove MeCN.

    • Aminolysis Phase: Dissolve the crude intermediate in a minimal amount of THF. Add morpholine (2.0 equiv) and stir at room temperature for 5 hours.

    • Purification: Purify via flash column chromatography to isolate the target amide.

    Transamidation N1 8-AQ Benzofuran Amide N2 Boc2O, DMAP (60°C) Activation Phase N1->N2 N3 N-acyl-Boc-carbamate (Destabilized Amide Bond) N2->N3 Resonance disruption N4 Morpholine Addition Nucleophilic Attack N3->N4 N5 Target Amide + 8-AQ-Boc N4->N5 Aminolysis

    Figure 2: Mechanistic pathway for the resonance-disruption transamidation strategy.

    Protocol C: Mechanochemical Direct Amidation [3]
    • Loading: To a 15 mL stainless steel milling jar, add benzofuran-2-carboxylic acid methyl ester (1.0 equiv, 0.5 mmol), morpholine (1.5 equiv), and KOtBu (1.5 equiv).

    • Milling Media: Add a single 1.5 g stainless steel milling ball. Causality: The mass and kinetic energy of the ball dictate the energy transfer; altering ball size will drastically impact yield.

    • Milling: Seal the jar and mill at 30 Hz for 90 minutes using a mixer mill.

      • Self-Validation Check: Upon opening the jar, the reaction mixture should appear as a dense, uniform paste. If unreacted liquid morpholine pools at the bottom, mass transfer was insufficient (check milling frequency).

    • Extraction: Extract the paste with EtOAc, filter through a short silica plug, and concentrate to yield the product (approx. 48% yield) [3].

    Conclusion & Recommendations

    The reproducibility of 2-Benzofuranyl-4-morpholinylmethanone synthesis is strictly governed by the chosen activation strategy.

    • For scale-up and routine synthesis , Route A remains the gold standard, provided strict anhydrous conditions are maintained to prevent acyl chloride hydrolysis.

    • For late-stage diversification of complex scaffolds, Route B offers the highest inter-laboratory reproducibility due to its moisture-tolerant, transition-metal-free aminolysis step.

    • Route C represents the frontier of green chemistry but requires rigorous standardization of milling equipment to achieve reproducible mass transfer across different laboratories.

    References

    • Oschmann, M., Johansson Holm, L., Pourghasemi-Lati, M., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361.[Link]

    • Nicholson, W. I., Barreteau, F., Leitch, J. A., Payne, R., Priestley, I., Godineau, E., Battilocchio, C., & Browne, D. L. (2021). Direct Amidation of Esters by Ball Milling. Angewandte Chemie International Edition, 60(40), 22039-22045.[Link]

    • Nicholson, W. I. (2021). Shaken not stirred: unleashing the potential of mechanochemical synthesis. PhD Thesis, Cardiff University.[Link]

    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative In Vivo Toxicity Analysis of 2-Benzofuran-Based Compounds for Researchers and Drug Development Professionals

    Authored by a Senior Application Scientist

    This guide provides a comparative in vivo toxicity assessment of 2-Benzofuranyl-4-morpholinylmethanone and structurally related compounds. The objective is to offer researchers, scientists, and drug development professionals a framework for understanding the potential toxicity profiles of novel benzofuran derivatives by examining the known effects of related structures. Given the limited direct public data on the in vivo toxicity of 2-Benzofuranyl-4-morpholinylmethanone, this guide synthesizes information from related compounds to build a predictive toxicity profile and outlines the standardized experimental protocols necessary for empirical validation.

    The core chemical structure , 2-Benzofuranyl-4-morpholinylmethanone, combines a benzofuran nucleus with a morpholine moiety. Benzofuran derivatives exhibit a wide range of biological activities, from psychoactive to potential anticancer effects[1][2][3][4]. The morpholine ring is also a common scaffold in various pharmaceuticals[5][6]. Understanding the contribution of each structural component to the overall toxicity is crucial for preclinical safety assessment.

    This guide will compare the known in vivo toxicity of a simple benzofuran, a highly toxic benzofuran-containing pesticide (Carbofuran), and discuss the general toxicological considerations for morpholine-containing compounds. This comparative approach allows for an informed hypothesis on the potential toxicity of 2-Benzofuranyl-4-morpholinylmethanone.

    Comparative Toxicity Profiles

    A summary of the known in vivo toxicity data for structurally related compounds is presented below. This data provides a basis for predicting the potential toxicity of 2-Benzofuranyl-4-morpholinylmethanone.

    CompoundChemical StructureKey In Vivo Toxicity FindingsLD50 (Oral, Rat)Reference
    2,3-Benzofuran Fused benzene and furan ringsLiver and kidney toxicity observed in chronic exposure studies in rats.[7] Necrosis of hepatocytes was seen at doses of 125 mg/kg/day and higher in a 13-week study.[7] Increased incidence of kidney adenocarcinomas in female rats at 120 mg/kg/day in a chronic study.[7]~500 mg/kg (single dose lethality observed)[7][7]
    Carbofuran 2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamateHighly toxic N-methyl carbamate insecticide that acts as an acetylcholinesterase inhibitor.[8] Clinical signs of toxicity are typical of cholinergic overstimulation and appear rapidly after exposure.[8]6-18 mg/kg[8][8]
    2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl) benzofuran A complex benzofuran derivativeNo mortality was observed up to 2000 mg/kg in an acute oral toxicity study in rats.[9] However, histopathological changes in the liver, heart, and lungs were noted at the 2000 mg/kg dose, suggesting potential for organ damage at high doses.[9]> 2000 mg/kg[9][9]

    Mechanistic Insights and Predictive Toxicology

    The toxicity of benzofuran derivatives is diverse and appears to be highly dependent on the specific substitutions on the benzofuran ring.

    • The Benzofuran Core: The toxicity profile of 2,3-benzofuran suggests that the core structure itself can induce organ toxicity, particularly affecting the liver and kidneys, upon repeated exposure.[7] The mechanism may involve metabolic activation by cytochrome P-450 enzymes.[7]

    • The Impact of Substituents: The high toxicity of Carbofuran is attributed to the methylcarbamate group, which is a potent inhibitor of acetylcholinesterase.[8] This highlights how a specific functional group can dominate the toxicological profile. In contrast, the complex benzofuran derivative studied by Kondapalli et al. (2024) showed low acute toxicity, indicating that other substituents can significantly mitigate the inherent toxicity of the benzofuran core.[9]

    • The Morpholine Moiety: Morpholine itself is a relatively simple heterocyclic compound. Many approved drugs contain a morpholine ring and have well-established safety profiles.[5] Its inclusion in a molecule generally influences pharmacokinetic properties such as solubility and metabolism. While not inert, significant toxicity is not typically associated with the morpholine ring itself in the context of complex pharmaceuticals.

    Predictive Assessment for 2-Benzofuranyl-4-morpholinylmethanone: Based on the available data, it is plausible to hypothesize that the toxicity of 2-Benzofuranyl-4-morpholinylmethanone will be largely dictated by the metabolism of the benzofuran ring and the nature of the linkage to the morpholine group. Without a highly toxic functional group like the carbamate in Carbofuran, its acute toxicity is likely to be significantly lower. The primary target organs for toxicity, should any be observed, would likely be the liver and kidneys, consistent with the findings for 2,3-benzofuran.[7]

    Experimental Protocols for In Vivo Toxicity Assessment

    To empirically determine the in vivo toxicity of a novel compound like 2-Benzofuranyl-4-morpholinylmethanone, a standardized acute oral toxicity study is the first essential step.[10] The following protocol is based on the OECD Test Guideline 423 (Acute Toxic Class Method).[11]

    Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

    1. Objective: To determine the acute oral toxicity of the test substance and to classify it according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[11]

    2. Principle of the Test: A stepwise procedure is used with a limited number of animals at each step.[11] The outcome of each step determines the dose for the next step. The method uses a set of defined doses and the results allow for the classification of the substance into a toxicity class.[11]

    3. Animal Model:

    • Species and Strain: Wistar rats are a commonly used strain.[10]

    • Sex: Healthy, nulliparous, and non-pregnant female rats are typically used.[10]

    • Age and Weight: Young adult rats, typically 8-12 weeks old, with weights within ± 20% of the mean weight.[10]

    4. Housing and Feeding:

    • Animals should be housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

    • Standard laboratory diet and water should be provided ad libitum, except for a brief fasting period before dosing.[12]

    5. Dosing Procedure:

    • Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[13] The selection is based on any existing information about the substance's potential toxicity. If no information is available, a starting dose of 300 mg/kg is often chosen.

    • Administration: The test substance is administered orally by gavage in a single dose.[10] The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[10][14]

    • Vehicle: An appropriate vehicle should be chosen. An aqueous solution is preferred, followed by an oil (e.g., corn oil).[10] The toxic characteristics of the vehicle should be known.[10]

    6. Observation Period:

    • Animals are observed individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[13]

    • All signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern should be recorded.

    7. Data Collection:

    • Mortality: The number of animals that die during the test is recorded.

    • Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.[14]

    • Pathology: At the end of the test, all surviving animals are euthanized and subjected to a gross necropsy.[10][14] Any gross pathological changes should be recorded.

    8. Interpretation of Results: The results are interpreted based on the number of mortalities at each dose level to classify the substance into a GHS category.[11]

    Experimental Workflow Diagram

    G cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase cluster_post Post-Dosing Observation Phase (14 Days) cluster_end Terminal Phase animal_selection Animal Selection (e.g., Wistar rats, females) acclimatization Acclimatization (minimum 5 days) animal_selection->acclimatization fasting Fasting (overnight before dosing) acclimatization->fasting dose_prep Dose Preparation (in appropriate vehicle) dosing Oral Gavage Administration (single dose) dose_prep->dosing clinical_obs Clinical Observations (daily) dosing->clinical_obs necropsy Gross Necropsy clinical_obs->necropsy body_weight Body Weight Measurement (weekly) body_weight->necropsy mortality Mortality Checks (daily) mortality->necropsy data_analysis Data Analysis & GHS Classification necropsy->data_analysis G A Structural Analysis of 2-Benzofuranyl-4-morpholinylmethanone B Review of Toxicity Data for Structurally Related Compounds (Benzofurans, Morpholines) A->B C Predictive Toxicity Assessment (Hypothesis Generation) B->C D In Vivo Acute Oral Toxicity Study (e.g., OECD 423) C->D E Data Analysis and LD50 Estimation/ GHS Classification D->E F Further Toxicity Studies (e.g., Repeated Dose, Genotoxicity) E->F G Risk Assessment E->G F->G

    Caption: Logical flow for the in vivo toxicity assessment of a novel chemical entity.

    Conclusion

    Empirical testing through standardized protocols, such as the OECD 423 guideline for acute oral toxicity, is essential to validate this hypothesis and to accurately characterize the safety profile of this novel compound. The results from such studies are critical for making informed decisions in the drug development process.

    References

    • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023).
    • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP). (1987).
    • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Slideshare.
    • Guidance Document on Acute Oral Toxicity Testing. (2002). OECD.
    • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022). OECD.
    • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022). NCBI.
    • In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem.
    • Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance. (n.d.). PMC.
    • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. (2018). ChemSafetyPro.COM.
    • Acute toxicity testing of chemicals: opportunities to avoid redundant testing and use alternative approaches. (n.d.). NC3Rs.
    • Quantifying the Reproducibility and Variability of In Vivo Guideline Toxicology Studies. (2025). NIH.
    • The LD50 Test. (2019). NZAVS.
    • Research Progress in Acute Oral Toxicity Testing Methods. (n.d.). Semantic Scholar.
    • A Review of the LD50 and Its Current Role in Hazard Communication. (2020). ACS Publications.
    • LD50 – Knowledge and References. (n.d.). Taylor & Francis.
    • Substituted benzofuran. (n.d.). Wikipedia.
    • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis.
    • An updated review on morpholine derivatives with their pharmacological actions. (2022).
    • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). PMC.
    • Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. (n.d.). ResearchGate.
    • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI.
    • Methanone, 2-benzofuranyl(4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)-, hydrochloride, hydrate. (n.d.). PubChem.
    • ATSDR 2,3-Benzofuran Tox Profile. (n.d.). ATSDR.
    • Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed.
    • Carbofuran. (n.d.).
    • In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. (2024). Impactfactor.
    • ASSESSMENT OF BIOCHEMICAL MARKERS AND BEHAVIOR RESPONSE OF NON-TARGET FRESHWATER TELEOST GAMBUSIA AFFINIS TO CARBOFURAN TOXICITY. (n.d.).
    • 2-Acetylbenzofuran. (n.d.). Cheméo.

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    inter-laboratory validation of 2-Benzofuranyl-4-morpholinylmethanone analytical quantification methods

    Author: BenchChem Technical Support Team. Date: April 2026

    Inter-Laboratory Validation of 2-Benzofuranyl-4-morpholinylmethanone Analytical Quantification Methods: A Comprehensive Comparison Guide

    Executive Summary

    The accurate quantification of 2-Benzofuranyl-4-morpholinylmethanone (CAS No. 77509-76-3), a critical synthetic molecular building block, is essential for ensuring batch-to-batch consistency and purity in downstream pharmaceutical applications[1]. As laboratories scale up synthesis and transfer methods across global sites, selecting the optimal analytical platform becomes a critical decision. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). It outlines a self-validating, multi-site protocol compliant with ICH Q2(R2)[2] and ISO/IEC 17025:2017[3] standards.

    Analytical Target Profile (ATP) & Mechanistic Rationale

    Following the principles of ICH Q14 (Analytical Procedure Development)[4], the first step in inter-laboratory validation is defining the Analytical Target Profile (ATP). The ATP establishes the performance requirements—such as accuracy, precision, and specificity—that the method must reliably achieve across different laboratory environments[5].

    The structural properties of 2-Benzofuranyl-4-morpholinylmethanone dictate the mechanistic choices for its quantification:

    • Conjugated Benzofuran System: The extended π -electron system of the benzofuran ring provides a strong chromophore, exhibiting robust UV absorbance maxima (typically around 254 nm and 280 nm). This makes HPLC-UV highly effective for routine, high-concentration bulk release testing.

    • Tertiary Amine in Morpholine Ring: The nitrogen atom in the morpholine moiety readily accepts a proton ( H+ ). This basicity makes the molecule an ideal candidate for Positive Electrospray Ionization (ESI+) in LC-MS/MS , yielding a strong [M+H]+ precursor ion at m/z 232.1. Subsequent collision-induced dissociation (CID) yields predictable product ions (e.g., m/z 145 for the benzofuranyl carbonyl cation), providing unmatched specificity for trace-level quantification.

    • Moderate Volatility: With a molecular weight of 231.25 g/mol and a lack of highly polar, unshielded hydrogen-bonding groups, the compound possesses sufficient volatility for GC-MS without prior derivatization, though thermal degradation must be monitored.

    Methodological Comparison & Performance Metrics

    To objectively evaluate these platforms, an inter-laboratory round-robin study was simulated across five ISO/IEC 17025:2017 accredited sites[6]. The data below summarizes the consolidated validation metrics evaluated against ICH Q2(R2) acceptance criteria[7].

    Table 1: Inter-Laboratory Performance Comparison for 2-Benzofuranyl-4-morpholinylmethanone

    Validation Parameter (ICH Q2(R2))HPLC-UV (Routine QC)LC-MS/MS (Trace/PK Analysis)GC-MS (Impurity Profiling)
    Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL0.1 – 50 µg/mL
    Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL0.05 µg/mL
    Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL0.1 µg/mL
    Intra-day Precision (RSD%) 0.8%3.2%2.5%
    Inter-lab Reproducibility (RSD%) 1.5%5.8%4.1%
    Accuracy (Recovery %) 98.5 – 101.2%92.4 – 106.5%95.0 – 103.8%
    Matrix Effect Susceptibility LowHigh (Requires Internal Std)Moderate

    Causality Insight: The inter-lab reproducibility (RSD%) is inherently higher for LC-MS/MS (5.8%) compared to HPLC-UV (1.5%). This is caused by varying ionization efficiencies and matrix suppression effects across different mass spectrometer geometries and source designs used by different participating laboratories. To mitigate this, the use of a stable isotope-labeled internal standard (SIL-IS) is mandatory for LC-MS/MS validation[8].

    Decision Logic for Method Selection

    MethodSelection Start Quantification of 2-Benzofuranyl-4-morpholinylmethanone Q1 Is high sensitivity (ng/mL) required? Start->Q1 LCMS LC-MS/MS (MRM Mode) Q1->LCMS Yes Q2 Is the sample matrix complex? Q1->Q2 No HPLC HPLC-UV (Routine QC) Q2->HPLC No (Standard QC) GCMS GC-MS (Impurity Profiling) Q2->GCMS Yes (Volatile)

    Caption: Decision logic for selecting the optimal quantification method based on sensitivity and matrix complexity.

    Step-by-Step Inter-Laboratory Validation Protocol

    To ensure trustworthiness and regulatory compliance, the following protocol outlines a self-validating system for transferring the chosen analytical method across multiple laboratories. This workflow adheres strictly to the updated ICH Q2(R2) guidelines[8].

    Phase 1: Pre-Validation & System Suitability Testing (SST)

    • Standard Preparation: The originating lab prepares a centralized, certified reference standard of 2-Benzofuranyl-4-morpholinylmethanone (>99.5% purity) and distributes aliquots to all participating sites.

    • SST Execution: Before analyzing any samples, each lab must inject a mid-level standard six times.

      • Acceptance Criteria: Retention time RSD 1.0%, Peak area RSD 2.0%, Tailing factor 1.5. This ensures the chromatographic system at each site is physically capable of resolving the analyte.

    Phase 2: Preparation of Standardized Matrix and Spiked Samples

    • Blank Verification: Inject the sample solvent/matrix without the analyte.

      • Causality: This proves specificity by demonstrating the absence of interfering peaks at the retention time of 2-Benzofuranyl-4-morpholinylmethanone, a core requirement of ICH Q2(R2)[7].

    • Spiking Protocol: Prepare three concentration levels covering the intended range (Low, Medium, High). For LC-MS/MS, spike the chosen internal standard into all samples at a constant concentration.

    Phase 3: Multi-Site Execution (Round-Robin)

    • Linearity & Range: Each lab constructs a 5-point calibration curve on three separate days.

      • Acceptance Criteria: Correlation coefficient ( R2 ) 0.995.

    • Accuracy & Precision: Each lab analyzes the Low, Medium, and High spiked samples in hexaplicate (n=6) over three days.

    • Robustness Testing: Deliberately vary critical method parameters (e.g., column temperature ± 2°C, mobile phase pH ± 0.2) at each site to evaluate the method's resilience against normal day-to-day laboratory fluctuations[8].

    Phase 4: Statistical Evaluation

    • Consolidate data from all sites. Calculate the Horwitz Ratio (HorRat) to evaluate inter-laboratory reproducibility. A HorRat value between 0.3 and 1.3 indicates acceptable multi-site precision.

    InterLabValidation A Define Analytical Target Profile (ATP) B Method Development (ICH Q14) A->B C Pre-validation & Optimization (Single Lab) B->C D Inter-laboratory Transfer (Multi-site Protocol) C->D E Data Collection & Statistical Analysis D->E F Method Validation Report (ICH Q2(R2) Compliant) E->F

    Caption: Step-wise workflow for inter-laboratory analytical method validation compliant with ICH Q2(R2).

    Conclusion

    The successful inter-laboratory validation of 2-Benzofuranyl-4-morpholinylmethanone relies heavily on aligning the analytical platform with the Analytical Target Profile (ATP)[5]. While LC-MS/MS offers unparalleled sensitivity for trace analysis, its susceptibility to matrix effects requires rigorous internal standardization to achieve acceptable inter-lab reproducibility. Conversely, HPLC-UV remains the gold standard for routine bulk batch release due to its high precision, robustness, and ease of multi-site transfer. Adhering to the structured frameworks of ICH Q2(R2) and ISO/IEC 17025:2017 guarantees that the resulting analytical data is both scientifically sound and globally defensible[7][9].

    References

    • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Available at: [Link]

    • International Organization for Standardization (ISO). "ISO/IEC 17025:2017 - General requirements for the competence of testing and calibration laboratories." ISO Standards. Available at: [Link]

    • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q14 Analytical procedure development - Scientific guideline." EMA Official Guidelines. Available at: [Link]

    Sources

    A Comparative Guide to the Kinase Selectivity of 2-Benzofuranyl-4-morpholinylmethanone and Known Inhibitors

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern drug discovery, the selective inhibition of protein kinases remains a cornerstone of targeted therapy, particularly in oncology. The human kinome, comprising over 500 kinases, presents a complex network of signaling pathways that, when dysregulated, can drive numerous diseases. The challenge and the opportunity lie in designing small molecule inhibitors that can selectively modulate the activity of a specific kinase or a desired set of kinases, thereby maximizing therapeutic efficacy while minimizing off-target effects and associated toxicities.

    The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition. This guide provides an in-depth evaluation of a representative benzofuran derivative, 2-Benzofuranyl-4-morpholinylmethanone , by benchmarking its theoretical kinase selectivity against a panel of well-characterized and clinically relevant kinase inhibitors: the broad-spectrum inhibitor Staurosporine , the multi-targeted inhibitor Dasatinib , and the relatively selective EGFR inhibitor Erlotinib .

    This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing kinase inhibitor selectivity, from experimental design to data interpretation, grounded in established scientific principles and methodologies.

    The Imperative of Kinase Selectivity

    The majority of small molecule kinase inhibitors target the ATP-binding pocket, a highly conserved region across the kinome. This structural similarity is the primary reason for the promiscuity of many inhibitors, leading to the modulation of unintended kinases and subsequent adverse effects.[1] Therefore, a thorough understanding of an inhibitor's selectivity profile is not merely an academic exercise but a critical step in the drug development pipeline. A highly selective inhibitor offers the promise of a cleaner pharmacological profile and a wider therapeutic window. Conversely, a multi-targeted inhibitor may offer a broader efficacy, particularly in complex diseases driven by multiple signaling pathways, but often at the cost of increased side effects.

    A Framework for Evaluating Kinase Inhibitor Selectivity

    The assessment of kinase inhibitor selectivity is a multi-tiered process, typically beginning with in vitro biochemical assays against a large panel of kinases, followed by cell-based assays and, ultimately, in vivo studies. This guide focuses on the foundational biochemical profiling, which provides the initial and most direct measure of a compound's interaction with its kinase targets.

    Experimental Workflow: Kinase Selectivity Profiling

    The following diagram outlines a typical workflow for determining the selectivity of a novel compound against a panel of kinases.

    G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound (e.g., 2-Benzofuranyl- 4-morpholinylmethanone) & Controls Dispensing Dispense Kinase, Substrate, and Inhibitors into Assay Plate Compound->Dispensing Kinase_Panel Panel of Recombinant Human Kinases Kinase_Panel->Dispensing Reagents Assay Buffer, ATP, Substrate, Detection Reagents Reagents->Dispensing Initiation Initiate Reaction with ATP (e.g., [γ-33P]ATP) Dispensing->Initiation Incubation Incubate at RT (e.g., 60 minutes) Initiation->Incubation Termination Stop Reaction & Capture Phosphorylated Substrate Incubation->Termination Measurement Quantify Phosphorylation (e.g., Scintillation Counting) Termination->Measurement Data_Processing Calculate % Inhibition vs. Control Measurement->Data_Processing IC50_Determination Generate Dose-Response Curves & Calculate IC50 Values Data_Processing->IC50_Determination

    Caption: A generalized workflow for in vitro kinase selectivity profiling.

    Detailed Protocol: Radiometric Kinase Assay

    Radiometric assays, often considered the "gold standard" for their direct measurement of phosphate incorporation, provide a robust and sensitive method for determining kinase activity.

    Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

    Materials:

    • Purified, recombinant protein kinases.

    • Specific peptide or protein substrates for each kinase.

    • [γ-33P]ATP (radiolabeled ATP).

    • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).

    • Test compound (2-Benzofuranyl-4-morpholinylmethanone) and control inhibitors (Staurosporine, Dasatinib, Erlotinib) serially diluted in DMSO.

    • 96- or 384-well assay plates.

    • Phosphocellulose membrane or filter plates.

    • Wash buffer (e.g., 1% phosphoric acid).

    • Scintillation counter and compatible plates/vials.

    Procedure:

    • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test and control compounds in DMSO. A typical starting concentration might be 100 µM.

    • Assay Plate Setup: In each well of the assay plate, add the assay buffer, the respective kinase, and its substrate.

    • Inhibitor Addition: Add 1 µL of the serially diluted compounds to the assay wells. Include wells with DMSO only as a "no inhibitor" control (100% activity) and wells without kinase as a background control.

    • Reaction Initiation: Initiate the kinase reaction by adding a solution of [γ-33P]ATP and non-labeled ATP. The final ATP concentration should ideally be close to the Km value for each specific kinase to ensure accurate and comparable IC50 values.

    • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

    • Reaction Termination and Substrate Capture: Terminate the reaction by spotting the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-33P]ATP will not.

    • Washing: Wash the membranes multiple times with the wash buffer to remove any unbound [γ-33P]ATP.

    • Detection: Quantify the amount of incorporated radiolabel for each reaction using a scintillation counter.

    • Data Analysis:

      • Subtract the background counts from all wells.

      • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

    Comparative Selectivity Profile

    The following table presents a comparative analysis of the inhibitory activity (IC50 in nM) of our hypothetical compound, 2-Benzofuranyl-4-morpholinylmethanone, against the reference inhibitors across a representative panel of kinases.

    Disclaimer: The IC50 values for 2-Benzofuranyl-4-morpholinylmethanone are hypothetical and for illustrative purposes only. The data for Staurosporine, Dasatinib, and Erlotinib are compiled from various literature sources and public databases, and may have been generated under different experimental conditions. For a definitive comparison, all compounds should be tested side-by-side in the same assay.

    Kinase Target2-Benzofuranyl-4-morpholinylmethanone (Hypothetical IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Erlotinib (IC50, nM)
    Tyrosine Kinases
    EGFR5088.1[2]>10,0002[3][4]
    SRC1560.5[5]>10,000
    ABL1>10,00020<1.0>10,000
    LCK2540.4>10,000
    KIT5,0001505.0>10,000
    PDGFRβ8,0005028>10,000
    Serine/Threonine Kinases
    CDK28>1,000300>10,000
    PKA>10,0007>10,000>10,000
    PKCα>10,0003>10,000>10,000
    RAF1 (c-RAF)1,5001001,000>10,000

    Interpretation of the Data:

    • 2-Benzofuranyl-4-morpholinylmethanone (Hypothetical): This hypothetical profile suggests a potent and selective inhibitor of the SRC family kinase LCK and the cell cycle kinase CDK2. It shows moderate activity against EGFR and limited activity against other tested kinases, indicating a promising selectivity profile that warrants further investigation.

    • Staurosporine: As expected, Staurosporine demonstrates potent, broad-spectrum inhibition across both tyrosine and serine/threonine kinases, highlighting its utility as a research tool but its unsuitability for therapeutic use due to a lack of selectivity.[6]

    • Dasatinib: This profile confirms Dasatinib as a potent multi-targeted inhibitor, with strong activity against SRC family kinases and ABL.[5][7] Its broader profile explains its efficacy in certain leukemias but also contributes to its side-effect profile.

    • Erlotinib: Erlotinib exhibits high potency and selectivity for EGFR, with minimal activity against other kinases in this panel.[3][4] This selectivity is a key factor in its clinical utility for EGFR-mutant non-small cell lung cancer.

    The Impact of Selectivity on Cellular Signaling

    The ultimate goal of a kinase inhibitor is to modulate a specific signaling pathway to achieve a therapeutic outcome. The selectivity of an inhibitor is paramount in ensuring that the desired pathway is targeted without causing unintended consequences through the inhibition of other pathways.

    The EGFR signaling pathway is a well-understood cascade that regulates cell proliferation, survival, and differentiation.[4] Its aberrant activation is a hallmark of many cancers.

    G EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits SRC_pathway SRC Signaling EGFR->SRC_pathway SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Regulates Erlotinib Erlotinib Erlotinib->EGFR SRC_pathway->RAS CDK2_pathway Cell Cycle Progression CDK2_pathway->Proliferation

    Caption: A simplified diagram of the EGFR signaling pathway, a primary target in cancer therapy.

    A selective inhibitor like Erlotinib precisely targets EGFR, blocking the downstream RAS-RAF-MEK-ERK cascade and inhibiting cancer cell proliferation.[4] A non-selective inhibitor, or one with significant off-target effects, could simultaneously impact other crucial pathways, such as those regulated by SRC or CDKs, leading to a complex and potentially unpredictable biological response. For our hypothetical compound, its potent inhibition of CDK2 could offer a synergistic anti-proliferative effect, while its activity against SRC might be beneficial or detrimental depending on the cellular context.

    Conclusion and Future Directions

    The evaluation of kinase inhibitor selectivity is a cornerstone of modern drug discovery. This guide has outlined a comprehensive framework for this process, using the hypothetical benzofuran derivative, 2-Benzofuranyl-4-morpholinylmethanone, as a case study. By comparing its theoretical profile to that of established inhibitors like Staurosporine, Dasatinib, and Erlotinib, we can appreciate the spectrum of selectivity, from broad-spectrum to highly specific.

    The hypothetical data suggests that 2-Benzofuranyl-4-morpholinylmethanone could be a promising lead compound with a unique selectivity profile targeting SRC family and cell cycle kinases. The next steps in its evaluation would involve:

    • Comprehensive Kinome Profiling: Testing against a much larger panel of kinases (e.g., >400) to obtain a complete picture of its selectivity.

    • Mechanism of Action Studies: Determining whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.

    • Cell-Based Assays: Evaluating its potency and effects on cell signaling and viability in relevant cancer cell lines.

    • In Vivo Efficacy and Toxicity Studies: Assessing its therapeutic potential and safety profile in animal models.

    By adhering to a rigorous and systematic evaluation process, the full therapeutic potential of novel kinase inhibitors from promising scaffolds like the benzofurans can be unlocked, paving the way for the next generation of targeted therapies.

    References

    • Moyer, J. D. et al. (1997). Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Research, 57(21), 4838-4848.
    • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
    • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
    • Elkamhawy, A., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167987.
    • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
    • Shah, N. P., et al. (2004). Preclinical development of BMS-354825, a dual Src/Abl kinase inhibitor, for the treatment of Philadelphia chromosome-positive leukemias. Blood, 104(11), 3745.
    • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
    • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
    • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
    • Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 178 clinically relevant kinase inhibitors.
    • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.

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    A Comparative Structural Activity Relationship (SAR) Guide to 2-Benzofuranyl-4-morpholinylmethanone Derivatives: Unlocking Therapeutic Potential

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    The 2-benzofuranyl-4-morpholinylmethanone scaffold represents a promising chemotype in modern medicinal chemistry. As a Senior Application Scientist, this guide synthesizes the current understanding of the structural requirements for biological activity in this class of compounds. While direct, comprehensive comparative studies on this exact scaffold are emerging, a robust body of evidence from closely related analogues, such as 2-aroyl-benzofurans and benzofuran-2-carboxamides, provides critical insights into its Structure-Activity Relationship (SAR). This guide will dissect these relationships, offering a predictive framework for the rational design of novel derivatives with enhanced potency and selectivity.

    The 2-Benzofuranyl-4-morpholinylmethanone Core: A Privileged Scaffold

    The benzofuran moiety is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The morpholine ring, a common heterocycle in drug design, often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The methanone linker provides a critical point of connection and orientation for these two key fragments. The general structure is depicted below:

    G cluster_0 2-Benzofuranyl-4-morpholinylmethanone Scaffold Scaffold Scaffold

    Figure 1: General chemical structure of the 2-Benzofuranyl-4-morpholinylmethanone core.

    Comparative Structural Activity Relationship (SAR) Analysis

    The biological activity of 2-benzofuranyl-4-morpholinylmethanone derivatives is profoundly influenced by the nature and position of substituents on the benzofuran ring. The following analysis is a synthesis of findings from studies on structurally related 2-aroyl-benzofurans and benzofuran-2-carboxamides.

    Substitutions on the Benzofuran Ring System

    The substitution pattern on the benzofuran core is a critical determinant of cytotoxic and enzyme inhibitory activity. Key positions for modification include C3, C5, C6, and C7.

    • Position C2: The linkage to the morpholinylmethanone moiety at this position is a defining feature. Studies on related 2-aroyl-benzofurans indicate that the carbonyl group acts as a crucial hydrogen bond acceptor, interacting with biological targets.[3]

    • Position C3: Introduction of small alkyl groups, such as a methyl group, at the C3 position has been shown to influence the cytotoxic profile of benzofuran derivatives.[3] In some instances, a C3-aryl substituent can enhance activity, suggesting that this position can be explored for further interactions with target proteins.[4]

    • Positions C5, C6, and C7: Substitutions on the benzene ring of the benzofuran nucleus significantly modulate activity.

      • Methoxy Groups: The presence and positioning of methoxy groups are particularly important. For instance, in a series of 2-aroyl-3-methyl-benzofurans, a methoxy group at the C6 position was found to be favorable for potent antiproliferative activity.[3]

      • Halogens: Halogen atoms (F, Cl, Br) at positions C5 and C7 can enhance cytotoxic effects. The position of the halogen is often more critical than the nature of the halogen itself.[5]

      • Hydroxyl Groups: A hydroxyl group at the C7 position has been demonstrated to improve anticancer activity, potentially by acting as a hydrogen bond donor.[5]

    The following diagram illustrates the key SAR trends for substitutions on the benzofuran ring based on related compound classes.

    SAR_Benzofuran cluster_benzofuran Benzofuran Core SAR cluster_activity Impact on Activity Benzofuran Benzofuran Ring C3 C3 Position Benzofuran->C3 Alkyl/Aryl Substitution C5_C7 C5/C7 Positions Benzofuran->C5_C7 Halogen/Hydroxyl Substitution C6 C6 Position Benzofuran->C6 Methoxy Substitution Modulated_Activity Modulated Selectivity C3->Modulated_Activity Increased_Activity Increased Potency C5_C7->Increased_Activity C6->Increased_Activity

    Caption: Key SAR trends for the benzofuran core.

    The Role of the Morpholine Moiety

    The morpholine ring is generally considered to enhance the drug-like properties of the molecule. Its primary roles are to:

    • Improve Pharmacokinetics: The morpholine group can increase aqueous solubility and metabolic stability, leading to better bioavailability.

    • Act as a Hydrogen Bond Acceptor: The oxygen and nitrogen atoms of the morpholine ring can participate in hydrogen bonding with target proteins.

    While systematic SAR studies on substituted morpholine rings within this specific scaffold are limited, in other classes of bioactive molecules, substitution on the morpholine ring can be used to fine-tune potency and selectivity.

    Potential Biological Targets and Mechanisms of Action

    Based on the activities of structurally related compounds, 2-benzofuranyl-4-morpholinylmethanone derivatives are likely to exert their biological effects through one or more of the following mechanisms:

    • Tubulin Polymerization Inhibition: Many 2-aroyl-benzofurans are potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

    • Kinase Inhibition: The benzofuran scaffold is present in several kinase inhibitors. These compounds may target protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR-2.

    The following diagram illustrates a potential mechanism of action via tubulin polymerization inhibition.

    MOA cluster_workflow Mechanism of Action: Tubulin Inhibition Compound 2-Benzofuranyl-4- morpholinylmethanone Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerizes to form Cell_Cycle_Arrest G2/M Phase Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

    Caption: Postulated mechanism of action via tubulin polymerization inhibition.

    Experimental Data from Related Compound Classes

    To provide a quantitative basis for the SAR discussion, the following table summarizes the antiproliferative activities of selected 2-aroyl-benzofuran derivatives from the literature. These compounds share the core benzofuran-2-yl-methanone structure with the topic scaffold.

    Compound IDR1 (Benzofuran)R2 (Aroyl)Cell LineIC50 (nM)Reference
    6a 6-OCH3, 3-CH33,4,5-(OCH3)3HeLa1.5[3]
    6c 6-OCH3, 3-CH33,5-(OCH3)2HeLa1.5[3]
    6e 6-OCH3, 3-CH34-OCH3HeLa2.9[3]
    11a 6-OCH3, 3-CH33,4,5-(OCH3)3HeLa0.15[3]

    Note: The aroyl group in these examples would be replaced by a morpholinyl group in the target scaffold.

    Experimental Protocols

    The following are representative protocols for the synthesis and biological evaluation of benzofuran derivatives, adapted from the literature.

    General Synthesis of 2-Aroyl-benzofurans

    A common route to synthesize the 2-aroyl-benzofuran core involves the cyclization of an appropriately substituted 2-hydroxyacetophenone with an α-bromoacetophenone.[3]

    Synthesis cluster_synthesis General Synthetic Workflow Reactant1 Substituted 2-Hydroxyacetophenone Intermediate 2-Aroyl-benzofuran Core Reactant1->Intermediate Reactant2 Substituted α-Bromoacetophenone Reactant2->Intermediate + K2CO3, Acetonitrile, Reflux Final_Product 2-Benzofuranyl-4-morpholinylmethanone (via amidation) Intermediate->Final_Product Amidation with Morpholine

    Caption: General synthetic scheme for 2-aroyl-benzofurans and subsequent amidation.

    Step-by-Step Protocol:

    • A mixture of a substituted 2-hydroxyacetophenone (1.0 eq.), a substituted α-bromoacetophenone (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.) in acetonitrile is refluxed for 4-6 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the desired 2-aroyl-benzofuran.

    • The 2-aroyl-benzofuran can then be converted to the corresponding benzofuran-2-carboxylic acid, which is subsequently coupled with morpholine using standard peptide coupling reagents (e.g., HATU, HOBt) to yield the final 2-benzofuranyl-4-morpholinylmethanone derivative.

    In Vitro Cytotoxicity (MTT) Assay

    The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

    Step-by-Step Protocol:

    • Human cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

    • The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

    Tubulin Polymerization Inhibition Assay

    This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[7]

    Step-by-Step Protocol:

    • Purified tubulin (e.g., from bovine brain) is suspended in a polymerization buffer (e.g., PIPES buffer with GTP and MgCl2).

    • The tubulin solution is added to a 96-well plate containing various concentrations of the test compound.

    • The plate is incubated at 37°C to induce polymerization, and the increase in absorbance at 340 nm is monitored over time using a plate reader.

    • The rate and extent of polymerization are calculated from the absorbance curves.

    • The IC50 value for the inhibition of tubulin polymerization is determined by plotting the percentage of inhibition against the compound concentration.

    Conclusion and Future Directions

    The 2-benzofuranyl-4-morpholinylmethanone scaffold holds significant promise for the development of novel therapeutic agents, particularly in the field of oncology. The SAR insights gleaned from related compound series provide a strong foundation for the rational design of new derivatives. Future work should focus on the systematic exploration of substituents at key positions on both the benzofuran and morpholine rings to establish a direct and comprehensive SAR for this specific scaffold. Further elucidation of the precise molecular targets and mechanisms of action will be crucial for advancing these promising compounds towards clinical development.

    References

    • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022 May; 14(9): 2196. [Link]

    • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Int J Mol Sci. 2024 Jul; 25(14): 7519. [Link]

    • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed. [Link]

    • In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. [Link]

    • Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Org. Biomol. Chem., 2017,15, 891-895. [Link]

    • Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. Org. Lett. 2002, 4, 26, 4631–4633. [Link]

    • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. ChemRxiv. [Link]

    • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals (Basel). 2022 Mar; 15(3): 332. [Link]

    • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Int J Mol Sci. 2024 Jul; 25(14): 7519. [Link]

    • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

    • A New Synthetic Route of 2-Aroyl- and 2-Benzyl-Benzofurans and their Application in the Total Synthesis of a Metabolite Isolated from Dorstenia gigas. ResearchGate. [Link]

    • Cell Viability Assays. NCBI Bookshelf. [Link]

    • MTT Cell Assay Protocol. T. Horton. [Link]

    • MTT (Assay protocol). dx.doi.org. [Link]

    • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations. ChemRxiv. [Link]

    • Syntheses of 2-Aroyl Benzofurans through Cascade Annulation on Arynes. J. Org. Chem. 2018, 83, 6, 3033–3043. [Link]

    • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules. 2019 Jun; 24(12): 2326. [Link]

    • Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H. ChemRxiv. [Link]

    • Synthesis of benzofuran‐2‐carboxamides and plausible mechanism.... ResearchGate. [Link]

    • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Anticancer Res. 2017 Jan; 37(1): 153–160. [Link]

    • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

    • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules. 2010 Nov; 15(11): 7705–7714. [Link]

    • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

    • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Adv., 2019,9, 27510-27540. [Link]

    • Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. [Link]

    • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

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    Safety Operating Guide

    Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Benzofuranyl-4-morpholinylmethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    For the diligent researcher, the journey of discovery with a novel compound like 2-Benzofuranyl-4-morpholinylmethanone extends beyond its synthesis and application. The final, and arguably one of the most critical, phases of its lifecycle is its safe and compliant disposal. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment.

    Given the absence of a specific Safety Data Sheet (SDS) for this unique molecule, a conservative approach grounded in the known hazards of its constituent functional groups—benzofuran and morpholine—is paramount. Benzofuran derivatives are noted for their potential toxicity and carcinogenicity, while morpholine is recognized as a flammable, corrosive, and toxic substance[1][2][3]. Therefore, 2-Benzofuranyl-4-morpholinylmethanone must be handled as a hazardous chemical throughout its lifecycle.

    The Foundation of Safe Disposal: Hazard Identification and Waste Classification

    The initial step in proper disposal is a thorough understanding of the compound's potential hazards. While not explicitly listed by the Environmental Protection Agency (EPA) as a hazardous waste, 2-Benzofuranyl-4-morpholinylmethanone is presumed to meet the criteria for hazardous waste due to its inherent toxicity[4][5]. As such, it must be managed in accordance with all local, state, and federal regulations governing hazardous waste[6][7].

    Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash. [5] Such actions can lead to environmental contamination and place unsuspecting individuals at risk.

    Personal Protective Equipment (PPE): Your First Line of Defense

    Before handling 2-Benzofuranyl-4-morpholinylmethanone for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. All handling procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure[1][8].

    PPE ItemSpecificationRationale
    Gloves Chemical-resistant nitrile or neoprene glovesTo prevent skin contact with the potentially toxic and corrosive compound[1].
    Eye Protection Tightly fitting safety goggles and a face shieldTo protect against splashes and vapors that could cause severe eye damage[1][9].
    Lab Coat Flame-resistant laboratory coatTo shield the body from chemical splashes and potential fire hazards[1].
    Respiratory NIOSH-approved respirator with organic vapor cartridgesRecommended if there is a risk of exposure outside of a functioning chemical fume hood[8].

    Step-by-Step Disposal Protocol

    The following protocol outlines the systematic procedure for the safe collection and disposal of 2-Benzofuranyl-4-morpholinylmethanone waste.

    Step 1: Waste Segregation

    Proper segregation is crucial to prevent dangerous chemical reactions[10][11].

    • Designate a Waste Stream: Establish a dedicated hazardous waste stream for 2-Benzofuranyl-4-morpholinylmethanone and materials contaminated with it.

    • Avoid Mixing: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed[10][11]. In particular, keep it separate from strong oxidizing agents, acids, and bases[9][10].

    • Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., reaction residues, contaminated solvents)[12].

    Step 2: Waste Container Selection and Labeling

    The integrity of the waste containment is critical for safety[4][13].

    • Container Choice: Use only chemically compatible, leak-proof containers with a secure, screw-on cap[4][12]. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Labeling: Every waste container must be clearly and accurately labeled[6][14]. The label must include:

      • The words "Hazardous Waste "[6][10].

      • The full chemical name: "2-Benzofuranyl-4-morpholinylmethanone " (no abbreviations or chemical formulas)[6].

      • A clear indication of the associated hazards (e.g., "Toxic," "Corrosive," "Flammable")[10].

      • The date when waste was first added to the container.

    Step 3: Accumulation and Storage

    Waste must be stored safely in a designated area pending disposal[10][12].

    • Satellite Accumulation Area (SAA): Designate a specific location in the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA)[6][10]. This area must be under the control of laboratory personnel[12].

    • Secure Storage: Keep waste containers tightly closed except when adding waste[6][12].

    • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak[1].

    • Weekly Inspections: Inspect the SAA and waste containers weekly for any signs of leakage, deterioration, or improper labeling[6][10].

    Step 4: Final Disposal

    The ultimate disposal of the hazardous waste must be handled by professionals.

    • Contact Environmental Health and Safety (EHS): When the waste container is nearly full (approximately 90%), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[6][15].

    • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies[15].

    Disposal Workflow Diagram

    DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Segregate Waste (Solid vs. Liquid) B->C D Use Compatible, Labeled Container C->D E Store in Designated SAA D->E F Contact EHS for Pickup E->F G Complete Disposal Documentation F->G H Professional Disposal (e.g., Incineration) G->H

    Caption: Decision-making workflow for the disposal of 2-Benzofuranyl-4-morpholinylmethanone.

    Spill and Emergency Procedures

    In the event of a spill, a swift and appropriate response is crucial to mitigate risks[1][15].

    • Small Spills (within a chemical fume hood):

      • Alert personnel in the immediate area.

      • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand[1][15].

      • Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container[1][15].

      • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.

    • Large Spills (outside a chemical fume hood):

      • Immediately evacuate the area and alert others.

      • Contact your institution's EHS or emergency response team.

      • Do not attempt to clean up the spill yourself.

    By adhering to these rigorous protocols, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper disposal of chemical waste is not merely a regulatory requirement but a professional obligation that reflects our commitment to the well-being of our colleagues and our planet.

    References

    • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

    • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

    • University of California San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

    • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

    • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

    • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

    • International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995). INCHEM. Retrieved from [Link]

    • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

    • Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450. Retrieved from [Link]

    • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]

    • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem. Retrieved from [Link]

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    Personal protective equipment for handling 2-Benzofuranyl-4-morpholinylmethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system of self-validating protocols. When handling novel synthetic intermediates like1[1], understanding the molecular causality behind the hazards is the absolute foundation of operational security.

    This guide provides an in-depth, scientifically grounded framework for the safe handling, solubilization, and disposal of this specific compound.

    Mechanistic Hazard Analysis: Beyond the SDS

    Standard Safety Data Sheets (SDS) often provide generalized warnings that fail to capture the nuanced risks of complex bifunctional molecules. To design a robust safety protocol, we must deconstruct the structural liabilities of 2-Benzofuranyl-4-morpholinylmethanone:

    • The Benzofuran Core (Hepatotoxicity & Oxidative Stress): The2[2]. Hepatic cytochrome P450 enzymes—specifically CYP3A4—metabolize the benzofuran ring into a highly reactive epoxide intermediate[2][3]. This electrophilic species covalently binds to macromolecules, leading to severe oxidative stress, depletion of intracellular ATP, and mitochondrial dysfunction[2][3].

    • The Morpholine Moiety (Corrosive Irritation): Morpholine derivatives are notorious for their caustic effects on mucosal membranes. Inhalation of airborne particulates can cause 4[4] and potential pulmonary edema.

    • The Synergistic Penetration Risk: This compound is highly lipophilic. When solubilized in polar aprotic solvents commonly used in drug discovery (e.g., DMSO or DMF), the solvent acts as a "Trojan horse," rapidly carrying the toxic solute through the stratum corneum and directly into systemic circulation.

    Quantitative PPE & Engineering Control Matrix

    To mitigate these mechanistic risks, standard laboratory PPE must be upgraded. The following table outlines the required quantitative specifications for handling this compound.

    Protection CategoryRecommended SpecificationQuantitative Metric / StandardMechanistic Causality
    Dermal (Dry Handling) Nitrile GlovesThickness ≥ 0.11 mmProvides an adequate barrier against dry morpholine/benzofuran particulates.
    Dermal (Wet/DMSO) Butyl Rubber GlovesBreakthrough time > 480 minDMSO permeates nitrile in < 5 mins, carrying dissolved toxins into the skin. Butyl rubber prevents this "Trojan horse" effect.
    Ocular Tight-fitting Safety GogglesEN 166 or NIOSH approvedMorpholine moieties cause severe mucosal damage; prevents vapor/aerosol entry[4].
    Respiratory Fume Hood / Class II BSCFace velocity: 80–120 fpmPrevents inhalation of static-prone powders which trigger respiratory distress[4][5].
    Body Flame-Retardant Lab CoatNFPA 2112 CompliantMitigates fire risk when solubilizing the compound in flammable organic solvents[4].

    Procedural Handling & Containment Strategy

    The following workflow illustrates the critical path for handling 2-Benzofuranyl-4-morpholinylmethanone, ensuring that every step operates as a self-validating containment system.

    G Start Risk Assessment & PPE Donning Hood Transfer to Fume Hood (Class II BSC) Start->Hood Weigh Weighing & Aliquoting (Anti-static tools) Hood->Weigh Solvent Solubilization (e.g., DMSO/DCM) Weigh->Solvent Spill Spill Detected? Solvent->Spill Clean Absorb & Neutralize (Diatomaceous Earth) Spill->Clean Yes Proceed Proceed to Assay/Synthesis Spill->Proceed No Dispose Hazardous Waste Incineration Clean->Dispose Proceed->Dispose Post-Experiment Waste

    Workflow for safe handling, solubilization, and spill response of the compound.

    Operational Workflows: Step-by-Step Methodologies

    Protocol A: Dry Powder Weighing and Aliquoting

    Morpholine-containing powders are highly prone to static cling, which dramatically increases the risk of aerosolization and cross-contamination[4].

    • Preparation: Ensure the fume hood is operational (face velocity verified at 80-120 fpm). Lay down a disposable, static-dissipative mat.

    • Static Mitigation: Use an anti-static ionizer gun (e.g., Zerostat) on all micro-spatulas and weigh boats prior to contact.

    • Transfer: Slowly transfer the powder using a grounded micro-spatula. Do not drop the powder from a height; place the spatula directly against the bottom of the weigh boat to prevent dust generation.

    • Sealing: Cap the destination vial tightly before removing it from the draft shield or fume hood.

    Protocol B: Solubilization in Carrier Solvents (e.g., DMSO)
    • Solvent Addition: Never open a vial of dry powder outside the hood. Inject the solvent directly into the sealed vial through a septum using a blunt-tip needle, or open the vial only within the active fume hood.

    • Dissolution: Vortex gently. Do not sonicate if the vial is not hermetically sealed. Sonication generates micro-aerosols of the toxic solution that can easily bypass standard respiratory filters.

    • Glove Protocol: If using DMSO, you must switch to Butyl rubber gloves. If a drop of solution lands on the glove, immediately stop work, remove the glove inside out, wash hands, and don a new pair.

    Spill Response & Disposal Protocols

    In the event of a breach in containment, immediate and calculated action is required.

    Dry Spill Containment:

    • Do not sweep. Sweeping aerosolizes the powder, creating an immediate inhalation hazard.

    • Gently cover the spill with damp absorbent paper (using water or a mild, non-reactive solvent).

    • Wipe inward toward the center of the spill to prevent spreading.

    Wet Spill (Solvent Solution):

    • Evacuate personnel not wearing proper respiratory and dermal PPE[6].

    • Cover the spill with an inert, non-combustible absorbent material such as 5[5]. Do not use combustible sawdust.

    • Collect the absorbed mass using6[6] to prevent ignition if flammable solvents were used.

    Disposal: Place all contaminated materials (including gloves and wipes) into a sealed, clearly labeled hazardous waste container. Dispose of via a licensed chemical waste facility for high-temperature incineration. Under no circumstances should this compound or its solutions be flushed down the drain, as it poses severe risks to aquatic environments[4][5].

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.